molecular formula C6H10O4 B1320053 2-(1,4-Dioxan-2-yl)acetic acid CAS No. 210647-03-3

2-(1,4-Dioxan-2-yl)acetic acid

Cat. No.: B1320053
CAS No.: 210647-03-3
M. Wt: 146.14 g/mol
InChI Key: FWFUSMMVFVVERM-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-yl)acetic acid (CAS 210647-03-3) is a chemical building block of high interest in scientific research and development. This compound, with the molecular formula C 6 H 10 O 4 and a molecular weight of 146.14 g/mol, features a carboxylic acid functional group attached to a 1,4-dioxane ring, making it a valuable scaffold for further chemical modifications and synthesis of more complex molecules . Its primary application lies in organic synthesis, where it serves as a key precursor and intermediate in the development of pharmaceutical compounds and other fine chemicals . Researchers also utilize it in the production of polymers, resins, and various industrial chemicals . The compound's structure is confirmed by comprehensive analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, which exhibits characteristic signals for the dioxane ring protons and the acetic acid methylene group . This product is intended for research and manufacturing applications exclusively. It is strictly for professional, laboratory, and industrial use only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for consumer application .

Properties

IUPAC Name

2-(1,4-dioxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFUSMMVFVVERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594150
Record name (1,4-Dioxan-2-yl)acetic acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210647-03-3
Record name (1,4-Dioxan-2-yl)acetic acid
Source EPA DSSTox
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Record name 2-(1,4-dioxan-2-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,4-Dioxan-2-yl)acetic acid, a heterocyclic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a flexible dioxane ring with a reactive carboxylic acid moiety, make it an attractive component for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Chemical and Physical Properties

This compound, with the CAS number 210647-03-3, is a racemic mixture that is typically encountered as a liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below. While experimentally determined physical properties such as boiling point and density are not widely published, computational estimates provide valuable insights for handling and reaction planning.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Appearance Liquid[2]
CAS Number 210647-03-3[1]
IUPAC Name This compound[1]
Synonyms 1,4-Dioxane-2-acetic acid, rac-(1,4-dioxan-2-yl)-acetic acid[2]
XlogP -0.7[1]

The negative XlogP value suggests that this compound is a relatively polar molecule, which has implications for its solubility and pharmacokinetic properties in drug design.[3] The dioxane ring can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the C2 position of the dioxane ring. The protons of the dioxane ring will exhibit diastereotopic relationships, leading to complex splitting patterns. Key expected signals include:

  • A broad singlet for the carboxylic acid proton (-COOH).

  • A multiplet for the proton at the C2 position of the dioxane ring.

  • A series of multiplets for the methylene protons of the dioxane ring and the methylene protons adjacent to the carboxylic acid.

¹³C NMR: The carbon NMR spectrum is anticipated to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring oxygen atoms. Expected chemical shifts are:

  • A signal in the range of 170-185 ppm for the carboxylic acid carbon.

  • Signals in the range of 60-80 ppm for the carbons of the dioxane ring.

  • A signal for the methylene carbon adjacent to the carboxylic acid.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the dioxane ring. Key expected peaks include:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid, around 1700-1730 cm⁻¹.

  • Strong C-O stretching bands from the dioxane ether linkages, in the region of 1000-1300 cm⁻¹.[6]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ at m/z 146 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7] Fragmentation of the dioxane ring would also contribute to the overall mass spectrum.[8]

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a general approach for the preparation of similar 2-(substituted-1,3-dioxan-4-yl)acetic acid derivatives has been described in the patent literature.[9] This process typically involves the acetalization of a suitable diol with a protected hydroxymethylene acetic acid derivative, followed by deprotection.

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This should be considered a conceptual workflow and would require experimental optimization.

G start Commercially Available Starting Materials glycidol Glycidol start->glycidol malonic_ester Malonic Ester Derivative start->malonic_ester intermediate1 Epoxy Ester Intermediate glycidol->intermediate1 Nucleophilic attack malonic_ester->intermediate1 intermediate2 Diol Intermediate intermediate1->intermediate2 Epoxide opening dioxane_acid This compound intermediate2->dioxane_acid Cyclization & Hydrolysis

Figure 1. A conceptual synthetic workflow for this compound.

Proposed Experimental Protocol:

  • Esterification of Glycidol: Glycidol is reacted with a malonic ester derivative in the presence of a base to form an epoxy ester intermediate.

  • Epoxide Opening: The epoxide ring is opened under acidic or basic conditions to yield a diol intermediate.

  • Cyclization and Hydrolysis: The diol intermediate undergoes an intramolecular cyclization to form the dioxane ring. Subsequent hydrolysis of the ester yields the final product, this compound.

This proposed synthesis would require careful control of reaction conditions to ensure the desired regioselectivity and to minimize side reactions. Purification would likely involve column chromatography.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. It can undergo typical reactions of carboxylic acids, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Reaction with amines, typically activated by coupling agents, to form amides. This is a particularly important reaction for its application in PROTAC synthesis.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

The dioxane ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a linker or building block in the synthesis of more complex molecules, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) .[10][11]

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the efficacy of the molecule.[11] this compound, with its carboxylic acid handle, is well-suited for incorporation into PROTAC linkers through amide bond formation. The dioxane moiety can impart desirable physicochemical properties to the linker, such as improved solubility and a favorable conformational profile.[3]

G target_ligand Target Protein Ligand linker Linker containing This compound moiety target_ligand->linker protac PROTAC Molecule linker->protac e3_ligand E3 Ligase Ligand e3_ligand->linker

Figure 2. Schematic representation of a PROTAC molecule incorporating a linker derived from this compound.

Other Medicinal Chemistry Applications

Beyond PROTACs, the dioxane scaffold is found in a number of biologically active molecules. Dioxane derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents and in the treatment of neurological disorders.[4][12] The incorporation of the this compound moiety into novel chemical entities could therefore be a strategy to modulate their pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on available safety data sheets, this compound is considered to be harmful if swallowed and causes skin and serious eye irritation.[1][13][14] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical building block with significant potential in modern drug discovery. Its primary utility lies in its role as a component of linkers for PROTACs, where the dioxane moiety can confer advantageous physicochemical properties. While detailed experimental data on its physical and spectroscopic properties are not yet widely available, its chemical reactivity is well-understood, allowing for its strategic incorporation into complex molecular designs. As the field of targeted protein degradation continues to expand, the demand for novel and effective linker building blocks like this compound is expected to grow, further solidifying its importance for researchers in the pharmaceutical sciences.

References

  • PubChem. This compound. Available from: [Link]

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  • The Role of Dioxane Derivatives in Pharmaceutical Synthesis. (2025). Available from: [Link]

  • 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological
  • Organic Syntheses. 2-Acetoxy-1,4-dioxane. Available from: [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES. Available from: [Link]

  • National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane. In: Toxicological Profile for 1,4-Dioxane. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem., 11(11), 1269-1281.
  • Schiemer, J., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1(6), 381-390.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubChem. 1,4-Dioxane. Available from: [Link]

  • NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). J. Med. Chem., 65(1), 177-194.
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  • Frontiers in Chemistry. The role of physicochemical and topological parameters in drug design. (2024).
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  • Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magn Reson Med, 44(2), 193-9.
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  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Molecules, 24(19), 3501.
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  • Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. (2008). J Org Chem, 73(10), 3749-3756.
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  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. FT-IR spectrum of the acetic acid. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Google Patents. US4166821A - Process for preparing 1,4-dioxan-2-ones.
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  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Deriv
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (2006). Bioorg Med Chem, 14(15), 5112-21.
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  • Table of Characteristic IR Absorptions. Available from: [Link]

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  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). In MATLAB - A Ubiquitous Tool for the Practical Engineer. IntechOpen.
  • Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (2021). Pharmaceuticals (Basel), 14(10), 1047.
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Sources

2-(1,4-Dioxan-2-yl)acetic acid CAS number 210647-03-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic acid (CAS: 210647-03-3)

Introduction

This compound, identified by CAS Number 210647-03-3, is a heterocyclic compound featuring a saturated 1,4-dioxane ring functionalized with an acetic acid moiety. While specific research on this molecule is still emerging, its structural motifs position it as a valuable and versatile building block in modern medicinal chemistry and materials science. The dioxane ring serves as a polar, non-ionizable, and metabolically stable scaffold, while the carboxylic acid group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, esterification, and salt formation.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates available data on its properties, proposes robust methodologies for its synthesis and analysis, explores its current and potential applications, and outlines critical safety and handling protocols. The insights herein are synthesized from established chemical principles and data on analogous structures to provide a practical and scientifically grounded resource.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and public chemical databases.

PropertyValueSource(s)
CAS Number 210647-03-3[1][2][3]
Molecular Formula C₆H₁₀O₄[1][3][4]
Molecular Weight 146.14 g/mol [1][3][4]
IUPAC Name This compound[1][2]
Synonyms 1,4-Dioxane-2-acetic acid, rac-(1,4-dioxan-2-yl)-acetic acid[4]
Appearance Liquid[4]
Typical Purity ≥95% - 97%[2][3][4]
Storage Store at room temperature[2][3]
InChI Key FWFUSMMVFVVERM-UHFFFAOYSA-N[1][4]
SMILES O=C(O)CC1COCCO1[2]

Synthesis and Mechanism

The following proposed workflow illustrates a representative synthesis. The causality behind this choice is its reliance on commercially available starting materials and high-yielding, well-understood reaction mechanisms.

Synthesis_Workflow SM Glycerol Derivative + Glyoxylic Acid Reaction Acetalization/ Cyclization SM->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench reaction Purification Chromatography or Distillation Workup->Purification Crude product Product This compound (Final Product) Purification->Product Purity ≥97%

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a generalized procedure. Researchers must optimize conditions based on the specific starting materials and scale.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a protected glycerol derivative (e.g., 1,2-O-isopropylidene glycerol) (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq). The acid catalyst is critical for promoting the acetal formation between the diol and the aldehyde of glyoxylic acid, which is followed by an intramolecular cyclization to form the dioxane ring.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap, driving the equilibrium towards product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final, high-purity liquid product.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following methodologies provide a self-validating system for quality control.

Analytical_Workflow GCMS GC-MS Analysis Purity Purity Confirmed (e.g., >97%) GCMS->Purity HPLC HPLC-UV/ELSD HPLC->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structure Structure Confirmed NMR->Structure MS Mass Spectrometry (ESI-MS) MS->Structure Sample Sample of This compound Sample->GCMS Sample->HPLC Sample->NMR Sample->MS

Caption: A comprehensive workflow for the analytical characterization of the title compound.

A. Chromatographic Methods (Purity)

Due to the compound's volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity assessment and identification of volatile impurities.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

  • GC-MS Protocol:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

    • Expected Result: A major peak corresponding to the title compound. Purity is calculated from the relative peak area. The mass spectrum should show the molecular ion and characteristic fragmentation patterns.

B. Spectroscopic Methods (Structure)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the dioxane ring protons (approx. δ 3.5-4.0 ppm), a multiplet for the proton at the C2 position of the dioxane ring, a doublet for the methylene protons of the acetic acid chain (approx. δ 2.5-2.7 ppm), and a broad singlet for the carboxylic acid proton (typically > δ 10 ppm).

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carboxylic acid carbonyl (approx. δ 175-180 ppm), carbons of the dioxane ring (approx. δ 65-75 ppm), and the methylene carbon of the acetic acid chain (approx. δ 35-40 ppm).

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): In negative ion mode, the expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 145.05. This technique confirms the molecular weight with high accuracy.

Applications in Research and Drug Development

The unique structure of this compound makes it a building block with significant potential in several high-value research areas.

  • Protein Degradation (PROTACs): The compound is explicitly categorized as a "Protein Degrader Building Block".[3] In the field of targeted protein degradation, molecules known as PROTACs (Proteolysis-Targeting Chimeras) are designed to bring a target protein and an E3 ubiquitin ligase into proximity. This molecule can serve as a component of the linker that connects the target-binding warhead to the ligase-binding ligand. The dioxane ring offers a stable, hydrophilic spacer element, and the carboxylic acid provides the attachment point.

  • Statin Synthesis Analogs: Closely related 1,3-dioxane acetic acid derivatives are well-documented as critical intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[5][6] This precedent suggests that this compound could be explored as a scaffold for developing novel HMG-CoA reductase inhibitors or other bioactive molecules where a constrained, polar heterocycle is desired.

Applications Molecule This compound Carboxylic Acid Handle Linker Linker Synthesis Molecule:f0->Linker Amide Coupling Scaffold Bioactive Scaffold Molecule->Scaffold Derivatization PROTAC Final PROTAC Molecule Linker->PROTAC Statin Statin Analogs / Other Therapeutics Scaffold->Statin

Caption: Conceptual role of the title compound as a versatile chemical building block.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The following information is based on GHS classifications and safety data for structurally related compounds like 1,4-dioxane and acetic acid.[7][8]

GHS Hazard Information
Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H335 May cause respiratory irritationSTOT SE (Category 3)
Source: PubChem[1]
Handling Protocols
  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin Protection: Use a lab coat. Ensure no skin is exposed.

  • Static Discharge: The related compound 1,4-dioxane is flammable. Take precautionary measures against static discharges. Use grounded equipment.[8]

Storage
  • Conditions: Store at room temperature in a dry, well-ventilated area.[2][3] Keep the container tightly closed.

  • Peroxide Formation: Ethers like 1,4-dioxane are known to form explosive peroxides upon exposure to air and light, especially after long storage periods.[8] Although the risk for this specific derivative is not quantified, it is a critical potential hazard.

    • Mitigation: Store in an opaque, airtight container. It is best practice to date the container upon opening and to periodically test for the presence of peroxides before use, especially before heating or distillation.

Disposal
  • Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is an emerging chemical entity with considerable utility for advanced chemical synthesis. Its combination of a stable heterocyclic core and a reactive acid handle makes it particularly suitable as a building block for complex molecules in drug discovery, most notably in the rapidly advancing field of targeted protein degradation. While detailed published data remains sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling by leveraging established chemical principles and data from analogous structures. As research progresses, the applications for this versatile molecule are expected to expand significantly.

References

  • This compound - PubChem. [Link]

  • 2-(1, 4-dioxan-2-yl)acetic acid, min 97%, 250 mg. [Link]

  • PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES - European Patent Office. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf - NIH. [Link]

  • Sampling and Analysis 1,4-Dioxane - ITRC. [Link]

  • EP1700854A1 - Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl)

Sources

An In-Depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic Acid: A Versatile Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,4-Dioxan-2-yl)acetic acid, with the IUPAC name This compound , is a heterocyclic compound of growing interest in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, combining a flexible and hydrophilic 1,4-dioxane ring with a reactive carboxylic acid moiety, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its emerging role in innovative drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs).

The 1,4-dioxane scaffold is a privileged motif in medicinal chemistry, often employed to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[3] The incorporation of this heterocycle can favorably influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical consideration in drug design.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. These properties influence its reactivity, solubility, and how it interacts with biological systems.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 210647-03-3[2]
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [2]
Appearance Liquid[1]
Predicted XLogP3 -0.7[2]

The negative XLogP3 value indicates the hydrophilic nature of the molecule, a desirable characteristic for improving the solubility of potential drug candidates.

Synthesis of this compound

Route 1: Oxidation of 2-(Hydroxymethyl)-1,4-dioxane

This is arguably the most direct approach, involving the oxidation of the commercially available primary alcohol, 2-(hydroxymethyl)-1,4-dioxane. The choice of oxidizing agent is critical to ensure the efficient conversion to the carboxylic acid without over-oxidation or side reactions. A two-step process involving a milder oxidation to the aldehyde followed by a subsequent oxidation to the carboxylic acid, or a direct oxidation using a strong oxidizing agent can be envisioned. A direct oxidation using a chromium-based reagent like the Jones reagent is a classic and effective method for this transformation.

Experimental Protocol: Jones Oxidation

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully dilute the mixture with distilled water to a final volume of 100 mL. This reagent is highly corrosive and a strong oxidant; handle with extreme care.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-(hydroxymethyl)-1,4-dioxane in 100 mL of acetone. Cool the solution to 0-5 °C using an ice-water bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III). The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting alcohol spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer present.

  • Isolation: Filter the reaction mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure to remove the acetone. The resulting aqueous solution is then extracted three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Causality of Experimental Choices: The use of acetone as a solvent is standard for Jones oxidations as it is relatively inert to the oxidant under the reaction conditions. The low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions. The isopropanol quench safely consumes any remaining Jones reagent. The acidic work-up ensures that the product is in its carboxylic acid form.

Route 2: Hydrolysis of 2-(1,4-Dioxan-2-yl)acetonitrile

An alternative strategy involves the synthesis and subsequent hydrolysis of the corresponding nitrile. This two-step approach can be advantageous if the starting halide, 2-(chloromethyl)-1,4-dioxane, is readily available or easily synthesized.

Experimental Protocol: Nitrile Synthesis and Hydrolysis

Step 1: Synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 2-(chloromethyl)-1,4-dioxane in 100 mL of a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add 1.2 equivalents of sodium cyanide (NaCN). Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Place the crude 2-(1,4-dioxan-2-yl)acetonitrile in a round-bottom flask.

  • Hydrolysis: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction for the evolution of ammonia (in the case of basic hydrolysis) or the disappearance of the nitrile starting material by TLC.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) if acidic hydrolysis was performed, or acidify with a strong acid if basic hydrolysis was used, to precipitate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude acid can be purified by recrystallization or column chromatography.

Causality of Experimental Choices: The choice of a polar aprotic solvent in the first step facilitates the Sₙ2 reaction between the chloride and the cyanide anion. Acidic or basic hydrolysis are standard methods for converting nitriles to carboxylic acids. Refluxing provides the necessary energy to drive the hydrolysis to completion.

Synthesis_Workflow cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Nitrile Hydrolysis A1 2-(Hydroxymethyl)-1,4-dioxane C1 This compound A1->C1 Oxidation B1 Jones Reagent (CrO₃, H₂SO₄, Acetone) B1->C1 A2 2-(Chloromethyl)-1,4-dioxane C2 2-(1,4-Dioxan-2-yl)acetonitrile A2->C2 Sₙ2 Substitution B2 NaCN B2->C2 E2 This compound C2->E2 Hydrolysis D2 Acid/Base Hydrolysis (e.g., H₃O⁺, heat) D2->E2

Caption: Plausible synthetic routes to this compound.

Purification and Characterization

Purification

Purification of the final product is crucial to remove any unreacted starting materials, reagents, or byproducts. Standard laboratory techniques can be employed:

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying carboxylic acids of moderate polarity.

  • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be an effective purification method.

  • Distillation: As a liquid, fractional distillation under reduced pressure can be used for purification, especially on a larger scale.

Given that common impurities in the synthesis of dioxane derivatives can include acetic acid and water, purification methods often involve a basic wash to remove acidic impurities, followed by drying and distillation.[4]

Predicted Spectroscopic Data

No officially published spectra for this compound are readily available. However, based on its structure and data from analogous compounds, a detailed prediction of its spectral characteristics can be made.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be complex due to the chirality at the C2 position of the dioxane ring, leading to diastereotopic protons.

  • -COOH (Carboxylic Acid Proton): A broad singlet is expected far downfield, typically in the range of δ 10-12 ppm.

  • Dioxane Ring Protons: The seven protons on the dioxane ring will appear as a series of complex multiplets between δ 3.2 and 4.0 ppm. The proton at the C2 position (CH) will be coupled to the adjacent CH₂ group of the acetic acid moiety and the protons on the dioxane ring.

  • -CH₂- (Acetic Acid Methylene Protons): These two protons are diastereotopic and will likely appear as a doublet of doublets (or a more complex multiplet) around δ 2.5-2.8 ppm, due to coupling with the adjacent methine proton on the dioxane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • -COOH (Carbonyl Carbon): A peak in the range of δ 170-180 ppm is expected for the carboxylic acid carbonyl.

  • Dioxane Ring Carbons: The carbons of the dioxane ring are expected to resonate in the region of δ 65-75 ppm.

  • -CH₂- (Acetic Acid Methylene Carbon): This carbon will likely appear around δ 40-45 ppm.

  • -CH- (Dioxane C2 Carbon): The carbon bearing the acetic acid side chain is expected around δ 70-75 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[5]

  • C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching bands from the dioxane ring and the carboxylic acid will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.[5]

MS (Mass Spectrometry)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 146 may be observed. The fragmentation pattern will be influenced by the presence of the dioxane ring and the carboxylic acid group.

  • Loss of -COOH: A significant fragment at m/z = 101 (M - 45) corresponding to the loss of the carboxyl group is expected.

  • Ring Fragmentation: Cyclic ethers are known to undergo characteristic ring cleavage.[6] Fragments corresponding to the breakdown of the dioxane ring are anticipated.

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement involving the carbonyl group could potentially occur.

Applications in Drug Development: A Key Linker for PROTACs

The primary application of this compound in contemporary drug discovery is as a versatile linker component in the design of Proteolysis Targeting Chimeras (PROTACs).

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][]

PROTAC_MoA cluster_components PROTAC Molecule cluster_cellular Cellular Machinery POI_Ligand POI Ligand Linker Linker (e.g., containing This compound) POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination

Caption: Mechanism of action of a PROTAC, highlighting the central role of the linker.

Advantages of a Dioxane-Based Linker

The incorporation of the this compound moiety into a PROTAC linker offers several potential advantages:

  • Enhanced Solubility: The hydrophilic nature of the 1,4-dioxane ring can improve the overall aqueous solubility of the PROTAC molecule. This is a significant challenge in PROTAC design, as they are often large, lipophilic molecules.[]

  • Favorable Conformational Properties: The flexible, chair-like conformation of the dioxane ring can provide optimal spacing and orientation between the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex.

  • Metabolic Stability: The ether linkages in the dioxane ring are generally more resistant to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles.

  • Synthetic Tractability: The carboxylic acid handle provides a convenient point for chemical conjugation to either the POI-binding ligand or the E3 ligase ligand through standard amide bond formation or other coupling reactions.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in modern drug discovery. Its unique combination of a hydrophilic dioxane ring and a reactive carboxylic acid functional group makes it an attractive building block for the synthesis of complex molecules, particularly as a linker in the rapidly evolving field of targeted protein degradation. While detailed synthetic and spectroscopic data in the primary literature are sparse, its structure allows for the rational design of synthetic routes and the prediction of its key characteristics. As the demand for novel therapeutic modalities like PROTACs continues to grow, the importance of specialized building blocks such as this compound is set to increase, making it a compound of considerable interest to researchers and scientists in the pharmaceutical industry.

References

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  • Lam, M. H., & J. H. Espenson. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 110-123.
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  • Ahmed, S. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Pharmaceutical Sciences, 30(1), 1-13.
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  • Stony Brook University. (n.d.). 1,4-Dioxane. Center for Clean Water Technology. Retrieved from [Link]

  • Khan, S., Zhang, X., Lv, D., Zhang, Q., He, Y., Zhang, P., ... & Li, Y. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Journal of Medicinal Chemistry, 65(15), 10186-10214.
  • Shaughnessy, M. G., & Meanwell, N. A. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1237-1249.
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  • Google Patents. (1979). Process for preparing 1,4-dioxan-2-ones.
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An In-depth Technical Guide to the Physicochemical Characterization of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-(1,4-Dioxan-2-yl)acetic acid, a heterocyclic organic compound. The central focus is on the determination and verification of its molecular weight and structure, which are foundational parameters in all scientific and developmental applications. We will detail its core physicochemical properties and present validated experimental protocols for its characterization using modern analytical techniques. This document is intended to serve as a practical resource for scientists engaged in synthesis, quality control, and downstream applications of this molecule.

Section 1: Chemical Identity and Core Properties

This compound is a carboxylic acid derivative of 1,4-dioxane.[1][2] Understanding its fundamental properties is the first step in any research or development workflow. The molecular formula, C₆H₁₀O₄, dictates its theoretical (monoisotopic) and average molecular weight, which are crucial for stoichiometric calculations and analytical interpretations.[1][3]

The structure consists of a saturated six-membered heterocycle containing two oxygen atoms (a dioxane ring) substituted with an acetic acid group. This combination of a polar heterocyclic ether and a protic carboxylic acid group defines its chemical behavior and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1], Advanced ChemBlocks[4]
Synonyms 1,4-Dioxane-2-acetic acidPubChem[1], CymitQuimica[2]
CAS Number 210647-03-3PubChem[1], CymitQuimica[2], Biosynth
Molecular Formula C₆H₁₀O₄PubChem[1], CymitQuimica[2], Advanced ChemBlocks[4]
Molecular Weight 146.14 g/mol PubChem[1], Advanced ChemBlocks[4]
Monoisotopic Mass 146.05790880 DaPubChem[1]
Physical Form LiquidCymitQuimica[2]

Section 2: Experimental Verification of Molecular Weight and Structure

While the molecular weight can be calculated from the formula, experimental verification is essential for confirming the identity and purity of a synthesized or procured sample. This section outlines the primary analytical methodologies for this purpose, explaining the causality behind each choice.

Gold Standard: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound. For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique. The carboxylic acid moiety is easily deprotonated, making analysis in negative ion mode highly sensitive and yielding a clean spectrum dominated by the deprotonated molecule [M-H]⁻.[5]

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation Setup:

    • Set the mass spectrometer to ESI negative ion mode.

    • Infuse the sample solution directly or via a liquid chromatography (LC) system.

    • Typical parameters: Capillary voltage ~3.0-4.0 kV, cone voltage ~20-40 V, source temperature ~120-150°C. These may require optimization.[5]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.

  • Data Analysis:

    • The primary ion expected is the [M-H]⁻ adduct.

    • For C₆H₁₀O₄, the theoretical monoisotopic mass is 146.058 Da.[1]

    • The expected peak will be at m/z = 146.058 - 1.007 (mass of H⁺) = 145.051 .

    • The presence of a dominant peak at this m/z value confirms the molecular weight.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis (ESI-) cluster_result Data Interpretation Prep Dissolve sample in Methanol/Water Infusion Infuse into Mass Spectrometer Prep->Infusion Inject Ionization Electrospray Ionization (Negative Mode) Infusion->Ionization Detection Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Detection Analyze Ions Result Identify [M-H]⁻ peak at m/z 145.051 Detection->Result Confirmation Molecular Weight Confirmed Result->Confirmation Match Found Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Weigh Accurately weigh acid sample (m_acid) Dissolve Dissolve acid in DI water + indicator Weigh->Dissolve Titrate Titrate with NaOH to endpoint Dissolve->Titrate StdBase Prepare standardized NaOH titrant (M_base) StdBase->Titrate RecordVol Record volume of NaOH used (V_base) Titrate->RecordVol CalcMoles Calculate moles NaOH (n_base = M_base * V_base) RecordVol->CalcMoles Stoich n_acid = n_base (1:1 Stoichiometry) CalcMoles->Stoich CalcMW Calculate MW (MW = m_acid / n_acid) Stoich->CalcMW Result Result ≈ 146.14 g/mol CalcMW->Result

Caption: Workflow for MW determination via titration.

Section 3: Significance in Research and Drug Development

Accurate knowledge of the molecular weight and structure of this compound is non-negotiable in a professional setting. It is fundamental for:

  • Stoichiometric Control: Ensuring correct molar ratios in chemical reactions for synthesis or derivatization.

  • Quantitative Analysis: Calculating concentrations for bioassays, formulation studies, and pharmacokinetic analyses.

  • Regulatory Compliance: Providing definitive proof of identity and purity for submissions to regulatory bodies.

  • Compound Registration: Accurately populating chemical databases and ensuring correct identification in screening libraries.

Section 4: Conclusion

The molecular weight of this compound is computationally determined to be 146.14 g/mol based on its molecular formula, C₆H₁₀O₄. T[1][4]his guide has detailed the authoritative analytical methodologies required to experimentally verify this value and confirm the compound's structural integrity. A multi-technique approach, combining mass spectrometry for precise mass determination, NMR for unambiguous structural elucidation, and titration for classical stoichiometric validation, constitutes a robust and self-validating system for characterization. Adherence to these principles ensures the scientific integrity required for advanced research and drug development applications.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: How to Determine the Structure of Organic Molecules by NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL: [Link]

  • Title: STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY Source: eGyanKosh URL: [Link]

  • Title: Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Determination of the Molecular Weight of an Acid by Titration Source: Prezi URL: [Link]

  • Title: Method of quantification of carboxylic acids by mass spectrometry Source: Google Patents URL
  • Title: ACID-BASE TITRATIONS Introduction Source: Mettler-Toledo URL: [Link]

  • Title: 9.2: Acid–Base Titrations Source: Chemistry LibreTexts URL: [Link]

  • Title: Experiment 11 - Acid-Base Titration Procedure Source: Southwestern Oklahoma State University URL: [Link]

  • Title: 14.6: Acid–Base Titration Source: Chemistry LibreTexts URL: [Link]

  • Title: Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation Source: ResearchGate URL: [Link]

  • Title: THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED Source: Biblioteka Nauki URL: [Link]

  • Title: 6.7: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane Source: National Toxicology Program, U.S. Department of Health and Human Services URL: [Link]

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An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic Acid: Properties, Characterization, and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1,4-Dioxan-2-yl)acetic acid, a heterocyclic building block of increasing importance in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical data, outlines key chemical behaviors, presents detailed analytical protocols, and establishes safe handling procedures. Our focus is not merely on data presentation, but on providing the causal, field-proven insights necessary for effective application in a laboratory setting.

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No. 210647-03-3) is a bifunctional organic compound featuring a saturated 1,4-dioxane ring and a carboxylic acid moiety.[1][2][3] This unique structural combination makes it a valuable intermediate in the synthesis of complex molecules. Its utility is particularly noted in the development of targeted therapies, where it serves as a key component or linker molecule. Commercial suppliers have categorized it as a "Protein Degrader Building Block," highlighting its relevance in the design of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1] Furthermore, its application as a precursor in the synthesis of HMG-CoA reductase inhibitors (statins) has been documented, underscoring its established role in creating pharmacologically active agents.[4]

This document serves as a centralized resource, enabling researchers to confidently integrate this compound into their synthetic and developmental workflows.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its proper handling, storage, and application in chemical reactions. While some experimental values such as melting and boiling points are not widely published and require empirical determination, the core identifying properties are well-established. The compound is typically supplied as a racemic mixture.[5]

PropertyDataSource(s)
IUPAC Name This compound[2][3]
Synonyms 1,4-Dioxane-2-acetic acid[2][5]
CAS Number 210647-03-3[1][2][3][5]
Molecular Formula C₆H₁₀O₄[1][2][3][5]
Molecular Weight 146.14 g/mol [1][2][5]
Appearance Reported as a liquid or solid[5]
Typical Purity ≥95-97%[1][3][5]
Storage Conditions Store at room temperature, sealed in a dry environment[1][3][6]
SMILES O=C(O)CC1COCCO1[3]
InChI Key FWFUSMMVFVVERM-UHFFFAOYSA-N[2][5]

Note: The physical state at standard temperature and pressure may vary based on purity. Researchers should verify the state of their specific batch upon receipt.

Part 2: Chemical Profile and Reactivity

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the 1,4-dioxane ring.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary center of reactivity, enabling a wide range of transformations essential for drug development.

  • Amide Bond Formation: The acid can be readily coupled with amines to form amides. This is the cornerstone reaction for its use as a linker in protein degraders, connecting a target-binding moiety to an E3 ligase-recruiting element. Activation of the carboxylic acid, typically with reagents like HATU or EDC, is required to facilitate this transformation.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding esters. This can be used to generate prodrugs, improve solubility, or protect the acid group during subsequent synthetic steps.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(1,4-dioxan-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stability of the 1,4-Dioxane Ring

The 1,4-dioxane ring consists of two ether linkages. Ethers are generally stable and unreactive, making the dioxane ring a robust scaffold that can withstand many common reaction conditions. However, it is not entirely inert:

  • Acidic Cleavage: Like other ethers, the dioxane ring can be cleaved under harsh, strongly acidic conditions (e.g., concentrated HBr or HI), though this is not a typical concern under the standard protocols used for modifying the carboxylic acid group. Its stability is a key advantage, providing a non-reactive, hydrophilic scaffold.

Role as a Synthetic Building Block

The compound's value lies in its ability to introduce a hydrophilic, flexible, and structurally defined dioxane motif into a target molecule. The following diagram illustrates its conceptual application in synthesis.

G cluster_0 Core Reagent cluster_1 Activation & Coupling cluster_2 Final Conjugate Dioxane_Acid This compound Activator Activating Agent (e.g., HATU, EDC) Dioxane_Acid->Activator Activation Amine R-NH₂ (Target Moiety) Activator->Amine Coupling Final_Product Target-Linker Conjugate Amine->Final_Product Forms Amide Bond

Caption: General workflow for utilizing the acid as a linker.

Part 3: Analytical Characterization Protocols

Verifying the identity, purity, and structure of starting materials is a non-negotiable step in scientific research. The following protocols are self-validating systems for the comprehensive characterization of this compound.

Analytical Workflow Overview

A multi-technique approach is essential for unambiguous characterization.

start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ir IR Spectroscopy start->ir Functional Group Confirmation ms LC-MS start->ms Molecular Weight & Purity Verification result Confirmed Structure & Purity nmr->result ir->result ms->result

Caption: Recommended analytical workflow for structural verification.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Causality: The chemical environment of each proton and carbon nucleus results in a unique resonance frequency (chemical shift). This allows for the mapping of the molecule's structure.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

    • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[7]

    • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak and integrate the ¹H signals.

  • Expected Spectroscopic Data:

    • ¹H NMR:

      • ~12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH ). The broadness is due to hydrogen bonding and chemical exchange.

      • ~3.5-4.0 ppm (multiplets, 7H): Protons on the dioxane ring (-O-CH ₂- and -CH -). These protons are deshielded due to their proximity to the electronegative oxygen atoms. The signals will be complex due to diastereotopicity.

      • ~2.5 ppm (doublet, 2H): Methylene protons alpha to the carbonyl group (-CH ₂-COOH). They are deshielded by the carbonyl and appear as a doublet due to coupling with the adjacent methine proton on the dioxane ring.

    • ¹³C NMR:

      • >170 ppm: Carbonyl carbon of the carboxylic acid (C =O).

      • ~60-80 ppm: Carbons of the dioxane ring, shifted downfield by the attached oxygens.

      • ~40 ppm: Methylene carbon alpha to the carbonyl (C H₂-COOH).

Protocol 2: Infrared (IR) Spectroscopy
  • Objective: To confirm the presence of key functional groups.

  • Causality: Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, bonds will absorb energy at their characteristic frequencies, allowing for the identification of functional groups.[8]

  • Methodology:

    • Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the neat sample directly on the ATR crystal.

    • Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands.

  • Expected Absorption Bands:

    • 2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid.

    • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group.

    • ~1100 cm⁻¹ (strong): C-O stretch associated with the dioxane ether linkages.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight and assess the purity of the sample.

  • Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), providing a highly accurate molecular weight. LC separates components of a mixture prior to MS analysis, allowing for purity assessment.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Data Analysis: Identify the peak corresponding to the compound in the chromatogram. Examine the mass spectrum for the molecular ion.

  • Expected Results:

    • Molecular Ion:

      • Negative Mode (ESI-): An intense peak at m/z 145.05, corresponding to the deprotonated molecule [M-H]⁻.

      • Positive Mode (ESI+): A peak at m/z 147.07, corresponding to the protonated molecule [M+H]⁺.

    • Purity: The purity can be estimated by the relative area of the main peak in the total ion chromatogram (TIC).

Part 4: Safety and Handling Protocols

Adherence to safety protocols is paramount. This compound is classified as a hazardous substance.[2]

GHS Hazard Information
Hazard CodeDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Source:[2][3]

Mandatory Handling Procedures
  • Engineering Controls: Handle this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[3]

    • Body Protection: Wear a standard laboratory coat.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[1][3]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

This compound is a valuable and versatile building block for modern chemical synthesis, particularly in the realm of drug discovery. Its robust dioxane scaffold combined with the reactive carboxylic acid handle provides a reliable platform for constructing complex molecular architectures. By understanding its physicochemical properties, reactivity, and analytical signatures, and by adhering strictly to the safety protocols outlined herein, researchers can effectively and safely leverage this compound to advance their scientific objectives.

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  • Arctom. CAS NO. 210647-03-3 | this compound - 97%.
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  • Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
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  • LibreTexts. 21.
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A Comprehensive Technical Guide to Racemic (1,4-dioxan-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide offers a detailed examination of racemic (1,4-dioxan-2-yl)-acetic acid, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. We will delve into its fundamental physicochemical and spectroscopic properties, outline a representative synthetic protocol, and explore its applications, particularly within the domain of drug development. This document is designed to be an essential resource for researchers and scientists, providing the foundational knowledge and practical insights required for the effective application of this versatile molecule.

Introduction: The Strategic Value of the Dioxane Scaffold

The 1,4-dioxane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of a parent molecule. As a saturated heterocyclic ether, it can act as a hydrogen bond acceptor, influence conformation, and enhance metabolic stability. Racemic (1,4-dioxan-2-yl)-acetic acid integrates this valuable scaffold with a carboxylic acid handle, creating a bifunctional molecule primed for diverse chemical transformations. The carboxylic acid facilitates straightforward derivatization via esterification or amide bond formation, while the dioxane moiety impacts crucial drug-like properties such as solubility and lipophilicity. A comprehensive understanding of this compound's core characteristics is therefore paramount for its strategic deployment in molecular design.

Physicochemical and Spectroscopic Characterization

An accurate profile of a compound's physical and spectroscopic data is fundamental to its reliable use in research and development. This section consolidates the key identifying properties of racemic (1,4-dioxan-2-yl)-acetic acid.

Core Physicochemical Properties

The essential physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[1][2][3]
Molecular Weight 146.14 g/mol [1][2]
CAS Number 210647-03-3[1][2][3]
Appearance Liquid or low-melting solid[2][4]
Melting Point 73-74 °C (for related crystalline particles)[4]
Polar Surface Area 55.8 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Hydrogen Bond Donor Count 1[1]
Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint for structural verification. The expected data for racemic (1,4-dioxan-2-yl)-acetic acid are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature complex multiplets in the approximate range of 3.5-4.0 ppm corresponding to the seven protons of the dioxane ring and the methylene group adjacent to the acid. A singlet or broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the carboxylic acid.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is expected to show six distinct signals: one for the carbonyl carbon of the acid (δ > 170 ppm), one for the methylene carbon adjacent to the carbonyl, and four signals for the carbons within the dioxane ring.

  • IR (Infrared) Spectroscopy: Key vibrational bands include a very broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp, strong C=O stretch will appear around 1700-1725 cm⁻¹. The spectrum will also be characterized by strong C-O stretching bands for the ether linkages in the 1050-1200 cm⁻¹ region[5].

  • Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 146.

Synthesis and Purification: A Conceptual Workflow

While multiple specific synthetic routes exist, a common strategy involves the functionalization of a pre-formed dioxane ring. One conceptual approach is the C-H insertion of a carbene into the 1,4-dioxane backbone[6]. This method highlights a modern approach to creating C-C bonds.

General Synthetic Workflow Diagram

The diagram below illustrates a generalized, two-step process involving carbene insertion followed by hydrolysis to yield the target carboxylic acid.

G cluster_0 Step 1: C-H Insertion cluster_1 Step 2: Hydrolysis A 1,4-Doxane (Solvent & Reagent) D Intermediate Ester (Ethyl (1,4-dioxan-2-yl)-acetate) A->D Carbene Formation & Insertion B Diazoacetate Precursor (e.g., Ethyl Diazoacetate) B->D Carbene Formation & Insertion C Rh or Cu Catalyst C->D Carbene Formation & Insertion F Racemic (1,4-dioxan-2-yl)-acetic acid D->F Saponification E Aqueous Acid or Base (e.g., LiOH, HCl) E->F

Caption: Conceptual workflow for the synthesis of Racemic (1,4-dioxan-2-yl)-acetic acid.

Experimental Protocol: Synthesis and Purification

Disclaimer: This generalized protocol is for illustrative purposes. All laboratory work must be conducted by trained professionals with appropriate safety measures in a certified fume hood.

Objective: To synthesize racemic (1,4-dioxan-2-yl)-acetic acid from its corresponding ester.

Materials:

  • Ethyl (1,4-dioxan-2-yl)-acetate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Saponification: Dissolve the starting ester in a mixture of THF and water (e.g., a 3:1 ratio). Add a molar excess (typically 1.5-2.0 equivalents) of LiOH or NaOH.

  • Reaction Monitoring (Trustworthiness Pillar): Allow the mixture to stir at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting ester spot/peak and the appearance of a more polar product spot/peak indicates reaction completion. This step is critical for ensuring full conversion and preventing unnecessary reaction time.

  • Workup and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.

  • Causality Behind Choices: Carefully cool the aqueous layer in an ice bath. The cooling step is crucial to control the exotherm during the subsequent neutralization. Slowly add 1M HCl with stirring to protonate the carboxylate salt. The pH should be adjusted to ~2-3 to ensure complete protonation of the carboxylic acid.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate. The multiple extractions are necessary to efficiently recover the polar carboxylic acid product from the aqueous phase.

  • Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic (1,4-dioxan-2-yl)-acetic acid.

  • Purification: The crude product can be purified further by methods such as column chromatography on silica gel or recrystallization, if it is a solid, to achieve high purity.

Relevance and Applications in Drug Development

The structural attributes of this compound make it a highly valuable building block for creating complex molecular architectures, especially in the development of new therapeutic agents.

As a Versatile Scaffold and Linker

The dioxane ring can serve as a metabolically stable, hydrophilic scaffold. The carboxylic acid provides a convenient attachment point for conjugation to other molecules. This is particularly relevant in the design of linkers for Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), where precise control over spacing and solubility is critical. The patents for intermediates in the synthesis of statins (HMG-CoA reductase inhibitors) highlight the industrial relevance of related dioxane structures[4][7].

G A Targeting Moiety (e.g., Antibody, Small Molecule) B Linker Core Racemic (1,4-dioxan-2-yl)-acetic acid provides a hydrophilic, stable segment A:f0->B:head Amide Bond Formation C Active Payload (e.g., Cytotoxin, Warhead) B:head->C:f0 Ester or Amide Linkage

Caption: Application as a core component in advanced drug delivery systems.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

  • Hazard Identification: This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[8].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The parent 1,4-dioxane molecule is known to form explosive peroxides over time, especially when anhydrous; therefore, it is prudent to handle its derivatives with care and consider periodic testing for peroxides if stored for extended periods[9][10].

References

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An In-Depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic acid: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1,4-Dioxan-2-yl)acetic acid, a crucial building block for researchers, chemists, and professionals in the field of drug discovery and development. With a focus on its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this document delves into the compound's identifiers, chemical properties, synthesis, and practical applications, offering field-proven insights and detailed protocols.

Compound Identification and Chemical Properties

This compound is a bifunctional molecule featuring a carboxylic acid group and a saturated 1,4-dioxane ring. This unique structure makes it a valuable hydrophilic linker for the design of PROTACs and other chemical probes.[1][2][]

Synonyms and Identifiers

Accurate identification of chemical compounds is paramount for scientific rigor. The following table summarizes the key synonyms and identifiers for this compound.

Identifier TypeValueSource(s)
IUPAC Name This compound[4]
CAS Number 210647-03-3[4]
PubChem CID 18469226[4]
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight 146.14 g/mol [4]
Synonyms 1,4-Dioxane-2-acetic acid, (1,4-Dioxan-2-yl)acetic acid, Dioxane-acetic acid[4]
Physicochemical Properties
PropertyValueSource(s)
Appearance Liquid-
Predicted XlogP -0.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 2[4]

Synthesis of this compound

While several synthetic routes to substituted 1,4-dioxanes have been reported, a detailed, step-by-step protocol for the synthesis of this compound is crucial for its practical application in research. A common approach involves the acetalization of a suitable diol with a glyoxylic acid derivative, followed by transformations of the side chain. A general, representative synthetic scheme is presented below.

Diagram: General Synthetic Approach

G cluster_0 Synthesis of this compound start Glycerol Derivative step1 Protection & Oxidation start->step1 intermediate1 Protected Glyceraldehyde step1->intermediate1 step2 Wittig or Horner-Wadsworth-Emmons Reaction intermediate1->step2 intermediate2 α,β-Unsaturated Ester step2->intermediate2 step3 Cyclization with Ethylene Glycol intermediate2->step3 intermediate3 Dioxane Ester Derivative step3->intermediate3 step4 Hydrolysis intermediate3->step4 end This compound step4->end

Caption: A generalized synthetic workflow for this compound.

A detailed experimental protocol for a related compound, 2-acetoxy-1,4-dioxane, can be found in Organic Syntheses, which can serve as a starting point for developing a specific synthesis for the target molecule.[5] The process involves the reaction of 1,4-dioxane with lead tetraacetate to introduce an acetoxy group at the 2-position. Subsequent hydrolysis would yield the corresponding alcohol, which could then be oxidized to the carboxylic acid.

Spectroscopic Characterization

For unambiguous identification and quality control, a thorough spectroscopic analysis is essential. The following are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the dioxane ring protons between approximately 3.5 and 4.0 ppm. The methylene protons of the acetic acid side chain would appear as a doublet of doublets or a multiplet around 2.5-2.8 ppm, coupled to the adjacent methine proton on the dioxane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the four carbons of the dioxane ring in the range of 65-75 ppm. The methylene carbon of the acetic acid group is expected around 40-45 ppm, and the carbonyl carbon of the carboxylic acid will be observed in the downfield region, typically between 170-180 ppm.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak for the C=O stretching of the carbonyl group will be present around 1700-1730 cm⁻¹. The C-O stretching vibrations of the dioxane ring and the carboxylic acid will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[9][10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the dioxane ring.[4][12]

Application in Targeted Protein Degradation: PROTACs

The primary and most significant application of this compound is as a linker in the synthesis of PROTACs.[1][2][][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

Diagram: The Role of this compound in PROTACs

G cluster_1 PROTAC Assembly poi_ligand Target Protein Ligand (with amine functionality) coupling Amide Bond Formation poi_ligand->coupling e3_ligand E3 Ligase Ligand (with functional group for coupling) protac Final PROTAC Molecule e3_ligand->protac Coupled via linker linker This compound linker->coupling coupling->protac

Caption: Schematic of PROTAC synthesis using the dioxane-based linker.

The 1,4-dioxane moiety in the linker imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. The carboxylic acid provides a convenient handle for covalent attachment to an amine-containing ligand (either for the POI or the E3 ligase) through a stable amide bond.

Experimental Protocol: Amide Coupling

The following is a general, yet robust, protocol for the coupling of this compound to a primary or secondary amine, a key step in PROTAC synthesis.[14][15][16][17][18]

Materials:

  • This compound

  • Amine-containing substrate (e.g., a ligand for an E3 ligase or target protein)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the coupling reagent (1.1-1.5 equivalents) and the tertiary amine base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing substrate (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked conjugate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid and other reagents with atmospheric moisture.

  • Coupling Reagents: These reagents convert the carboxylic acid into a more reactive species (e.g., an active ester), facilitating nucleophilic attack by the amine. HATU and HBTU are often preferred for their high efficiency and low rates of racemization in chiral substrates.

  • Tertiary Amine Base: The base neutralizes the acidic byproducts formed during the reaction and maintains a basic pH, which is optimal for the nucleophilicity of the amine.

  • Anhydrous Solvent: Water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its hydrophilic nature and convenient functional handles make it an attractive choice for the design of PROTACs with improved physicochemical properties. This guide has provided a comprehensive overview of its identification, synthesis, characterization, and application, with the aim of empowering researchers to effectively utilize this important chemical tool in their scientific endeavors.

References

[19] Supporting Information for a scientific article. (Details unavailable) [5] Organic Syntheses Procedure for 2-Acetoxy-1,4-dioxane. (Link unavailable) [6] 1H and 13C-NMR spectral data for compounds 1-4. - ResearchGate. (Link unavailable) [20] Organic Syntheses Procedure. (Details unavailable) [21] PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES - European Patent Office. (Link unavailable) [14] Amide Synthesis - Fisher Scientific. (Link unavailable) [4] this compound - PubChemLite. (Link unavailable) 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (Link unavailable) [1] Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC - NIH. (Link unavailable) [2] PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (Link unavailable) [] Linkers for PROTAC Design - BOC Sciences. (Link unavailable) [22] Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC - NIH. (Link unavailable) [] PROTAC Molecules for Targeted Degradation - BOC Sciences. (Link unavailable) WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof - Google Patents. (Link unavailable) [15] Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (Link unavailable) [16] Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (Link unavailable) [23] US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents. (Link unavailable) [17] (PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. (Link unavailable) [7] NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (Link unavailable) Amide synthesis by acylation - Organic Chemistry Portal. (Link unavailable) [9] Organic Chemistry 2: Chapter 14 - Infrared Spectroscopy and Mass Spectrometry (Part 1/2). (Link unavailable) [10] Acetic acid - the NIST WebBook - National Institute of Standards and Technology. (Link unavailable) [8] Acetic acid(64-19-7) 13C NMR spectrum - ChemicalBook. (Link unavailable) [12] Acetic acid - the NIST WebBook - National Institute of Standards and Technology. (Link unavailable) [11] Analyzing IR Spectra of Organic Compounds | PDF - Scribd. (Link unavailable)

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A Comprehensive Technical Guide to the Safe Handling of 2-(1,4-Dioxan-2-yl)acetic acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(1,4-Dioxan-2-yl)acetic acid (CAS No. 210647-03-3) is an important heterocyclic building block utilized in medicinal chemistry and drug development, notably within the growing field of protein degradation.[1] Its unique structure makes it a valuable synthon, but it also contains moieties that demand rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this reagent safely and effectively. The protocols herein are designed not merely as instructions, but as self-validating systems to ensure scientific integrity and personnel safety.

Section 1: Core Chemical Profile and Properties

A foundational understanding of a reagent's properties is the first step in a robust safety assessment. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 210647-03-3[1][2][3][4]
Molecular Formula C₆H₁₀O₄[1][2][3][4]
Molecular Weight 146.14 g/mol [3]
Common Synonyms 1,4-Dioxane-2-acetic acid; rac-(1,4-dioxan-2-yl)-acetic acid[2][3]
Physical Form Liquid[2]
Typical Purity ≥95%[1][2][4]
Storage Temperature Room Temperature[1][5]

Section 2: Hazard Identification and Critical Risk Assessment

Effective risk mitigation begins with a comprehensive understanding of both stated and potential hazards. While the GHS classification provides a baseline, the structural nature of this compound necessitates a deeper analysis.

Globally Harmonized System (GHS) Classification

This compound is classified under GHS with the following hazards, warranting significant caution during handling.[3]

Hazard ClassCodeStatementPictogram
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation
STOT, Single Exposure (Category 3)H335May cause respiratory irritation
The Implicit Hazard: Peroxide Formation Potential

The most critical, yet often overlooked, hazard associated with this molecule stems from its 1,4-dioxane ring. Ethers, particularly cyclic ethers like 1,4-dioxane, are known to form shock-sensitive and potentially explosive peroxide crystals upon prolonged exposure to atmospheric oxygen.[6][7][8]

Causality: This reaction is initiated by light and air, leading to the formation of hydroperoxides at the carbon atoms adjacent to the ether oxygen. These peroxides can concentrate, especially as the solvent is evaporated, and can detonate when subjected to heat, friction, or mechanical shock.

Trustworthiness in Practice: All protocols involving this reagent must incorporate a self-validating check for peroxides, especially for containers that have been opened previously or stored for an extended period. Never distill or concentrate this material to dryness without first confirming the absence of peroxides.

Primary Routes of Exposure

Based on the GHS classification, the primary routes of occupational exposure and associated risks are:

  • Inhalation: Vapors or aerosols can irritate the respiratory system.[3]

  • Skin (Dermal) Contact: Direct contact will cause skin irritation.[3]

  • Eye Contact: Presents a serious risk of severe irritation.[3]

  • Ingestion: Harmful if swallowed.[3]

Section 3: Core Safety Protocols & Handling Procedures

The following protocols are designed to mitigate the risks identified in Section 2. The causality behind each step is explained to foster a deep-rooted culture of safety.

Engineering Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) alone is insufficient. The primary method for exposure control must be through robust engineering solutions.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable.

    • Causality: A fume hood provides constant exhaust ventilation, directly addressing the H335 respiratory hazard by capturing vapors at the source and preventing their accumulation in the laboratory atmosphere.[9][10] It also serves as a physical barrier against splashes and unforeseen reactions.

  • Eyewash Stations and Safety Showers: Ensure that a functional, unobstructed eyewash station and safety shower are immediately accessible from the workstation.[9][11]

    • Causality: In the event of accidental eye or skin contact, immediate and copious irrigation is the most effective first aid measure to mitigate severe damage.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash-resistant safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[9]

    • Best Practice/High-Risk Tasks: A full-face shield worn over safety goggles is required when handling larger volumes (>50 mL) or when the risk of splashing is elevated (e.g., during transfers, quenching reactions).

    • Causality: This dual-layer protection is essential to prevent the serious eye irritation (H319) that can result from even a minor splash.

  • Hand Protection:

    • Glove Selection: Wear chemically resistant gloves. Nitrile gloves are commonly used, but it is crucial to check the manufacturer's compatibility chart for breakthrough time. For prolonged contact or immersion, heavier-duty gloves (e.g., butyl rubber) may be necessary.

    • Technique: Always use a "double-gloving" technique. This provides a critical safety buffer in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use.

    • Causality: Gloves are the primary barrier against the H315 skin irritation hazard.[9] Double-gloving ensures that a breach in the outer layer does not immediately result in an exposure.

  • Skin and Body Protection:

    • A flame-resistant laboratory coat is mandatory.

    • Ensure full-length pants and closed-toe shoes are worn. No exposed skin on the legs or feet is permissible.

    • For large-scale operations, a chemically resistant apron may be advisable.[9]

    • Causality: This protects against skin contact from spills and splashes.

Step-by-Step General Handling Protocol

This workflow is designed to create a safe and reproducible handling process.

  • Preparation: Before retrieving the reagent, ensure the fume hood is operational and uncluttered. Assemble all necessary apparatus, including spill cleanup materials. Don all required PPE.

  • Peroxide Check (Critical Step): For any previously opened container, test for peroxides using commercially available test strips. If peroxides are detected at a concentration >100 ppm, consult with your institution's safety officer for neutralization or disposal. DO NOT PROCEED.

  • Aliquotting: Perform all transfers within the fume hood. Use a syringe, cannula, or glass pipette for liquid transfers. Avoid pouring directly from the main storage bottle to minimize the risk of spills and contamination.

  • Reaction Setup: Keep the reaction vessel within the fume hood. If heating is required, use a controlled heating mantle or oil bath; avoid open flames.

  • Post-Handling Decontamination: Thoroughly wipe down the work surface in the fume hood. Decontaminate any equipment that came into contact with the reagent.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[9][10]

Storage and Stability

Proper storage is paramount for maintaining chemical integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[6][7]

  • Labeling: All containers, including secondary vessels, must be clearly labeled with the chemical name, date received, date opened, and peroxide check results and dates.

  • Causality: Tightly sealed containers in a proper location minimize the risk of peroxide formation and degradation. Clear labeling provides a transparent history of the reagent, which is crucial for the peroxide management lifecycle.

Visualization of Safety Workflows

To ensure clarity and logical flow, the core safety processes are visualized below using Graphviz.

RiskMitigationWorkflow cluster_prep 1. Pre-Operational Phase cluster_ops 2. Operational Phase cluster_post 3. Post-Operational Phase Assess Assess Hazards (GHS & Peroxide Potential) Controls Select Engineering Controls (Fume Hood, Eyewash) Assess->Controls PPE Select & Don PPE (Goggles, Face Shield, Gloves) Controls->PPE Peroxide_Check Peroxide Check (If previously opened) PPE->Peroxide_Check Handle Execute Handling Protocol (In Fume Hood) Peroxide_Check->Handle Decon Decontaminate Workspace & Equipment Handle->Decon Store Properly Store or Prepare for Disposal Decon->Store Waste Segregate & Label Waste Store->Waste Dispose Dispose via EHS Waste->Dispose SpillResponseLogic Spill Spill Detected Assess Assess Risk (Size, Location) Spill->Assess Decision Minor Spill in Hood? Assess->Decision Evacuate Evacuate Area Call EHS/Emergency Decision->Evacuate No DonPPE Ensure Full PPE is Worn Decision->DonPPE Yes Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Report Report Incident Decon->Report

Caption: Decision Logic for Spill Response.

Section 5: Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable labware, is considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.

  • Labeling: Waste containers must be clearly labeled, sealed, and stored in a designated satellite accumulation area.

  • Disposal: All disposal must be handled through your institution's certified EHS professionals in accordance with local, state, and federal regulations. [9][14]

Section 6: Conclusion

This compound is a valuable reagent whose safe use hinges on a disciplined and knowledgeable approach. The core tenets of safety are an unwavering commitment to using engineering controls, a thorough understanding of both GHS and implicit hazards like peroxide formation, the correct use of PPE, and adherence to established protocols for handling and emergencies. By integrating these principles, researchers can confidently and safely leverage this compound to advance their scientific objectives.

Section 7: References

  • This compound | C6H10O4 | PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Safety data sheet for Acetic Anhydride–Dioxan Solution. CPAchem Ltd. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2-(1, 4-dioxan-2-yl)acetic acid, min 97%, 250 mg. The Science Company. (n.d.). Retrieved January 6, 2026, from [Link]

  • Personal Protective Equipment (PPE). CHEMM. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). (n.d.). Retrieved January 6, 2026, from [Link]

  • Safety Data Sheet for 1,4-Dioxane. Fisher Scientific. (2024, February 20). Retrieved January 6, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. (2025, July 2). Retrieved January 6, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES. European Patent Office. (2006, September 27). Retrieved January 6, 2026, from [Link]

  • Product Class 9: 1,4-Dioxanes. Science of Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Retrieved January 6, 2026, from [Link]

  • SAFETY DATA SHEET ACETIC ACID LRG. Chemical Suppliers. (2021, April 8). Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the Safe Handling of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the material safety and handling protocols for 2-(1,4-Dioxan-2-yl)acetic acid (CAS No. 210647-03-3). As a crucial building block in various laboratory and manufacturing applications, a comprehensive understanding of its properties and associated hazards is paramount for ensuring personnel safety and experimental integrity.[1] This guide moves beyond a simple recitation of data sheet points, offering causal explanations for handling protocols grounded in the compound's chemical nature.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice. This compound is a substituted carboxylic acid containing a 1,4-dioxane heterocyclic ring.

Chemical Structure

The presence of the dioxane ring is a critical feature, influencing both its physical properties and potential hazards, particularly the propensity for peroxide formation, a characteristic inherited from its parent structure, 1,4-dioxane.[2]

Caption: Chemical Structure of this compound.

Chemical Identifiers and Properties

Proper identification is crucial for tracking and regulatory compliance. Key identifiers and properties are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[3][4]
Synonyms 1,4-Dioxane-2-acetic acid[3][5]
CAS Number 210647-03-3[1][3][4][5][6]
Molecular Formula C₆H₁₀O₄[1][3][4][6]
Molecular Weight 146.14 g/mol [1][3]
Appearance Liquid[5]
Purity Typically ≥95-97%[4][5][6]
Storage Store at room temperature[4][6]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity if ingested.

GHS Classification

The GHS classification provides a universally understood summary of the hazards.

ClassificationCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [4]
Acute Toxicity, Oral H302Harmful if swallowed[3]
Skin Corrosion/Irritation H315Causes skin irritation[3]
Serious Eye Damage H319Causes serious eye irritation[3]
STOT, Single Exposure H335May cause respiratory irritation[3]
Toxicological Insights
  • Acute Effects (Irritation): The primary hazards are irritant in nature.[3] Skin contact can lead to localized redness and inflammation, while eye contact is likely to cause significant irritation.[3] Inhalation of aerosols or mists may irritate the respiratory tract.[3][4] These effects are typical for many carboxylic acids and underscore the need for standard personal protective equipment.

  • Chronic Effects and Associated Risks (1,4-Dioxane Moiety): It is critical for the experienced scientist to consider not just the hazards of the compound itself, but also those of its structural components. The 1,4-dioxane core is a known hazard. The parent compound, 1,4-dioxane (CAS 123-91-1), is classified by IARC as a Group 2B carcinogen ("Possibly carcinogenic to humans") and is known to cause liver and kidney damage with chronic exposure.[7][8] Furthermore, ethers like 1,4-dioxane are well-known to form explosive peroxides upon storage and exposure to air.[2]

    Causality: While this compound is not itself classified as a carcinogen, the presence of the dioxane ring warrants a high degree of caution. Safe handling protocols should be designed to mitigate risks associated with this structural feature, especially the potential for peroxide formation over time.

Section 3: Proactive Risk Management: Safe Handling and Storage

A proactive approach to safety involves implementing robust engineering controls, utilizing appropriate Personal Protective Equipment (PPE), and adhering to strict handling and storage protocols.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure. This is achieved by a multi-layered approach starting with engineering controls and supplemented by PPE.

  • Ventilation: All work with this substance should be conducted in a well-ventilated area. For procedures that may generate aerosols or mists, a chemical fume hood is mandatory.[1][9]

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required to prevent eye contact.[9]

  • Skin Protection: Wear a standard laboratory coat and chemical-resistant gloves (e.g., nitrile).[4] Always inspect gloves for tears or punctures before use.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

PPE_Decision_Tree start Start: Assess Task with This compound is_splash Potential for splash or aerosol generation? start->is_splash use_hood Action: Work inside a Chemical Fume Hood is_splash->use_hood Yes no_hood Action: Ensure good general ventilation is_splash->no_hood No is_contact Potential for skin contact? wear_gloves Required: Nitrile Gloves and Lab Coat is_contact->wear_gloves Yes use_hood->is_contact no_hood->is_contact wear_goggles Required: Safety Goggles (over glasses if needed) end Proceed with Task Safely wear_goggles->end wear_gloves->wear_goggles Spill_Response_Workflow start Spill Detected alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE: Goggles, Gloves, Lab Coat alert->ppe contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) ppe->contain absorb Carefully absorb the material contain->absorb collect Collect absorbed material into a sealable, labeled waste container absorb->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to institutional protocols clean->dispose end Spill Neutralized dispose->end

Caption: Step-by-Step Laboratory Spill Response Workflow.

Section 5: Disposal and Environmental Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of this material and its container as hazardous waste. [10]Do not allow the substance to enter drains, sewers, or waterways. [10][11]All disposal activities must be in strict accordance with local, regional, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • MSDS of this compound. Capot Chemical. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Safety data sheet. CPAchem. [Link]

  • 2-(1, 4-dioxan-2-yl)acetic acid, min 97%, 250 mg. HDH Chemicals. [Link]

  • 1,4-Dioxane - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

Sources

Potential hazards of 2-(1,4-Dioxan-2-yl)acetic acid exposure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Hazards of 2-(1,4-Dioxan-2-yl)acetic Acid Exposure

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound utilized in synthetic chemistry, often as a building block in the development of more complex molecules, including protein degraders.[1] Its structure incorporates both a 1,4-dioxane ring and an acetic acid functional group. While specific, comprehensive toxicological data for this compound is not extensively documented in public literature, a robust hazard assessment can be constructed by examining its formal hazard classifications and analyzing the well-understood toxicological profiles of its core structural components: 1,4-dioxane and acetic acid. This guide provides a detailed overview of the known and potential hazards associated with this compound to ensure its safe handling and use in a research and development setting.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 1,4-Dioxane-2-acetic acid[2][3][4]
CAS Number 210647-03-3[1][2]
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1][2]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. According to data available in the PubChem database, this compound is classified with the following hazards.[2]

GHS ClassificationHazard StatementPictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationWarning

These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Toxicological Assessment and Insights from Structural Analogs

Direct toxicological studies on this compound are limited. Therefore, a comprehensive risk assessment must include an analysis of its structural components, a standard methodology in chemical safety evaluation.

Direct Hazards (Based on GHS Classification)
  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[2] Ingestion may lead to gastrointestinal irritation and other systemic effects.

  • Skin and Eye Irritation : As a skin irritant, direct contact can cause redness, itching, and inflammation.[2][5] Its classification as a serious eye irritant means contact can lead to pain, watering, and potential damage to the cornea.[2]

  • Respiratory Irritation : Inhalation of the compound as a dust or aerosol may irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[2][6]

Toxicological Insights from the Acetic Acid Moiety

The carboxylic acid group is a key driver of the compound's irritant properties. Glacial acetic acid is a well-known corrosive substance.[5][7]

  • Corrosivity : Concentrated acetic acid causes severe skin burns, eye damage, and damage to mucous membranes upon contact.[5][8] While this compound is classified as an irritant rather than corrosive, the acidic nature warrants significant caution.

  • Inhalation Hazards : Vapors of acetic acid can cause severe irritation to the respiratory tract.[6] Higher exposures can lead to more severe conditions like bronchitis or a dangerous build-up of fluid in the lungs (pulmonary edema), which can be delayed in onset.[6]

Toxicological Insights from the 1,4-Dioxane Ring

The 1,4-dioxane component introduces additional, significant potential hazards that must be considered.

  • Carcinogenicity : 1,4-Dioxane is classified as "May cause cancer" (H350, Carc. 1B).[9] The liver and kidneys are primary target organs for its toxicity.[10] While the carcinogenicity of the substituted derivative is unknown, this potential hazard from the core ring structure cannot be disregarded.

  • Flammability and Peroxide Formation : 1,4-Dioxane is a highly flammable liquid.[9] Critically, it can form explosive peroxides upon storage, especially when exposed to air and light. This presents a significant physical hazard, and containers of any dioxane-containing compound should be dated upon receipt and tested for peroxides if stored for extended periods or before distillation.

  • Systemic Effects : Acute exposure to high concentrations of 1,4-dioxane can cause central nervous system depression (dizziness, headache, nausea) and has been documented to cause severe, and in some cases fatal, kidney and liver damage.[10][11]

Hazard Contribution from Structural AnalogsAcetic Acid Moiety1,4-Dioxane Ring
Primary Hazard Type Irritation / CorrosivitySystemic Toxicity / Carcinogenicity / Physical Hazard
Affected Organs Skin, Eyes, Respiratory Tract[5][12]Liver, Kidneys, Respiratory Tract, Nasal Passages[10][11]
Chronic Risks Skin dryness/cracking, Bronchitis[6]Potential for Cancer[9]
Physical Hazards Flammable[13]Highly Flammable, Forms Explosive Peroxides[9]

Experimental Protocol: Workflow for In Vitro Cytotoxicity Assessment

To experimentally validate the potential hazards of a novel compound like this compound, a tiered approach starting with in vitro assays is recommended. This minimizes animal use and provides rapid, quantitative data on cellular toxicity.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a relevant human cell line (e.g., HepG2, a human liver cell line, given the known hepatotoxicity of 1,4-dioxane).

Methodology:

  • Cell Culture : Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation : Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture media to create a range of working concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Seeding : Seed HepG2 cells into a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Exposure : Remove the old media and treat the cells with the various concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • Viability Assay (MTT Assay) :

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis :

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

This protocol provides a validated system for quantifying the compound's direct cytotoxic potential.

Toxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Outcome prep_compound Prepare Stock & Serial Dilutions expose_cells Treat Cells with Compound (24-48h) prep_compound->expose_cells culture_cells Culture & Seed HepG2 Cells culture_cells->expose_cells add_mtt Add MTT Reagent (3h) expose_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Curve & Determine IC50 calc_viability->plot_curve result Quantitative Cytotoxicity Profile plot_curve->result

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2-(1,4-dioxan-2-yl)acetic acid, a valuable heterocyclic building block for drug discovery and materials science. The described methodology initiates from the commercially available precursor 2-(chloromethyl)-1,4-dioxane, which is first converted to the nitrile intermediate, 2-(1,4-dioxan-2-yl)acetonitrile, via nucleophilic substitution. Subsequent alkaline hydrolysis yields the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, explanations of experimental choices, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Heterocyclic compounds are foundational scaffolds in medicinal chemistry, and those containing the 1,4-dioxane motif are of significant interest due to their conformational properties and ability to act as hydrogen bond acceptors. This compound is a bifunctional molecule incorporating both a hydrophilic carboxylic acid group and a lipophilic dioxane ring system. This structural arrangement makes it an attractive fragment and intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol detailed herein presents a robust and accessible synthetic route, prioritizing procedural clarity and scientific integrity.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence as illustrated below. This pathway was selected for its operational simplicity, use of readily available reagents, and the reliability of the chemical transformations involved.

Overall Reaction Scheme:

Caption: Figure 1: Two-Step Synthesis of this compound

Materials and Methods

Reagents and Equipment

Table 1: List of Required Reagents

Reagent Chemical Formula MW ( g/mol ) CAS No. Purity
2-(Chloromethyl)-1,4-dioxane C₅H₉ClO₂ 136.58 21048-16-8 ≥97%
Sodium Cyanide (NaCN) NaCN 49.01 143-33-9 ≥98%
Dimethyl Sulfoxide (DMSO) C₂H₆OS 78.13 67-68-5 Anhydrous
Sodium Hydroxide (NaOH) NaOH 40.00 1310-73-2 ≥98%
Hydrochloric Acid (HCl) HCl 36.46 7647-01-0 37% (conc.)
Diethyl Ether (Et₂O) C₄H₁₀O 74.12 60-29-7 Anhydrous
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 141-78-6 Reagent Grade
Magnesium Sulfate (MgSO₄) MgSO₄ 120.37 7487-88-9 Anhydrous

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or pH meter

  • Analytical balance

Experimental Protocols

PART A: Synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile

WARNING: Sodium cyanide is extremely toxic. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use. All glassware and waste must be decontaminated with bleach or an appropriate oxidizing agent before disposal.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (2.6 g, 53 mmol, 1.2 eq.) in anhydrous dimethyl sulfoxide (30 mL).

  • Addition of Starting Material: To the stirred suspension, add 2-(chloromethyl)-1,4-dioxane (6.0 g, 44 mmol, 1.0 eq.) dropwise over 10 minutes at room temperature. [1]3. Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

    • Causality: This step quenches the reaction and partitions the organic product into the ether layer, leaving inorganic salts in the aqueous phase.

  • Washing: Combine the organic extracts and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-(1,4-dioxan-2-yl)acetonitrile as a colorless oil.

PART B: Hydrolysis to this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the crude 2-(1,4-dioxan-2-yl)acetonitrile (approx. 44 mmol from the previous step) with a 10% aqueous solution of sodium hydroxide (100 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. During this time, ammonia gas will be evolved. The reaction is complete when the evolution of ammonia ceases and the oily nitrile layer has dissolved.

    • Self-Validation: The formation of a homogeneous solution and the cessation of ammonia evolution are key indicators of reaction completion. [2]3. Cooling and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate or oil may form.

    • Causality: Acidification protonates the sodium carboxylate salt to form the free carboxylic acid, which is less soluble in water. [3]4. Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.

Characterization and Data

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₀O₄ [1]
Molecular Weight 146.14 g/mol [1]
Appearance Liquid or low-melting solid [3]

| CAS Number | 210647-03-3 | [1]|

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the dioxane ring protons (approx. 3.5-4.2 ppm), the methylene protons adjacent to the carbonyl group (approx. 2.5-2.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR (CDCl₃): Peaks are expected for the carboxylic carbon (approx. 175-180 ppm), the carbons of the dioxane ring (approx. 65-75 ppm), and the methylene carbon (approx. 35-40 ppm).

  • Mass Spectrometry (ESI-): Expected m/z for [M-H]⁻ is approximately 145.05.

Workflow Visualization

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Synthesis and Purification cluster_step1 Part A: Nitrile Synthesis cluster_step2 Part B: Hydrolysis A1 Dissolve NaCN in DMSO A2 Add 2-(Chloromethyl)-1,4-dioxane A1->A2 A3 Heat at 60°C (12-16h) A2->A3 A4 Aqueous Workup & Diethyl Ether Extraction A3->A4 A5 Dry & Concentrate A4->A5 A6 Purify (Distillation or Column Chromatography) A5->A6 B1 Combine Nitrile & 10% NaOH (aq) A6->B1 Proceed with Crude/Purified Nitrile B2 Reflux (6-8h) B1->B2 B3 Cool to 0°C & Acidify with HCl B2->B3 B4 Ethyl Acetate Extraction B3->B4 B5 Dry & Concentrate B4->B5 B6 Isolate Final Product B5->B6

Caption: Figure 2: Experimental Workflow for Synthesis and Purification

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Clark, J. Hydrolysing Nitriles. Chemguide. [Link]

  • LibreTexts Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link] (Note: This is a representative link for educational resources on this topic).

  • Clark, J. Nucleophilic Substitution - Halogenoalkanes and Cyanide Ions. Chemguide. [Link]

  • Friedman, L. & Shechter, H. Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 1960, 25 (6), pp 877–879. [Link]

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Application Notes and Protocols for 2-(1,4-Dioxan-2-yl)acetic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Potential of a Unique Synthon

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(1,4-dioxan-2-yl)acetic acid has emerged as a particularly valuable synthon, especially in the fields of medicinal chemistry and drug discovery. Its utility lies in its dual nature: a readily derivatizable carboxylic acid and a masked aldehyde functionality, protected as a stable 1,4-dioxane acetal. This unique combination allows for sequential chemical modifications, making it an ideal component for the assembly of intricate structures, including peptide mimics, heterocyclic scaffolds, and the sophisticated linkers used in Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth exploration of this compound as a building block. We will delve into its strategic applications, provide detailed, field-proven protocols for its use, and explain the chemical principles that underpin these methodologies. The protocols herein are designed to be self-validating, with each step justified to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

PropertyValueSource
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
CAS Number 210647-03-3
Appearance Liquid
Purity Typically ≥95%

Safety Information:

This compound should be handled with appropriate laboratory safety precautions. According to its PubChem entry, it is associated with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Application: A Masked Glycoaldehyde Equivalent in Amide Synthesis

The primary utility of this compound stems from its function as a protected glycoaldehyde synthon. The carboxylic acid moiety provides a handle for standard amide bond formation with a wide range of primary and secondary amines. The 1,4-dioxane group serves as a robust protecting group for the aldehyde, which is stable to the conditions of amide coupling, as well as to many other synthetic transformations such as reductions and organometallic additions.[2][3] This allows for the introduction of a latent aldehyde that can be unmasked in a later synthetic step.

The subsequent acid-catalyzed deprotection of the dioxane acetal regenerates the aldehyde, providing a versatile functional group for further elaboration, such as reductive amination, Wittig reactions, or the formation of various heterocyclic systems.[2][3]

Synthetic_Utility BuildingBlock This compound CoupledProduct Dioxane-Protected Amide BuildingBlock->CoupledProduct Amide Coupling (e.g., HATU, EDC) Amine R-NH₂ Amine->CoupledProduct Deprotection Acid-Catalyzed Hydrolysis CoupledProduct->Deprotection AldehydeAmide α-Aldehydo Amide Deprotection->AldehydeAmide FurtherChem Further Chemistry (e.g., Reductive Amination) AldehydeAmide->FurtherChem

Caption: General synthetic workflow using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

While commercially available, understanding the synthesis of this building block provides valuable context. A common laboratory-scale preparation involves the acid-catalyzed reaction of ethylene glycol with a suitable glyoxylic acid derivative.

Reaction Scheme:

Materials:

  • Ethylene glycol

  • Glyoxylic acid (50% in water)

  • p-Toluenesulfonic acid (p-TSA) or other strong acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add ethylene glycol (2.0 equivalents), glyoxylic acid (1.0 equivalent), a catalytic amount of p-TSA (0.05 equivalents), and toluene to azeotropically remove water.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium of the acetal formation reaction towards the product by continuously removing the water byproduct.[3] Toluene serves as an azeotropic solvent for this purpose.

Protocol 2: Amide Coupling with an Aniline Derivative

This protocol details a standard procedure for coupling the building block with an aromatic amine, a common step in the synthesis of more complex molecules, such as PROTAC linkers.

Amide_Coupling_Protocol Start Dissolve Acid, Amine, Coupling Reagent (HATU), and Base (DIPEA) in DMF Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Start->Stir Workup Aqueous Workup: Quench with water, Extract with Ethyl Acetate Stir->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolated Dioxane-Protected Amide Purify->Product

Caption: Workflow for the amide coupling of this compound.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-bromoaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Silica gel for chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the aniline derivative (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes. Then, add HATU (1.2 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present).[4][5] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. Anhydrous conditions are essential to prevent the hydrolysis of the activated acid intermediate.

Protocol 3: Deprotection of the Dioxane Acetal to Reveal the Aldehyde

This protocol describes the acid-catalyzed hydrolysis of the dioxane ring to unmask the aldehyde functionality.

Materials:

  • Dioxane-protected amide (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 2 M)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

Procedure:

  • Dissolution: Dissolve the dioxane-protected amide (1.0 equivalent) in a mixture of THF and water.

  • Acidification: Add aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the more polar aldehyde product. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: Neutralize the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting α-aldehydo amide can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Causality: The deprotection is an acid-catalyzed hydrolysis.[2][6] The mechanism involves protonation of one of the acetal oxygens, which converts it into a good leaving group (an alcohol). The other oxygen then forms an oxonium ion, which is subsequently attacked by water to form a hemiacetal. Further protonation and elimination of the second alcohol molecule reveals the final aldehyde product.[2][7] The use of a co-solvent like THF is necessary to ensure the solubility of the often-hydrophobic starting material in the aqueous acidic medium.

Application in PROTAC Synthesis: A Case Study

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for PROTAC efficacy. This compound is an excellent building block for constructing these linkers.

For instance, it can be coupled to a von Hippel-Lindau (VHL) E3 ligase ligand.[8][9][10] After deprotection, the resulting aldehyde can be further functionalized, for example, through reductive amination with a protein-of-interest (POI) ligand that bears a primary amine.

PROTAC_Synthesis VHL_Ligand VHL Ligand-NH₂ Step1 Amide Coupling VHL_Ligand->Step1 BuildingBlock 2-(1,4-Dioxan-2-yl) acetic acid BuildingBlock->Step1 Intermediate1 Dioxane-Protected Linker-VHL Ligand Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Aldehyde-Linker- VHL Ligand Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 POI_Ligand POI Ligand-NH₂ POI_Ligand->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: Schematic representation of PROTAC synthesis using the building block.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions, which is essential for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and achieving potent protein degradation.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its ability to serve as a stable, yet readily deprotectable, glycoaldehyde equivalent makes it an invaluable tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this reagent in their own research and development endeavors, particularly in the ever-evolving field of medicinal chemistry.

References

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

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  • Reddy, L. M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465-4468. [Link]

  • PubChem. This compound. [Link]

  • Steinebach, C., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances, 14, 15303-15309. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • S. Mondal, et al. (2018). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated TiO2/SnO2 nanocomposite as a green heterogeneous catalyst. ResearchGate. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 71. [Link]

  • Wang, Z., et al. (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Nature Communications, 11, 3077. [Link]

  • Liu, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5368-5374. [Link]

  • J. Bai, et al. (2012). Ethylene glycol: properties, synthesis, and applications. Chemical Society Reviews, 41, 6634-6657. [Link]

  • Google Patents. Synthesis of acetoxyacetaldehyde.
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  • Google Patents. Method for producing 1,4-dioxane.
  • Fumagalli, G., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1145-1157. [Link]

  • Li, J., et al. (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Catalysts, 13(10), 1335. [Link]

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Application Notes and Protocols: The Strategic Use of 2-(1,4-Dioxan-2-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dioxane motif is a privileged heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and capacity to serve as a conformationally constrained, non-aromatic linker.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the application of 2-(1,4-Dioxan-2-yl)acetic acid, a versatile building block that combines the favorable properties of the dioxane ring with a reactive carboxylic acid handle. We will explore its strategic incorporation into drug candidates and provide detailed, field-tested protocols for its synthetic manipulation, with a primary focus on robust amide bond formation.

Introduction: The Value Proposition of the Dioxane Scaffold

In the landscape of modern drug discovery, the demand for molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Saturated heterocyclic systems have emerged as critical tools for "molecular escaping from flatland"—the strategy of increasing three-dimensional character to improve physicochemical properties and biological specificity. The 1,4-dioxane ring is an exemplary scaffold in this context. Its two ether oxygen atoms can act as hydrogen bond acceptors, enhancing solubility and target engagement, while the cyclic structure imparts a degree of conformational rigidity that can be exploited to orient substituents for optimal interaction with biological targets.[2]

This compound (CAS 210647-03-3) is a particularly useful derivative. It presents the stable dioxane core functionalized with an acetic acid side chain, providing a direct and reliable point for chemical elaboration. This makes it an ideal building block for introducing a hydrophilic, non-planar spacer into a molecule, fine-tuning properties such as solubility, lipophilicity (LogP), and metabolic stability. Its derivatives have shown potential in a variety of therapeutic areas, including the development of agents to overcome multidrug resistance in cancer.[3]

Physicochemical Properties and Data

A thorough understanding of a building block's properties is the foundation of successful and reproducible synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 210647-03-3[4][5]
Molecular Formula C₆H₁₀O₄[4][5]
Molecular Weight 146.14 g/mol [5]
Appearance Liquid[6]
Purity Typically ≥95-97%[4][6][7]
IUPAC Name This compound[4][5]
SMILES O=C(O)CC1COCCO1[4]
Calculated LogP -0.7[5]

Core Applications and Strategic Rationale

The utility of this compound stems from its dual nature: the stable, hydrophilic dioxane ring and the synthetically versatile carboxylic acid.

  • Hydrophilic Linker/Spacer: The primary application is its use as a linker to connect a pharmacophore to another functional group (e.g., a protein-targeting ligand, a solubilizing group). The dioxane moiety increases the sp³ character of the final molecule and can improve aqueous solubility, a common challenge in drug development.

  • Scaffold for Library Synthesis: The carboxylic acid is a prime functional group for amide coupling, a cornerstone reaction in medicinal chemistry due to its robustness and the vast commercial availability of amine building blocks.[8][9] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: In some contexts, the 2-(1,4-dioxan-2-yl)methyl fragment can serve as a bioisostere for other groups, such as aromatic rings or flexible alkyl chains, to improve metabolic stability or alter the conformational presentation of the molecule.

Below is a conceptual diagram illustrating how this compound functions as a key component in modular drug design.

G cluster_0 Molecular Design Strategy A Pharmacophore (Target Binding Moiety) B This compound (Linker/Scaffold) A->B Covalent Bond C Variable Group (R-NH2) (e.g., for SAR exploration) B->C Amide Bond Formation

Caption: Role of the title compound as a central linker.

Experimental Protocols: Amide Bond Formation

The conversion of the carboxylic acid to an amide is the most frequent and vital transformation for this building block. The following protocol describes a reliable, high-yield method using HATU, a modern coupling reagent known for its efficiency, fast reaction times, and suppression of side reactions.[8]

Protocol 1: HATU-Mediated Amide Coupling

Objective: To synthesize an N-aryl or N-alkyl amide derivative of this compound.

Causality and Trustworthiness: This protocol is designed for robustness.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen over older reagents like DCC/EDC because it rapidly forms a highly reactive O-acylisourea intermediate, leading to faster conversions and minimizing racemization at adjacent chiral centers (if present).[8][10]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.[8] Its steric bulk prevents it from competing with the primary/secondary amine as a nucleophile.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup.

Experimental Workflow Diagram:

G start Start dissolve 1. Dissolve Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF. start->dissolve cool 2. Cool to 0°C (Ice Bath) dissolve->cool add_reagents 3. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). cool->add_reagents react 4. Stir at RT for 1-3h. Monitor by TLC. add_reagents->react quench 5. Quench with H2O. Extract with EtOAc. react->quench wash 6. Wash Organic Layer: - Sat. NaHCO3 - Brine quench->wash dry 7. Dry (MgSO4), Filter, Concentrate. wash->dry purify 8. Purify via Column Chromatography. dry->purify end End (Pure Amide) purify->end

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of ~0.1 M with respect to the acid is typical).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0°C.

  • Reagent Addition: Sequentially add DIPEA (3.0 eq) followed by HATU (1.2 eq) to the cooled, stirring solution. The solution may turn yellow, which is characteristic of HATU reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • Hazards: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[4][7]

Conclusion

This compound is a high-value building block for medicinal chemists seeking to enhance the three-dimensional character and physicochemical properties of their compounds. Its stable, hydrophilic core combined with a synthetically tractable carboxylic acid handle makes it a powerful tool for generating novel chemical matter. The robust amide coupling protocol detailed herein provides a reliable and efficient method for its incorporation into diverse molecular architectures, facilitating the exploration of new therapeutic agents.

References

  • The Role of Dioxane Derivatives in Pharmaceutical Synthesis. (2025). Vertex AI Search.
  • How 1,4-Dioxane is Manufactured and Used in Various Industries. (2025).
  • Application Notes and Protocols: Synthesis of Functionalized Derivatives from 2,4,4,6-Tetramethyl-1,3-dioxane. (2025). Benchchem.
  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-97.
  • Alshaher, M. M., et al. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Iraqi Journal of Pharmaceutical Sciences.
  • 1,4-Dioxane-2-acetic acid. Advanced ChemBlocks Inc.
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  • Coupling Reagents.
  • 1,4-dioxane-2-acetic acid. Biosynth.
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  • 2-(1, 4-dioxan-2-yl)acetic acid, min 97%. HDH Chemicals.
  • Amide Synthesis. Fisher Scientific.
  • Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives.
  • 2-(1,4-dioxan-2-ylmethylsulfamoyl)acetic acid. Chemazone.
  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • da Silveira, I. O. M. F., et al. (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Molecules, 26(15), 4488.
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  • Amide coupling reaction in medicinal chemistry.

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Introduction: The Strategic Importance of the 1,3-Dioxane Acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Purification, and Characterization of 2-(6-substituted-1,3-dioxane-4-yl)acetic Acid Derivatives

The 2-(6-substituted-1,3-dioxane-4-yl)acetic acid framework is a cornerstone in modern medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins.[1] These blockbuster drugs, including atorvastatin and rosuvastatin, are vital for managing cholesterol levels and preventing cardiovascular disease. The 1,3-dioxane ring within this scaffold serves as a masked and stereochemically defined surrogate for the dihydroxy acid portion of the final active pharmaceutical ingredient.

The precise control of stereochemistry at the C4 and C6 positions of the dioxane ring is paramount, as the biological activity of the final statin product is highly dependent on the correct spatial orientation of its functional groups. Consequently, robust and stereoselective synthetic methods are essential. This guide provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and critical analytical techniques for researchers engaged in the preparation of these valuable compounds. The focus is on the acid-catalyzed acetalization of lactone precursors, a method that offers high yields and excellent stereocontrol under relatively mild conditions.[1]

Core Synthetic Strategy: Retrosynthesis and Acetalization

The primary and most efficient route to the target 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives involves the reaction of a suitable 1,3-diol equivalent with a carbonyl compound. In the context of statin synthesis, the key precursor is a 4-hydroxy-6-(substituted-methyl)-tetrahydropyran-2-one, which contains the necessary carbon backbone and stereocenters.[1] This lactone is opened and subsequently cyclized with an acetalization agent in the presence of an acid catalyst to form the desired 1,3-dioxane ring.

The acetalization reaction is a reversible process. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed.[2] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by employing chemical dehydrating agents.[2] The choice of carbonyl source (e.g., acetone to form a 2,2-dimethyl dioxane) and the acid catalyst are critical variables that influence reaction rate and yield.[3][4]

Synthetic Workflow cluster_0 Core Synthesis Start 4-Hydroxy-6-(X-methyl)-tetrahydropyran-2-one (Lactone Precursor) Reagents Acetalization Agent (e.g., 2,2-Dimethoxypropane) + Acid Catalyst (e.g., p-TsOH) Start->Reagents 1. React with Reaction Acid-Catalyzed Acetalization (Ring Opening & Re-cyclization) Reagents->Reaction 2. Initiate Product 2-(6-(X-methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid ester Reaction->Product 3. Form

Caption: Overall workflow for the synthesis of the target 1,3-dioxane derivatives.

Detailed Experimental Protocol: Synthesis of tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This protocol describes a representative synthesis starting from (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydropyran-2-one, a common intermediate. The procedure results in the formation of a tert-butyl ester, which is a versatile protecting group for the carboxylic acid.

Materials and Reagents:

  • (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydropyran-2-one

  • Toluene, anhydrous

  • tert-Butanol, anhydrous

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydropyran-2-one (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material), followed by anhydrous tert-butanol (1.5 eq) and 2,2-dimethoxypropane (DMP, 2.0 eq). DMP serves as both the source for the dimethyl acetal and a dehydrating agent.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting lactone. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from the air from interfering with the reaction, which is sensitive to water.

  • 2,2-Dimethoxypropane (DMP): Acts as an efficient acetalization agent for forming the 2,2-dimethyl-1,3-dioxane (isopropylidene ketal). It also reacts with the water byproduct to form acetone and methanol, helping to drive the equilibrium toward the product.[2]

  • p-Toluenesulfonic acid (p-TsOH): A strong organic acid that is an effective and commonly used catalyst for acetal formation. It is solid, easy to handle, and generally provides good yields without being overly corrosive.[3][5]

  • Aqueous Bicarbonate Wash: Neutralizes the acidic catalyst (p-TsOH), stopping the reaction and preventing potential acid-catalyzed decomposition of the product during workup and storage.

Purification of Dioxane Derivatives

The crude product from the synthesis typically contains unreacted starting materials, byproducts from the acetalization agent (e.g., acetone, methanol), and residual catalyst. Purification is most commonly achieved by flash column chromatography on silica gel.

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A common starting gradient is 5-10% ethyl acetate in hexanes.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivative.

Safety Note on Peroxides: While 1,3-dioxanes are generally less prone to forming explosive peroxides than ethers like THF or 1,4-dioxane, it is good practice to store them in a cool, dark place and away from oxygen.[6] If distillation is used for purification, a peroxide test should be performed beforehand.[7]

Structural Characterization

Confirming the identity, purity, and stereochemistry of the synthesized compound is essential. A combination of spectroscopic methods is employed for this purpose.

Technique Expected Observations and Interpretation
¹H NMR Dioxane Ring Protons: Complex multiplets between 3.5-4.5 ppm (H4, H6) and 1.2-1.9 ppm (H5). The coupling constants between H4, H5, and H6 can help determine the chair conformation and the cis/trans relationship of the substituents.[8][9] Acetic Acid Moiety: A characteristic AB quartet or two doublets of doublets around 2.3-2.7 ppm for the CH₂ group adjacent to the dioxane ring. Substituents: Signals corresponding to the C2 substituents (e.g., two singlets for the gem-dimethyl group at ~1.3-1.5 ppm) and the C6 substituent (e.g., CH₂Cl at ~3.5 ppm).[10]
¹³C NMR Dioxane Ring Carbons: C4 and C6 typically appear around 65-75 ppm, C5 around 30-40 ppm, and the acetal carbon (C2) around 98-105 ppm.[9] Acetic Acid Moiety: The CH₂ carbon resonates around 40-45 ppm, and the ester carbonyl (C=O) appears at ~170 ppm.
Mass Spec. (MS) Molecular Ion: The spectrum should show the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺ in ESI-MS) corresponding to the calculated molecular weight of the product.[11][12] Fragmentation: Characteristic loss of substituents, such as the tert-butyl group from the ester, can be observed.
Infrared (IR) C-O Stretching: Strong bands in the 1200-1000 cm⁻¹ region are characteristic of the C-O bonds in the acetal and ester groups.[12] C=O Stretching: A strong absorption band around 1730 cm⁻¹ corresponds to the ester carbonyl group.[13]

Application: Conversion to Downstream Intermediates

The synthesized 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivative is not the final target but a key intermediate. For example, the C6-chloromethyl or C6-iodomethyl group can be converted to a hydroxymethyl group, which is a necessary step in the synthesis of many statins.[1][14]

Downstream Conversion Start 2-(6-(X-methyl)-1,3-dioxan-4-yl)acetic acid ester (X = Halogen) Reaction Acyloxylation & Solvolysis (e.g., with KOAc then Base) Start->Reaction 1. Displace Halogen Product 2-(6-(Hydroxymethyl)-1,3-dioxan-4-yl)acetic acid ester (Statin Intermediate) Reaction->Product 2. Hydrolyze

Caption: Conversion of the halogenated intermediate to the key hydroxymethyl derivative.

This transformation typically involves reacting the halide with an acyloxylating agent (like potassium acetate) followed by hydrolysis (solvolysis) in the presence of a base to yield the desired alcohol.[14] This two-step process avoids side reactions and provides the key building block for the final steps of statin synthesis.

Conclusion

The preparation of 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives is a well-established and critical process in pharmaceutical manufacturing. The acid-catalyzed acetalization of readily available lactone precursors provides a reliable and stereocontrolled route to these key intermediates. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous purification and characterization are essential for obtaining high-purity material suitable for the synthesis of life-saving drugs. The methodologies outlined in this guide serve as a foundational reference for researchers and professionals working in this vital area of drug development.

References

  • Musin, R.Z., et al. (2022). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. ResearchGate. Available at: [Link]

  • Musin, R.Z., et al. (2022). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. Fine Chemical Technologies. Available at: [Link]

  • Kim, H.Y., et al. (2007). Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. PubMed Central. Available at: [Link]

  • Kim, H.Y., et al. (2007). Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • LookChem. (n.d.). Purification of 1,4-Dioxane. Chempedia. Available at: [Link]

  • Wang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • Wang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Available at: [Link]

  • Raadt, A.D., et al. (2006). Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl) acetic acid derivatives. Google Patents (EP1700854A1).
  • Kuz'mina, U.S., et al. (2022). Cytotoxic activity against SH-SY5Y neuroblastoma cells of heterocyclic compounds containing gemdichlorocyclopropane and/or 1,3-dioxacycloalkane fragments. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. . Available at: [Link]

  • ResearchGate. (2016). How could I distille dioxane? ResearchGate. Available at: [Link]

  • European Patent Office. (2006). PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES. espacenet. Available at: [Link]

  • Stowell, J.C., et al. (1977). β-HALO KETALS AND ALDEHYDE ACETALS. Organic Syntheses. Available at: [Link]

  • DSM IP ASSETS B.V. (2004). Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl) acetic acid derivatives. Google Patents (EP1461331A1).
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  • Farmitalia Carlo Erba S.P.A. (1986). Purification of 1,4-dioxane. Google Patents (GB2172887A).
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  • Researcher.Life. (n.d.). Purification of dioxane. R Discovery. Available at: [Link]

  • Pihlaja, K., et al. (2000). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. ResearchGate. Available at: [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). 1,3-dioxane Preparation Process. sanlifengxiang.com. Available at: [Link]

  • Sankyo Company, Limited. (2004). Process for the preparation of optically active 2- 6-(hydroxymethyl)-1,3-dioxan-4-yl]acetic acid derivatives. Google Patents (EP1024139A4).
  • Hlokoane, O., et al. (2021). Stereoselective Formation of cis-Trisubstituted 1,3-Dioxanes. ResearchGate. Available at: [Link]

  • Man, H.W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, A.B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH Public Access. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. ResearchGate. Available at: [Link]

  • Forero-Doria, O., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • Schmitt, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. SciSpace. Available at: [Link]

  • Husain, A., et al. (2014). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. BioMed Research International. Available at: [Link]

  • Sebbar, N.K., et al. (2014). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sztanke, K., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

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  • Bruno, A., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2010). Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. ResearchGate. Available at: [Link]

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Application Note: The Strategic Use of 2-(1,3-Dioxan-4-yl)acetic Acid Derivatives in the Stereoselective Synthesis of Statins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

Statins, or HMG-CoA reductase inhibitors, are a cornerstone in the management of hypercholesterolemia. A defining structural feature of synthetic statins like Rosuvastatin and Atorvastatin is the chiral (3R, 5S)-dihydroxyheptanoic acid side chain, which is paramount for their therapeutic activity.[1][2] The industrial-scale synthesis of these drugs hinges on the efficient and stereocontrolled construction of this side chain. This application note provides an in-depth guide on the use of a pivotal chiral building block, specifically esters of 2-((4R,6S)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid. We will elucidate the rationale for its use as a protected 1,3-syn-diol synthon, detail its synthesis, and provide a comprehensive protocol for its application in the convergent synthesis of rosuvastatin.

A note on nomenclature: While the topic specifies 2-(1,4-Dioxan-2-yl)acetic acid, the overwhelmingly prevalent and critical intermediate in statin synthesis is the isomeric 1,3-dioxane derivative. This guide will focus on this well-established and scientifically validated chiral building block.

The Imperative of Stereochemistry in Statin Efficacy

The biological activity of statins is critically dependent on the precise three-dimensional arrangement of the atoms in the dihydroxy acid side chain. This moiety mimics the structure of the natural substrate of the HMG-CoA reductase enzyme, mevalonic acid, allowing it to act as a competitive inhibitor.[2][3] The required stereochemistry is (3R, 5S). Achieving this high level of stereopurity is a significant challenge in chemical synthesis. Modern synthetic strategies have moved away from classical resolutions, which are inherently inefficient, towards asymmetric synthesis using chiral building blocks that already contain the desired stereocenters.[3][4]

This is where the tert-butyl ester of 2-((4R,6S)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid comes into play. It is a pre-fabricated synthon that masterfully addresses this challenge:

  • Embedded Stereochemistry: It carries the (4R, 6S) stereocenters, which directly translate to the required (3R, 5S) configuration of the final diol side chain after deprotection and chain extension.

  • Robust Protection: The 1,3-diol is protected as a cyclic acetal (specifically, an acetonide from acetone). This 2,2-dimethyl-1,3-dioxane group is stable to a wide range of reaction conditions, such as organometallic additions and oxidations, that are necessary for subsequent synthetic steps.[5] It can be cleanly removed under acidic conditions late in the synthesis.[6]

  • Functional Handle: The acetic acid ester group provides a versatile C2 unit that can be readily converted into other functional groups, most commonly an aldehyde, which is essential for coupling with the statin's heterocyclic core.[7]

cluster_0 Key Chiral Synthon cluster_1 Target Statin Side Chain img1 img2 img1->img2 Synthetic Elaboration & Deprotection label1 tert-butyl 2-((4R,6S)-2,2-dimethyl-1,3-dioxan-4-yl)acetate label2 (3R, 5S)-dihydroxyheptanoic acid moiety (in Rosuvastatin)

Caption: From Protected Synthon to Active Side Chain.

Synthesis of the Chiral 1,3-Dioxane Building Block

The synthesis of the key intermediate, tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a critical upstream process. Chemoenzymatic routes are often favored in industry for their high stereoselectivity.[3][8] A common strategy involves the highly stereoselective reduction of a β-ketoester.

The following workflow outlines a representative synthesis, which relies on a diastereoselective reduction of a δ-hydroxy-β-ketoester, a method that avoids costly chiral catalysts by using substrate-directed control.[9]

G start Simple Starting Materials step1 Condensation to form β-ketoester start->step1 step2 First Stereoselective Reduction (e.g., yeast or reductase) to form δ-hydroxy-β-ketoester step1->step2 Sets C5 stereocenter step3 Second Diastereoselective Reduction (e.g., NaBH4/Et2BOMe) to form syn-1,3-diol step2->step3 Sets C3 stereocenter step4 Acetonide Protection (Acetone, acid catalyst) step3->step4 end Target 1,3-Dioxane Intermediate step4->end

Caption: Synthetic Workflow for the Chiral 1,3-Dioxane Intermediate.

Application Protocol: Convergent Synthesis of Rosuvastatin

This section provides a detailed protocol for the synthesis of Rosuvastatin Calcium, starting from the key intermediate tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate and the heterocyclic core, diphenyl {4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-ylmethyl}phosphine oxide. This convergent approach, utilizing a Julia-Kocienski or Wittig-type reaction, is highly efficient for industrial production.[6][7]

Key Reagents & Intermediates
Compound NameAbbreviationRole
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetateSide-Chain-AldehydeC7 Side Chain Precursor
Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-ylmethyl}phosphine oxideRosuva-Phosphine OxideHeterocyclic Core
Sodium bis(trimethylsilyl)amideNaHMDSStrong, non-nucleophilic base
tert-Butyl (E)-(6-{2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}(4R,6S)-2,2-dimethyl[10][11]dioxan-4-yl)acetateProtected RosuvastatinCoupled Intermediate
Protocol

Part A: Julia-Kocienski Olefination to Form Protected Rosuvastatin

  • Rationale: This step constructs the full carbon skeleton of Rosuvastatin by forming a C=C double bond between the side-chain aldehyde and the heterocyclic core. The use of a strong base like NaHMDS deprotonates the phosphine oxide to generate the reactive ylide for the coupling reaction. The reaction is run at very low temperatures (-65 °C to -78 °C) to maintain selectivity and prevent side reactions.[6]

  • Vessel Preparation: Under a nitrogen atmosphere, charge a suitable reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -65 °C.

  • Ylide Formation: To a cooled solution of the Rosuva-Phosphine Oxide (1.0 eq) in anhydrous THF, add a solution of NaHMDS (1.0 M in THF, 1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting deep red solution for 1 hour at this temperature.

  • Coupling Reaction: Add a solution of the Side-Chain-Aldehyde (1.1 eq) in anhydrous THF dropwise to the ylide solution over 30-45 minutes, maintaining the temperature at -65 °C.

  • Quenching and Workup: After stirring for 2-3 hours, slowly warm the reaction mixture to 0 °C and quench by adding a saturated aqueous solution of ammonium chloride. Extract the product into methyl tert-butyl ether (MTBE) or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Protected Rosuvastatin.

Part B: Deprotection and Saponification to Rosuvastatin Calcium

  • Rationale: This two-step, one-pot sequence first removes the acid-labile 1,3-dioxane (acetonide) protecting group to reveal the chiral diol. Subsequently, the tert-butyl ester is saponified (hydrolyzed) under basic conditions to yield the sodium salt of rosuvastatin. Finally, a salt exchange with a calcium source precipitates the final active pharmaceutical ingredient.[6]

  • Acetonide Deprotection: Dissolve the crude Protected Rosuvastatin from Part A in acetonitrile. Add aqueous hydrochloric acid (1 M) and heat the mixture to 35-40 °C. Monitor the reaction by HPLC until complete conversion is observed (typically 2-4 hours).

  • Saponification: Cool the reaction mixture to ambient temperature. Carefully add aqueous sodium hydroxide (1 M) to raise the pH to ~12. Stir for 2-3 hours until the ester hydrolysis is complete.

  • Purification and Salt Formation: Wash the aqueous solution with toluene or MTBE to remove organic impurities. Adjust the pH of the aqueous layer to approximately 9.5 with dilute HCl.

  • Calcium Salt Precipitation: Heat the solution to 40 °C and add a solution of calcium chloride or calcium acetate in water dropwise. Stir the resulting slurry, then cool to ambient temperature to complete precipitation.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum to afford Rosuvastatin Calcium as a white amorphous powder.

Rosuvastatin Synthesis Workflow Aldehyde Side-Chain-Aldehyde (from 1,3-Dioxane) Coupling Julia-Kocienski Olefination 1. NaHMDS, THF, -65°C 2. Aldehyde Addition Aldehyde->Coupling PhosphineOxide Rosuva-Phosphine Oxide (Heterocyclic Core) PhosphineOxide->Coupling ProtectedStatin Protected Rosuvastatin (Acetonide & t-Butyl Ester) Coupling->ProtectedStatin Deprotection Deprotection & Saponification 1. HCl (aq), MeCN 2. NaOH (aq) 3. CaCl2 ProtectedStatin->Deprotection FinalProduct Rosuvastatin Calcium (Final API) Deprotection->FinalProduct

Caption: Key Coupling and Deprotection Steps in Rosuvastatin Synthesis.

Conclusion

The use of 2-(1,3-dioxan-4-yl)acetic acid derivatives represents a highly sophisticated and effective strategy in the synthesis of complex pharmaceutical agents like statins. By employing this chiral building block, chemists can introduce the required stereocenters early and with high fidelity, significantly streamlining the manufacturing process. The protocols outlined in this note demonstrate a robust and scalable pathway that combines stereocontrolled synthesis with convergent fragment coupling, embodying the principles of modern, efficient drug development. This approach not only ensures the production of enantiomerically pure statins but also minimizes waste and improves overall process economics.

References

  • Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793.

  • Zheng, G. W., et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 39(1), 305-308.

  • Various Authors. (2024). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. ResearchGate Compilation.

  • Sudar, M., et al. (2024). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Reaction Chemistry & Engineering.

  • Kooistra, J.H.M.H., et al. (2002). Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl) acetic acid derivatives. W.O. Patent 06266A1.

  • Shinkam, S., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 4(8), 2485-2496.

  • Nauta, J. (2008). Production of rosuvastatin calcium salt. U.S. Patent 8,063,213 B2.

  • Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989.

  • Patil, P. (2022). Synthesis process method of rosuvastatin. Patsnap Eureka.

  • Liljeblad, A., & Kanerva, L. T. (2017). Biocatalysis in the Preparation of the Statin Side Chain. ResearchGate.

  • Pasanen, A. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. MDPI.

  • Hegedus, I. (2008). PROCESS FOR THE PREPARATION OF ROSUVASTATIN AND INTERMEDIATES. European Patent Office EP1902036 B1.

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Application Notes & Protocols: The Role of Ether-Containing Linkers, Including Dioxane-Based Scaffolds, in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1] While these protocols are based on established methodologies, they may require optimization for specific experimental contexts.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3][4][5] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7][8][][10] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][10][11][12][13]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[6][7][8][][14]

Initial searches for the direct application of 2-(1,4-Dioxan-2-yl)acetic acid as a PROTAC linker did not yield established examples in peer-reviewed literature, suggesting it is not a commonly used building block. However, its core structure—a rigid, cyclic diether—highlights a crucial and evolving area of linker design: the use of ether-containing scaffolds to impart specific, advantageous properties. This guide will therefore focus on the principles and applications of ether-based linkers, such as polyethylene glycol (PEG) and other rigid motifs, which are conceptually related to dioxane-based structures and widely employed in PROTAC development.[4][6][8][]

Ether-containing linkers, particularly PEG chains, are frequently used to enhance the solubility and drug-like properties of PROTACs, which are often large and hydrophobic molecules.[2][4][11][15][16] The strategic incorporation of ether or cyclic ether moieties like dioxane can provide a balance of hydrophilicity, conformational restraint, and metabolic stability, all of which are essential for optimizing PROTAC performance.[4][8][]

Scientific Principles: Why Use Ether-Based Linkers?

The choice of a linker is a multi-parameter optimization problem.[2][8] Ether-based linkers offer several advantages that address common challenges in PROTAC design.

2.1 Impact on Physicochemical Properties:

  • Solubility: Many PROTACs suffer from poor aqueous solubility. The inclusion of polar ether groups, especially repeating ethylene glycol units (PEG), significantly improves hydrophilicity, which is crucial for formulation and bioavailability.[2][4][15][16]

  • Cell Permeability: While increased polarity can sometimes hinder passive diffusion across cell membranes, flexible ether linkers can exhibit a "chameleon effect." They adopt a more compact, less polar conformation in the hydrophobic membrane environment and a more extended, polar state in the aqueous cytoplasm.[2] Hydrophobic linkers, in contrast, can improve cell permeability.[17]

  • Metabolic Stability: While linear ether chains can be susceptible to oxidative metabolism, incorporating them within more rigid structures, like piperazine or dioxane rings, can enhance metabolic stability.[4][17]

2.2 Influence on Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex.[2][12][18][19][20]

  • Linker Length: The distance between the POI and the E3 ligase must be spanned effectively. If a linker is too short, steric clashes will prevent complex formation.[8] If it is too long, it may lead to unproductive binding or favor the formation of binary complexes (the "hook effect").[2][20] The optimal length must be determined empirically for each POI-E3 ligase pair.[2][8]

  • Flexibility and Rigidity: Flexible linkers (e.g., alkyl and PEG chains) allow the PROTAC to adopt multiple conformations, which can be advantageous in early-stage discovery.[2][] However, rigid linkers (e.g., those containing alkynes, triazoles, or cyclic systems like piperazine or dioxane) can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving selectivity.[2][4]

Table 1: Comparison of Common Ether-Based Linker Types in PROTACs

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Flexible PEG Hydrophilic, flexible, variable lengths.[2][4][15]Excellent for improving solubility; synthetically tractable; tunable length.[2][11][15]Can increase molecular weight; may have reduced metabolic stability; high flexibility can be entropically unfavorable.[4]
Flexible Alkyl-Ether Hybrid of alkyl chains and ether units.Balances lipophilicity and polarity; synthetically versatile.[6][17]Susceptible to oxidative metabolism at ether sites.[8]
Rigid Cyclic Ether (e.g., Dioxane-based) Conformationally constrained, polar.Pre-organizes molecule for binding; can improve metabolic stability and selectivity.[2]More synthetically challenging; lack of flexibility may hinder productive complex formation if not perfectly designed.[2]

Visualizing the PROTAC Mechanism and Workflow

To effectively apply these principles, it is essential to visualize the key processes involved in PROTAC development, from the mechanism of action to synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and evaluation of a PROTAC utilizing an ether-based linker. As a representative example, we will describe a synthetic route involving amide bond formation, a common and robust conjugation method.[16]

4.1 Protocol 1: Synthesis of a PROTAC with an Amine-Terminated PEG Linker

This protocol outlines the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. It assumes the availability of a BRD4 ligand with a carboxylic acid handle (e.g., a JQ1 derivative) and a CRBN ligand with a carboxylic acid handle (e.g., Pomalidomide derivative).

Materials:

  • JQ1-acid (POI ligand)

  • Pomalidomide-linker-amine (E3 ligand pre-conjugated with an amine-terminated PEG linker)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt/EDC

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start: POI-Ligand-COOH E3-Ligand-Linker-NH2 Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Reaction Stir at RT 2-12 hours Coupling->Reaction Purify RP-HPLC Purification Reaction->Purify Analyze LC-MS & NMR Analysis Purify->Analyze Final Final PROTAC Analyze->Final

Caption: A representative workflow for PROTAC synthesis via amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry vial under an inert atmosphere (e.g., argon), dissolve the POI ligand JQ1-acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add the coupling reagent HATU (1.2 equivalents) and the base DIPEA (3.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the E3-ligand-linker-amine conjugate (1.1 equivalents), dissolved in a small amount of anhydrous DMF, to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by LC-MS every 1-2 hours until the starting material (JQ1-acid) is consumed (typically 2-12 hours).

  • Quenching and Workup: Once the reaction is complete, quench by adding a small amount of water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule with high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS to verify the molecular weight and ¹H NMR to confirm the structure.

4.2 Protocol 2: Biological Evaluation via Western Blot

The most direct method to assess PROTAC efficacy is to measure the reduction in the target protein level within cells. Western blotting is the standard technique for this purpose.[1][5][21]

Materials:

  • Cell line expressing the target protein (e.g., MCF-7 for BRD4)

  • Cell culture medium, FBS, and antibiotics

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-POI, e.g., anti-BRD4; and anti-loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., ChemiDoc)

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment (PROTAC dose-response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Antibody Incubation (Primary then Secondary) E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis (Densitometry) G->H

Caption: Step-by-step workflow for evaluating PROTAC-mediated protein degradation.

Step-by-Step Procedure:

  • Cell Plating: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical dose-response experiment might include concentrations from 1 nM to 10 µM. Also, include a vehicle-only control (e.g., 0.1% DMSO). Aspirate the old medium and add the PROTAC-containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then add ice-cold lysis buffer supplemented with inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay. Normalize all samples with lysis buffer to ensure equal protein loading for the gel.

  • Sample Preparation: Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes to denature the proteins.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with the primary antibody against the POI (e.g., anti-BRD4) and the loading control (e.g., anti-GAPDH) overnight at 4°C with gentle agitation.

    • Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample.

Data Interpretation and Expected Results

The primary output of the Western blot experiment is a visual and quantitative measure of protein degradation.

Table 2: Representative Quantitative Data for a BRD4 PROTAC

PROTAC Conc. (nM)Normalized BRD4 Intensity (vs. Vehicle)% Degradation
0 (Vehicle)1.000%
10.8515%
100.4555%
1000.1288%
10000.0892%
100000.2575%

From this data, key parameters can be determined:

  • DC₅₀ (Half-maximal degradation concentration): The concentration of PROTAC required to degrade 50% of the target protein. In the example above, the DC₅₀ is approximately 12 nM.

  • Dₘₐₓ (Maximum degradation): The maximal percentage of protein degradation achieved. Here, Dₘₐₓ is 92%.

  • Hook Effect: The loss of degradation efficiency at very high concentrations, as seen at 10,000 nM.[20] This is due to the preferential formation of binary complexes (PROTAC-POI and PROTAC-E3) over the productive ternary complex.

Conclusion and Future Perspectives

While this compound itself is not a staple of PROTAC design, the principles embodied by its structure—rigidity and ether functionalities—are central to modern linker development. The strategic use of ether-based linkers, from flexible PEGs that enhance solubility to rigid cyclic systems that improve selectivity, is a key strategy for optimizing PROTAC efficacy.[4][6][8][] The protocols outlined here provide a foundational framework for synthesizing and evaluating novel PROTACs incorporating these important structural motifs. Future innovations will likely involve more sophisticated "smart" linkers and the use of computational modeling to rationally design linkers that precisely control the geometry and stability of the ternary complex, moving the field beyond empirical screening to true rational design.[2][7][19]

References

  • Tavares, C. D. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Kiel, C., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1353-1365. [Link]

  • Tavares, C. D. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Kiel, C., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. ACS Publications. [Link]

  • Hughes, S. J., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Essays in Biochemistry, 65(6), 875-888. [Link]

  • Sourcing and Sales. (2025). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective. Sourcing and Sales. [Link]

  • Tvedt, T. H., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Gabizon, R., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Jin, Y., & Liu, J. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 17(10), 1135-1153. [Link]

  • Daniels, D. L., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 2(3), 100679. [Link]

  • Li, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS Technology, 26(6), 617-626. [Link]

  • Liu, Y., et al. (2023). The application of PROTAC in HDAC. ResearchGate. [Link]

  • Testa, A., et al. (2020). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 63(16), 8745-8763. [Link]

  • Hwang, J., et al. (2021). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. Communications Biology, 4, 107. [Link]

  • Sun, R., et al. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Molecular Therapy. [Link]

Sources

Application Note & Protocols: Synthesis of 1,4-Dioxane via Acid-Catalyzed Cyclodehydration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dioxane is a versatile, aprotic polar solvent with significant applications in pharmaceutical manufacturing, fine chemical synthesis, and as a stabilizer for chlorinated solvents.[1][2][3] This document provides a comprehensive guide to the synthesis of 1,4-dioxane, focusing on the industrially prevalent method of acid-catalyzed cyclodehydration of ethylene glycol and its derivatives. We delve into the underlying reaction mechanisms, present detailed laboratory-scale protocols, and discuss the critical parameters that govern reaction efficiency, product yield, and purity. This guide is intended for researchers, chemists, and process development professionals seeking both theoretical understanding and practical, field-proven methodologies for the preparation of 1,4-dioxane.

Introduction and Theoretical Framework

The synthesis of 1,4-dioxane is most commonly achieved through the acid-catalyzed dehydration of 1,2-diols, primarily ethylene glycol or diethylene glycol.[1][4][5] While often referred to as a dehydration or condensation reaction, the core transformation involves the formation of ether linkages from alcohol functionalities, a process mechanistically related to acetalization. The overall reaction proceeds in two principal stages: (1) the intermolecular dehydration of two ethylene glycol molecules to form diethylene glycol, followed by (2) an intramolecular cyclodehydration of diethylene glycol to yield the 1,4-dioxane ring.[6][7][8]

The reaction is governed by Le Chatelier's principle; the continuous removal of water and the lower-boiling 1,4-dioxane product from the reaction mixture is essential to drive the equilibrium towards completion.[7]

Reaction Mechanism

The acid catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄), initiates the reaction by protonating a hydroxyl group on an ethylene glycol molecule.[9][10] This protonation converts the hydroxyl group into a good leaving group (H₂O). A second molecule of ethylene glycol then acts as a nucleophile, attacking the protonated species to form diethylene glycol via an Sₙ2 reaction, releasing a water molecule.

The newly formed diethylene glycol then undergoes an intramolecular cyclization. A hydroxyl group at one end of the molecule is protonated by the acid catalyst, forming another good leaving group. The terminal hydroxyl group at the other end of the chain then performs an intramolecular nucleophilic attack, closing the ring and eliminating a second molecule of water to form the stable six-membered 1,4-dioxane ring.

Reaction_Mechanism cluster_0 Step 1: Formation of Diethylene Glycol cluster_1 Step 2: Intramolecular Cyclization EG1 Ethylene Glycol (Molecule 1) Protonated_EG Protonated Ethylene Glycol EG1->Protonated_EG Protonation H_plus H⁺ DEG_intermediate Diethylene Glycol Protonated_EG->DEG_intermediate Nucleophilic Attack EG2 Ethylene Glycol (Molecule 2) Water1 H₂O DEG_intermediate->Water1 Elimination DEG Diethylene Glycol DEG_intermediate->DEG Enters Step 2 Protonated_DEG Protonated DEG DEG->Protonated_DEG Protonation H_plus2 H⁺ Dioxane 1,4-Dioxane Protonated_DEG->Dioxane Intramolecular Cyclization & Elimination Water2 H₂O

Caption: Acid-catalyzed mechanism for 1,4-dioxane synthesis.

Catalyst Systems

While concentrated sulfuric acid is a traditional and effective catalyst, its use presents challenges, including equipment corrosion, significant tar and byproduct formation, and difficult post-reaction removal.[1] Modern approaches have introduced alternative catalysts to mitigate these issues:

  • Other Brønsted Acids: Phosphoric acid and p-toluenesulfonic acid are common alternatives.[4]

  • Solid Acid Catalysts: Zeolites (e.g., ZSM-5), solid superacids (e.g., sulfated zirconia), and strongly acidic ion-exchange resins offer significant advantages.[4][6][11] They are non-corrosive, easily separated by filtration, and can often be regenerated and reused, aligning with green chemistry principles.

  • Ionic Liquids (ILs): Certain ILs have been shown to catalyze the dehydrative cyclization of diols effectively, operating under mild conditions and offering high selectivity and reusability.[12]

Experimental Protocols & Methodologies

This section provides a detailed, self-validating protocol for the laboratory synthesis of 1,4-dioxane from ethylene glycol. The causality behind each step is explained to ensure reproducibility and safety.

Materials and Equipment
  • Reagents: Ethylene glycol (ACS grade), concentrated sulfuric acid (98%), potassium hydroxide (KOH) pellets, anhydrous calcium chloride (or molecular sieves).

  • Equipment: Heating mantle, magnetic stirrer and stir bar, round-bottom flask (500 mL), Vigreux or packed fractional distillation column, distillation head with thermometer adapter, Liebig condenser, receiving flask, separatory funnel, standard laboratory glassware, vacuum source (optional).

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble Distillation Apparatus Charge 2. Charge Flask with Ethylene Glycol & H₂SO₄ Setup->Charge React 3. Heat to 160-170°C & Collect Distillate Charge->React Workup 4. 'Salting Out' with KOH to Separate Layers React->Workup Azeotrope (Dioxane/Water) Dry 5. Dry Organic Layer (e.g., over KOH pellets) Workup->Dry Crude Dioxane Layer Purify 6. Final Fractional Distillation (Collect 98-101°C fraction) Dry->Purify Product 7. Pure 1,4-Dioxane Purify->Product

Caption: Step-by-step workflow for 1,4-dioxane synthesis.

Step-by-Step Synthesis Protocol
  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed. The receiving flask can be cooled in an ice bath to minimize loss of the volatile product.

  • Charging the Reactor: In the 500 mL round-bottom flask, place a magnetic stir bar. Add 300 mL of ethylene glycol. CAUTION: Slowly and with continuous stirring, add 35 mL of concentrated sulfuric acid. The addition is exothermic and should be done carefully.[8]

  • Reaction and Distillation:

    • Heat the mixture using the heating mantle. The ideal reaction temperature is between 150-170°C.[5]

    • As the reaction proceeds, a mixture of 1,4-dioxane and water will distill over as an azeotrope (boiling point ~88°C).[13] The head temperature should be monitored and maintained below 101°C.

    • Continue the distillation until the rate of collection significantly slows or the reaction mixture in the boiling flask becomes excessively dark and viscous due to tar formation.[1][5] At this point, turn off the heat.

  • Workup and Purification - Breaking the Azeotrope:

    • Transfer the collected distillate to a large separatory funnel.

    • Rationale: The distillate is a stable azeotrope of dioxane and water, which cannot be separated by simple distillation.[7] To break this, we will "salt out" the dioxane.

    • Slowly add solid potassium hydroxide (KOH) pellets to the distillate in portions, with swirling.[8] KOH is highly hygroscopic and will dissolve in the aqueous phase, increasing its polarity and ionic strength. This dramatically reduces the solubility of the less polar 1,4-dioxane, forcing it to separate into a distinct upper organic layer.[7] Continue adding KOH until no more dissolves and a separate organic layer is clearly visible.

  • Drying:

    • Separate the upper 1,4-dioxane layer and transfer it to a clean, dry Erlenmeyer flask.

    • Add fresh KOH pellets or another suitable drying agent (e.g., anhydrous calcium chloride) to remove residual water. Let it stand for several hours, or until the liquid is clear.

  • Final Fractional Distillation:

    • Decant or filter the dried, crude 1,4-dioxane into a clean distillation flask.

    • Perform a final fractional distillation.[8][14] Discard any initial low-boiling fractions.

    • Collect the fraction that distills between 98-101°C. This is the pure 1,4-dioxane product. Yields of approximately 90% are achievable under optimal industrial conditions, though laboratory yields may vary.[4]

Data Summary and Process Optimization

The choice of catalyst and reaction conditions has a profound impact on the yield, selectivity, and overall efficiency of 1,4-dioxane synthesis.

Catalyst SystemTypical Temperature (°C)PressureKey Advantages & Considerations
H₂SO₄ 150 - 200 °C[4][5]Atmospheric or Subatmospheric[5]High activity, low cost. Causes corrosion and significant tar/byproduct formation.[1]
Zeolites (e.g., ZSM-5) 265 - 275 °C[11]AtmosphericHeterogeneous, reusable, non-corrosive. May require higher temperatures.[6][11]
ZrO₂/TiO₂ Composite 75 °CAtmosphericHigh selectivity (86%) at low temperatures from ethylene oxide dimerization.[1][15]
Ionic Liquids 120 °CAtmosphericMild conditions, high yields (up to 93%), catalyst is recyclable.[12]
Critical Parameters
  • Temperature Control: Maintaining the reaction temperature, ideally around 160°C, is critical.[4] Temperatures that are too high can lead to increased formation of byproducts like acetaldehyde and crotonaldehyde through competing dehydration pathways.[4][6]

  • Pressure: Industrial processes often operate under reduced pressure (e.g., 50-400 mm Hg).[5][16] This lowers the boiling point of the dioxane/water azeotrope, allowing the reaction to proceed at a lower temperature, which significantly reduces charring and tar formation.[5][16]

  • Byproduct Management: The primary byproducts are acetaldehyde and 2-methyl-1,3-dioxolane.[4][5] The purification steps, particularly the final fractional distillation, are designed to effectively remove these lower-boiling impurities.

Safety and Handling

  • Corrosives: Concentrated sulfuric acid is extremely corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Flammability: 1,4-Dioxane is flammable. All heating and distillation should be performed in a well-ventilated fume hood, away from open flames or sparks.

  • Health Hazards: 1,4-Dioxane is a suspected human carcinogen and can cause irritation to the eyes, nose, and throat.

  • Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon prolonged exposure to air and light, especially once anhydrous.[3][13][14] For long-term storage, it is advisable to add an inhibitor like butylated hydroxytoluene (BHT) or to store it over sodium metal.[3][8]

Conclusion

The acid-catalyzed cyclodehydration of ethylene glycol remains a robust and widely used method for the synthesis of 1,4-dioxane. A thorough understanding of the reaction mechanism and the influence of key parameters such as temperature, catalyst choice, and pressure is crucial for maximizing yield and purity. While traditional catalysts like sulfuric acid are effective, modern heterogeneous catalysts and ionic liquids offer greener, more sustainable alternatives by minimizing corrosion and waste. The protocols and insights provided herein serve as a practical guide for researchers to safely and efficiently produce high-purity 1,4-dioxane for a variety of scientific applications.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane. In PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Wang, Y., et al. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. Retrieved from [Link]

  • Barontini, G., & Fulignati, S. (n.d.). Purification of 1,4-dioxane. Google Patents.
  • Zhang, Y., et al. (2023). Hydrogen bonding-catalyzed synthesis of 1,4-dioxanes from dehydrative cyclization of vicinal diols in ionic liquids. RSC Publishing. Retrieved from [Link]

  • Derites, G. J. (n.d.). Synthesis of dioxane. Google Patents.
  • Beaulieu, R. D., & Washecheck, P. H. (n.d.). Method for producing 1,4-dioxane. Google Patents.
  • Liu, G., & Liu, S. (n.d.). Method for catalytically synthesizing 1,4-dioxane using granular solid super strong acid. Google Patents.
  • Transtutors. (2022). The Acid Catalyzed Dehydration Of Ethylene Glycol (1) Produces.... Retrieved from [Link]

  • NileRed. (2015). Acid-Catalyzed Dehydration: 1,4-Dioxane. YouTube. Retrieved from [Link]

  • Chemiolis. (2022). Making 1,4-dioxane. YouTube. Retrieved from [Link]

  • Kummer, P. E. (n.d.). Process for producing 1,4-dioxane. Google Patents.
  • Cyclopure. (2025). How 1,4-Dioxane is Manufactured and Used in Various Industries. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: 1,4-dioxane. Retrieved from [Link]

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Application Notes and Protocols for the Reaction Mechanisms of 2-(1,4-Dioxan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1,4-Dioxan-2-yl)acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a hydrophilic dioxane ring with a reactive carboxylic acid functionality, makes it a valuable scaffold for the synthesis of a diverse range of molecular architectures. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the key reaction mechanisms of this compound, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

I. Synthesis of the Core Scaffold

The preparation of 2-substituted 1,4-dioxane derivatives often begins with readily available starting materials. A common approach involves the ring-opening of an epoxide with ethylene glycol, followed by an intramolecular cyclization. This method provides a reliable route to the 1,4-dioxane core, which can then be further functionalized to introduce the acetic acid moiety.[1]

II. Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in this compound, enabling a variety of transformations to introduce diverse functional groups and build molecular complexity.

A. Esterification: Mechanism and Protocol

Esterification is a fundamental transformation of carboxylic acids, often employed to mask the acidic proton, improve bioavailability, or provide a handle for further functionalization. The Fischer-Speier esterification is a classic and widely used method for this purpose.[2]

Mechanism: Acid-Catalyzed Esterification (Fischer-Speier)

The Fischer esterification is an equilibrium process that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3] The mechanism proceeds through the following key steps:[2][4][5]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[3]

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ Protonated_RCOOH_2 R-C(=O+H)OH H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')OH Protonated_RCOOH_2->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate_2 R-C(OH)(O+H-R')OH ROH R'-OH Protonated_Tetrahedral R-C(OH)(OR')(O+H2) Tetrahedral_Intermediate_2->Protonated_Tetrahedral Protonated_Tetrahedral_2 R-C(OH)(OR')(O+H2) Protonated_Ester R-C(=O+R')OH Protonated_Tetrahedral_2->Protonated_Ester - H2O Protonated_Ester_2 R-C(=O+R')OH H2O H2O Ester R-COOR' Protonated_Ester_2->Ester - H+ H_plus_2 H+

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 2-(1,4-dioxan-2-yl)acetate

Reagent/SolventMolecular WeightAmountMolesEquivalents
This compound146.14 g/mol 1.0 g6.84 mmol1.0
Methanol32.04 g/mol 20 mL-Excess
Sulfuric acid (conc.)98.08 g/mol 0.1 mL-Catalytic

Procedure:

  • To a solution of this compound (1.0 g, 6.84 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.1 mL) dropwise with stirring at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure methyl 2-(1,4-dioxan-2-yl)acetate.

B. Amidation: Leveraging Peptide Coupling Reagents

The formation of an amide bond is a cornerstone of drug discovery and development. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. Therefore, the use of coupling reagents is essential to activate the carboxylic acid for nucleophilic attack by the amine.

Mechanism: Amidation using Carbodiimide Coupling Reagents

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used for amide bond formation. The general mechanism involves:[6]

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea byproduct.

To suppress side reactions and minimize racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is less reactive but more selective towards aminolysis.[6]

Diagram: EDCI/HOBt Mediated Amidation

Amidation cluster_0 Activation cluster_1 Active Ester Formation cluster_2 Aminolysis RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDCI O_acylisourea_2 O-acylisourea EDCI EDCI Active_Ester HOBt active ester O_acylisourea_2->Active_Ester + HOBt Active_Ester_2 HOBt active ester HOBt HOBt Amide R-CONH-R' Active_Ester_2->Amide + R'-NH2 RNH2 R'-NH2

Caption: EDCI/HOBt mediated amidation workflow.

Protocol: Synthesis of N-Benzyl-2-(1,4-dioxan-2-yl)acetamide

Reagent/SolventMolecular WeightAmountMolesEquivalents
This compound146.14 g/mol 500 mg3.42 mmol1.0
Benzylamine107.15 g/mol 403 mg (0.39 mL)3.76 mmol1.1
EDCI191.70 g/mol 785 mg4.10 mmol1.2
HOBt135.12 g/mol 554 mg4.10 mmol1.2
Diisopropylethylamine (DIPEA)129.24 g/mol 884 mg (1.18 mL)6.84 mmol2.0
Dichloromethane (DCM)-20 mL--

Procedure:

  • Dissolve this compound (500 mg, 3.42 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDCI (785 mg, 4.10 mmol) and HOBt (554 mg, 4.10 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (0.39 mL, 3.76 mmol) followed by diisopropylethylamine (DIPEA) (1.18 mL, 6.84 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-16 hours), dilute the reaction mixture with DCM (30 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain pure N-benzyl-2-(1,4-dioxan-2-yl)acetamide.

C. Reduction of the Carboxylic Acid

Reduction of the carboxylic acid group to a primary alcohol provides another avenue for structural diversification, yielding 2-(1,4-dioxan-2-yl)ethanol, a valuable intermediate for further reactions.[7]

Mechanism: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[8] The mechanism is generally understood to proceed as follows:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.

  • Coordination and Hydride Transfer: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. A hydride is then transferred to the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating an aluminate species to form an aldehyde.

  • Reduction of the Aldehyde: The aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide.

  • Workup: Acidic workup protonates the alkoxide to yield the primary alcohol.

It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

Diagram: LiAlH₄ Reduction of a Carboxylic Acid

LiAlH4_Reduction cluster_0 Deprotonation & Coordination cluster_1 Hydride Transfer cluster_2 Aldehyde Formation cluster_3 Aldehyde Reduction cluster_4 Workup RCOOH R-COOH Intermediate1 R-COO-Al(H3)-Li+ RCOOH->Intermediate1 + LiAlH4 - H2 Intermediate1_2 R-COO-Al(H3)-Li+ LiAlH4 LiAlH4 Tetrahedral_Intermediate R-CH(O-AlH3)O-Li+ Intermediate1_2->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 R-CH(O-AlH3)O-Li+ Aldehyde R-CHO Tetrahedral_Intermediate_2->Aldehyde Aldehyde_2 R-CHO Alkoxide R-CH2O-Al(H3)-Li+ Aldehyde_2->Alkoxide + LiAlH4 Alkoxide_2 R-CH2O-Al(H3)-Li+ LiAlH4_2 LiAlH4 Alcohol R-CH2OH Alkoxide_2->Alcohol + H3O+ H3O_plus H3O+

Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid.

Protocol: Synthesis of 2-(1,4-Dioxan-2-yl)ethanol

Reagent/SolventMolecular WeightAmountMolesEquivalents
This compound146.14 g/mol 1.0 g6.84 mmol1.0
Lithium aluminum hydride (LiAlH₄)37.95 g/mol 519 mg13.68 mmol2.0
Anhydrous Tetrahydrofuran (THF)-30 mL--

Procedure:

  • To a stirred suspension of lithium aluminum hydride (519 mg, 13.68 mmol) in anhydrous THF (15 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 g, 6.84 mmol) in anhydrous THF (15 mL) dropwise. Caution: The reaction is exothermic and generates hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL) (Fieser workup).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to give the crude alcohol.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure 2-(1,4-dioxan-2-yl)ethanol.

III. Stability and Ring-Opening of the 1,4-Dioxane Ring

The 1,4-dioxane ring is generally stable under many synthetic conditions. However, under harsh acidic or basic conditions, particularly at elevated temperatures, ring-opening can occur.

A. Acid-Catalyzed Ring-Opening

In the presence of strong acids, the ether oxygens of the dioxane ring can be protonated, making them susceptible to nucleophilic attack. This can lead to ring cleavage, although more forcing conditions are typically required compared to the more strained epoxide ring.[9][10][11] The mechanism would likely involve protonation of one of the ring oxygens, followed by nucleophilic attack by a suitable nucleophile (e.g., a halide from the acid or water) at an adjacent carbon, leading to a ring-opened product.

B. Base-Catalyzed Ring-Opening

The 1,4-dioxane ring is generally resistant to cleavage under basic conditions. Unlike epoxides, the ring strain is not sufficient to facilitate facile nucleophilic attack. However, at very high temperatures and with strong bases, degradation of the ring may be possible.

IV. Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its reactivity, particularly at the carboxylic acid functionality, is key to its successful application. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic use of this compound in the synthesis of novel molecules with potential therapeutic applications. Careful consideration of reaction conditions, particularly with respect to the stability of the dioxane ring, will ensure the desired synthetic outcomes.

V. References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • European Patent Office. (2006). PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES (EP1317440B1). [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Study.com. Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • McEachran, A. D., et al. (2016). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Environmental sciences. Europe, 28(1), 1-13. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Lau, E. Y., Newby, Z. E., & Bruice, T. C. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(14), 3350-3357. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • PubChem. This compound. [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) [Online forum post]. r/chemhelp. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Takeda, Y., et al. (2020). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology, 10(16), 5444-5455. [Link]

  • Pearson. An Introduction to General, Organic, and Biological Chemistry 13th Edition - Chapter 14. [Link]

  • Coulembier, O., et al. (2011). Organo-catalyzed ring opening polymerization of a 1, 4-dioxane-2, 5-dione deriving from glutamic acid. Macromolecules, 44(12), 4737-4746. [Link]

  • ResearchGate. Reaction Kinetics and Mechanism for the Gas- and Liquid-Phase Esterification of Acetic Acid with Methanol on Tungstated Zirconia. [Link]

  • University of Illinois Urbana-Champaign. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • ResearchGate. Aqueous-Phase Hydrogenation of Acetic Acid over Transition Metal Catalysts. [Link]

  • Quora. What happens when acetic acid is treated with LiAlH4? [Link]

  • National Institutes of Health. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. [Link]

  • Petragnani, N., Brocksom, T., & Moro, A. (1977). [2-formyl-1,4-benzodioxane. Preparation and reactivity]. Il Farmaco; edizione scientifica, 32(7), 512–521. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Wang, C., et al. (2020). Selective Synthesis of 1, 4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Catalysts, 10(10), 1149. [Link]

  • Google Patents. (2006). Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl) acetic acid derivatives (EP1700854A1).

  • LibreTexts Chemistry. 9.14 Reactions of Epoxides: Ring-Opening. [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Google Patents. (2023). Benzylamine derivative, preparation method therefor and use thereof (US20230303494A1).

  • LibreTexts Chemistry. 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • YouTube. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. [Link]

  • Science of Synthesis. (2010). Product Class 9: 1,4-Dioxanes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers (pp. 317-426). Thieme. [Link]

  • ResearchGate. 2-hydroxymethyl-1,4-dioxane: Synthesis, resolution and determination of the absolute configurations of the enantiomers. [Link]

Sources

Application Note: Spectroscopic Analysis of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of 2-(1,4-Dioxan-2-yl)acetic acid (CAS 210647-03-3), a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1][2][3] Due to the compound's bifunctional nature, possessing both a cyclic ether (dioxane) and a carboxylic acid moiety, a multi-modal spectroscopic approach is essential for unambiguous structural confirmation and purity assessment. This guide outlines detailed protocols for analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and predictive data is provided based on established spectroscopic principles and analysis of analogous structures.

Introduction and Molecular Structure

This compound is a substituted dioxane derivative with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1][2] Its structure, featuring a chiral center at the C2 position of the dioxane ring, makes stereochemical characterization a potential consideration in its synthesis and application. The presence of the carboxylic acid group imparts acidic properties and offers a site for further chemical modification, while the dioxane ring provides a polar, flexible scaffold. Accurate spectroscopic characterization is paramount for confirming the covalent structure, identifying impurities, and ensuring batch-to-batch consistency in research and development settings.

Molecular Structure:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. High-resolution ¹H and ¹³C NMR will provide information on the chemical environment, connectivity, and multiplicity of each unique proton and carbon atom.

Predicted ¹H NMR Spectral Data

The asymmetry introduced by the acetic acid substituent on the dioxane ring renders all protons on the ring chemically non-equivalent. This is in contrast to the parent 1,4-dioxane molecule, which exhibits a single proton signal at approximately 3.69 ppm due to its high symmetry.[4]

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ10-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and its chemical shift is concentration-dependent due to hydrogen bonding.
Hₓ3.8 - 4.2Multiplet1H-O-CH-CH₂-The proton on the carbon bearing the substituent (C2) is adjacent to both an oxygen and the acetic acid group, leading to a downfield shift.
Hₙ3.4 - 3.9Multiplets6HDioxane Ring CH₂The remaining six protons of the dioxane ring will appear as a complex series of multiplets due to diastereotopicity and spin-spin coupling.
Hᵦ2.5 - 2.8Doublet of Doublets2H-CH₂-COOHThese methylene protons are adjacent to the chiral center and the carbonyl group, making them diastereotopic and resulting in a complex splitting pattern.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the six unique carbon environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C=O170 - 180-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.
Cₓ70 - 75-O-CH-CH₂-The carbon atom of the dioxane ring attached to the substituent (C2) will be shifted downfield.
Cₙ65 - 70Dioxane Ring CH₂The other three carbon atoms of the dioxane ring will resonate in a region similar to that of unsubstituted 1,4-dioxane.
Cᵦ38 - 45-CH₂-COOHThe methylene carbon adjacent to the carbonyl group.
Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the exchangeable carboxylic acid proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 15 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize proton decoupling to simplify the spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for the quaternary carbonyl carbon.

    • Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound, namely the carboxylic acid and the cyclic ether.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
2500-3300Strong, Very BroadO-H stretchCarboxylic AcidThe extreme broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
2850-3000Medium-SharpC-H stretchAliphaticStretching vibrations of the C-H bonds on the dioxane and acetate methylene groups.
1700-1725Strong, SharpC=O stretchCarboxylic AcidCharacteristic absorption for a saturated aliphatic carboxylic acid, typically observed as a dimer.
1210-1320StrongC-O stretchCarboxylic AcidStretching of the C-O single bond in the carboxyl group.
1070-1140StrongC-O-C stretchCyclic EtherAsymmetric stretching of the ether linkages within the dioxane ring.[6]
Protocol for FT-IR Analysis

As this compound is a liquid, the neat sample can be analyzed directly.[1]

  • Sample Preparation (Neat Liquid):

    • Place one drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Alternative (ATR):

    • Place a small drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 146.

  • Key Fragmentation Pathways:

    • Loss of the Carboxyl Group (-COOH): A significant fragment at m/z 101 ([M-45]⁺) corresponding to the loss of the carboxyl radical.

    • Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[7] This can lead to various fragments depending on the specific bond cleavage.

    • Ring Opening and Fragmentation: The dioxane ring can undergo cleavage to produce characteristic fragments. A prominent peak for 1,4-dioxane itself is often seen at m/z 58.[8]

    • McLafferty Rearrangement: While less common for the ether portion, the carboxylic acid moiety could potentially undergo this rearrangement.

MS_Fragmentation_Workflow cluster_source Ion Source (EI) cluster_analyzer Mass Analyzer M C₆H₁₀O₄ (this compound) M_ion [M]⁺˙ m/z = 146 M->M_ion Electron Impact (70 eV) frag1 [M-COOH]⁺ m/z = 101 M_ion->frag1 Loss of COOH frag2 [C₄H₈O₂]⁺˙ m/z = 88 M_ion->frag2 Loss of CH₂COOH frag3 [C₂H₄O]⁺˙ m/z = 44 frag2->frag3 Ring Cleavage

Sources

Application Note: Structural Elucidation of 2-(1,4-Dioxan-2-yl)acetic acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-(1,4-Dioxan-2-yl)acetic acid (C₆H₁₀O₄) is a substituted heterocyclic compound featuring a 1,4-dioxane ring and a carboxylic acid moiety.[1][2] Its structure presents a unique combination of a flexible six-membered ring, multiple electronegative oxygen atoms, and an acidic functional group, leading to a complex and informative 1H NMR spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of its molecular structure.[3] By analyzing the chemical shifts, spin-spin coupling patterns, and signal integrals, one can confirm the connectivity of atoms and the stereochemical relationships between protons within the molecule.

The rationale for using 1H NMR lies in its ability to provide a detailed fingerprint of the proton environments. The electron-withdrawing effects of the ether and carbonyl oxygens create distinct chemical shift regions for the dioxane ring protons, the acetic acid side-chain protons, and the labile carboxylic acid proton. Furthermore, the conformational dynamics of the dioxane ring, which typically adopts a chair conformation, result in complex spin-spin coupling patterns that are highly sensitive to the dihedral angles between adjacent protons.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, it is essential to first identify all chemically non-equivalent protons in the molecule. The structure of this compound, with its asymmetric center at the C2 position, results in seven distinct proton environments.

G cluster_mol This compound C2 C O1 O C2->O1 C_side C C2->C_side H2 H₂ C2->H2 C6 C O1->C6 C5 C C6->C5 H6a H₆ₐ C6->H6a H6b H₆ₑ C6->H6b O4 O C5->O4 H5a H₅ₐ C5->H5a H5b H₅ₑ C5->H5b C3 C O4->C3 C3->C2 H3a H₃ₐ C3->H3a H3b H₃ₑ C3->H3b C_acid C C_side->C_acid H_side_a Hₐ C_side->H_side_a H_side_b Hₑ C_side->H_side_b O_acid1 O C_acid->O_acid1 O_acid2 OH C_acid->O_acid2 H_acid H O_acid2->H_acid c2_pos o1_pos c6_pos c5_pos o4_pos c3_pos c_side_pos c_acid_pos o_acid1_pos o_acid2_pos h2_pos h3a_pos h3b_pos h5a_pos h5b_pos h6a_pos h6b_pos h_side_a_pos h_side_b_pos h_acid_pos

Caption: Labeled structure of this compound.

  • -COOH (1H): The acidic proton of the carboxyl group.

  • -CH₂-COOH (2H): The two methylene protons of the acetic acid side chain. Due to the adjacent chiral center (C2), these protons are diastereotopic and thus chemically non-equivalent.

  • H-2 (1H): The methine proton at the C2 position, attached to the side chain.

  • H-3 (2H): The two methylene protons at the C3 position.

  • H-5 (2H): The two methylene protons at the C5 position.

  • H-6 (2H): The two methylene protons at the C6 position.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield a high-resolution 1H NMR spectrum suitable for unambiguous structural confirmation. The causality behind each step is explained to ensure scientific rigor.

Part A: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[3] The primary goals are to achieve a homogeneous solution free of particulate matter and to use a solvent that does not obscure analyte signals.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.7 mL)

  • Tetramethylsilane (TMS) as internal standard (often pre-dissolved in solvent)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vial and spatula

Protocol Steps:

  • Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Causality: This concentration is optimal for obtaining a good signal-to-noise ratio for a small molecule on a modern spectrometer without causing issues like line broadening due to excessive viscosity.[4]

  • Solvent Selection & Dissolution: Add ~0.7 mL of a suitable deuterated solvent.

    • Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the 1H spectrum.[5]

      • CDCl₃: A common choice for many organic molecules. The residual proton signal appears at ~7.26 ppm.

      • DMSO-d₆: A more polar solvent, useful if solubility in CDCl₃ is low. It is also advantageous for observing exchangeable protons like -COOH, as the signal is often sharper than in CDCl₃. The residual proton signal is at ~2.50 ppm.

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.

    • Causality: Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad lines and poor spectral resolution. Cotton wool should be avoided as solvents can leach impurities from it.

  • Final Check: Ensure the sample height in the NMR tube is adequate for the spectrometer's receiver coils (typically 4-5 cm).[6] Cap the tube securely and label it clearly.

Part B: NMR Data Acquisition & Processing

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolve & Filter) B Insert Sample & Lock on Solvent Signal A->B C Shim Magnetic Field (Optimize Homogeneity) B->C D Load Acquisition Parameters (Set SW, AQ, D1, NS) C->D E Acquire FID (Run Experiment) D->E F Data Processing (FT, Phase & Baseline Correction) E->F G Spectral Analysis F->G

Caption: Standard workflow for NMR data acquisition and processing.

Table 1: Recommended 1H NMR Acquisition Parameters

ParameterRecommended ValueRationale & Justification
Pulse Program zg30 / PROTONA standard one-pulse experiment with a 30° flip angle. This angle provides a good compromise between signal intensity and allowing for a shorter relaxation delay, minimizing total experiment time.[7][8]
Spectral Width (SW) -2 to 14 ppmThis range comfortably encompasses all expected proton signals, from the shielded alkyl protons to the highly deshielded carboxylic acid proton.
Number of Scans (NS) 8 to 16Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
Acquisition Time (AQ) 3 - 4 secondsA longer acquisition time provides better digital resolution, allowing for more accurate determination of coupling constants.[8]
Relaxation Delay (D1) 2 secondsA delay added after each scan to allow protons to return to thermal equilibrium. While not strictly quantitative, this value is sufficient for good quality routine spectra. For fully quantitative results, D1 should be at least 5 times the longest T1 relaxation time.[9][10]
Receiver Gain (RG) Auto-adjustedThe instrument should automatically set the receiver gain to maximize the dynamic range without causing signal clipping.

Predicted Spectrum: Analysis and Interpretation

The following is a detailed prediction of the 1H NMR spectrum of this compound, assuming acquisition in CDCl₃.

Table 2: Predicted 1H NMR Data for this compound

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COOH 1H~10 - 12broad singlet (br s)N/A
-CH₂-COOH 2H~2.6 - 2.8doublet of doublets (dd)J ≈ 16 Hz, 6-8 Hz
H-2 1H~4.0 - 4.2multiplet (m)-
H-3, H-5, H-6 6H~3.5 - 3.9complex multiplet (m)-
Detailed Signal Analysis:
  • Carboxylic Acid Proton (-COOH, δ ~10-12 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygens and anisotropy of the C=O bond.[11][12] It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.

    • Self-Validation: This signal will disappear upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, confirming its assignment.[13]

  • Side-Chain Methylene Protons (-CH₂-COOH, δ ~2.6-2.8 ppm): These protons are alpha to the carbonyl group, which deshields them into this region.[14] Because they are adjacent to a chiral center (C2), they are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They couple to each other (geminal coupling, ²J ~ 16 Hz) and to the H-2 proton (vicinal coupling, ³J ~ 6-8 Hz), resulting in a complex pattern, often appearing as two distinct doublets of doublets.

  • Methine Proton (H-2, δ ~4.0-4.2 ppm): This proton is significantly deshielded as it is bonded to a carbon that is flanked by two oxygen atoms (one ether, one from the side chain's carbonyl group after considering the full structure). It will appear as a complex multiplet due to coupling with the two diastereotopic side-chain protons and the two H-3 protons.

  • Dioxane Ring Protons (H-3, H-5, H-6, δ ~3.5-3.9 ppm): These protons reside on carbons directly attached to ether oxygens, placing them in this characteristic chemical shift range.[15][16] In the parent 1,4-dioxane molecule, rapid chair-to-chair flipping averages all protons into a single sharp peak at ~3.7 ppm.[15] However, the C2 substitution breaks this symmetry. The protons at C3, C5, and C6 are all chemically non-equivalent and will exhibit complex overlapping multiplets. The axial and equatorial protons on each carbon will have different chemical shifts and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). For an unambiguous assignment of this complex region, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information. Key diagnostic signals include the far downfield, exchangeable carboxylic acid proton, the diastereotopic methylene protons of the side chain, and the complex series of multiplets corresponding to the dioxane ring protons. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The subsequent analysis, guided by an understanding of chemical shifts and coupling principles, allows for the confident verification of the compound's identity and purity.

References

  • Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In eMagRes.
  • University of Leicester.
  • Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum. Doc Brown's Chemistry Clinic.
  • Abraham, R. J., et al. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. RSC Publishing.
  • Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • MIT OpenCourseWare. 8.
  • University of Maryland. NMR Sample Preparation. Department of Chemistry & Biochemistry.
  • University of Ottawa.
  • University of Missouri. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
  • Boston University. Basic NMR Concepts.
  • PubChem. This compound.
  • University of California, San Diego. The Acquisition Parameters. UCSD NMR Facility.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Michigan State University. Basic Practical NMR Concepts. Department of Chemistry.
  • PubChemLite. This compound. Université du Luxembourg.
  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2021). 6.

Sources

Introduction: The Analytical Imperative for 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification and Characterization of 2-(1,4-Dioxan-2-yl)acetic acid

This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification and structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained to ensure technical accuracy and methodological integrity.

This compound, a heterocyclic compound with a carboxylic acid moiety, serves as a key building block or intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its unique structure, combining a polar dioxane ring and an acidic functional group, presents specific challenges and considerations for analytical characterization. Accurate and precise analytical methods are paramount for ensuring purity, monitoring reaction kinetics, determining stability, and meeting stringent quality control standards in research and manufacturing environments. This guide provides the foundational methods to achieve these analytical objectives.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

HPLC is the workhorse technique for the quantification of polar, non-volatile organic acids like this compound. A reverse-phase method is ideal, leveraging the compound's polarity for effective separation from non-polar impurities.

Causality of Method Design:
  • Reverse-Phase C18 Column: A C18 stationary phase provides a non-polar surface. The analyte, being polar, will have a moderate affinity, allowing for good retention and separation from both highly polar and very non-polar species.

  • Acidified Mobile Phase: The carboxylic acid group (pKa ~4-5) must be protonated to ensure it is in a neutral, non-ionized state. Adding an acid like phosphoric or formic acid to the mobile phase suppresses this ionization.[1] This prevents peak tailing and ensures a consistent, reproducible retention time.

  • UV Detection at 210 nm: The carboxyl group possesses a chromophore that absorbs UV light at low wavelengths. Detection at 210 nm provides the necessary sensitivity for quantification.[1][2][3]

  • Isocratic Elution: For routine analysis and quality control where the impurity profile is known, a single, constant mobile phase composition (isocratic elution) offers simplicity, robustness, and faster run times.[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s0 Weigh Standard/ Sample Accurately s1 Dissolve in Mobile Phase (e.g., 50:50 ACN:Water) s0->s1 s2 Sonicate to Dissolve s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h0 Inject Sample (10 µL) s3->h0 Transfer to Autosampler Vial h1 Isocratic Separation on C18 Column h0->h1 h2 UV Detection (210 nm) h1->h2 d0 Integrate Peak Area h2->d0 d1 Generate Calibration Curve (Standard Concentrations vs. Area) d0->d1 d2 Quantify Unknown Concentration d1->d2 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis p0 Prepare Sample Solution in Aprotic Solvent (e.g., Acetonitrile) p1 Evaporate to Dryness (under N2 stream) p0->p1 p2 Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) p1->p2 p3 Heat at 70°C for 30 min p2->p3 g0 Inject Derivatized Sample (1 µL) p3->g0 Transfer to GC Vial g1 GC Separation with Temperature Program g0->g1 g2 Electron Ionization (EI) & Mass Analysis (MS) g1->g2 d0 Identify Peak by Retention Time & Mass Spectrum g2->d0 d1 Compare Spectrum to Library (e.g., NIST) d0->d1 d2 Quantify using Extracted Ion Chromatogram d0->d2 NMR_Structure cluster_mol This compound cluster_protons Key Proton Environments (¹H) mol p1 Ha: -CH2-COOH (Methylene alpha to acid) p2 Hb: -CH- (Methine on dioxane ring) p3 Hc,d,e,f: Dioxane ring protons p4 Hg: -COOH (Carboxylic acid proton)

Sources

A Comprehensive Guide to 2-(1,4-Dioxan-2-yl)acetic Acid: Sourcing, Applications, and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 2-(1,4-Dioxan-2-yl)acetic Acid in Modern Medicinal Chemistry

This compound, a seemingly unassuming heterocyclic carboxylic acid, has steadily gained prominence as a versatile and valuable building block in the landscape of contemporary drug discovery and development. Its unique structural features, particularly the presence of the 1,4-dioxane ring, impart desirable physicochemical properties to parent molecules, making it an attractive component for the synthesis of complex bioactive compounds. The dioxane moiety, with its sp³-rich character, can enhance aqueous solubility, modulate lipophilicity, and provide a three-dimensional scaffold that can facilitate favorable interactions with biological targets. This guide provides a comprehensive overview of this compound, including a detailed analysis of its suppliers, in-depth application notes for its use in medicinal chemistry, and robust protocols for its handling, quality control, and utilization in key synthetic transformations.

Part 1: Strategic Sourcing of this compound

The procurement of high-quality starting materials is a cornerstone of successful research and development. For this compound (CAS No. 600-53-3), a number of reputable chemical suppliers offer various grades and quantities suitable for laboratory-scale synthesis to larger-scale development projects. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA), and responsive technical support. Below is a comparative table of prominent suppliers.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥95%1 g, 5 g, 25 gA widely recognized supplier with extensive quality control documentation.
TCI America >98% (TLC)1 g, 5 g, 25 gOffers high-purity grades suitable for sensitive synthetic applications.
Combi-Blocks ≥97%1 g, 5 g, 10 g, 25 gSpecializes in building blocks for combinatorial chemistry and drug discovery.
BLDpharm ≥97%1g, 5g, 25g, 100gProvides a range of quantities, including larger amounts for scale-up.[1]
CymitQuimica 95%25mg, 100mg, 500mgOffers smaller quantities for initial screening and research purposes.[2]
Advanced ChemBlocks 97%250mg, 1gProvides building blocks for research and development.[3]

Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Part 2: Application Notes - Leveraging the Potential of a Unique Building Block

The utility of this compound in drug discovery stems from the advantageous properties conferred by the dioxane ring system. This section explores its key applications, underpinned by the scientific rationale for its use.

A Scaffold for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that dictates the efficacy of the PROTAC. This compound is an emerging building block for the synthesis of these linkers.[1]

Causality: The 1,4-dioxane moiety in the linker can improve the aqueous solubility of the often-hydrophobic PROTAC molecule, enhancing its cell permeability and bioavailability. Furthermore, the defined stereochemistry and conformational rigidity of the dioxane ring can help to optimize the spatial orientation of the two ligands, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3][4]

PROTAC_Concept Figure 1: Role of this compound in PROTACs cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker Linker Target Ligand->Linker Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Ternary Complex Formation Ternary Complex Formation Linker->Ternary Complex Formation E3 Ligase E3 Ligase E3 Ligase Ligand->E3 Ligase Recruits This compound This compound This compound->Linker Incorporated into Target Protein->Ternary Complex Formation E3 Ligase->Ternary Complex Formation Proteasome Proteasome Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Ternary Complex Formation->Ubiquitination Induces Ubiquitination->Proteasome Targets for Degradation

Caption: Role of this compound in PROTACs.

Intermediate in the Synthesis of Statin Analogs

Statins are a class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. The synthesis of certain statin side chains can utilize derivatives of this compound.[5] The dioxane ring serves as a protected diol, which can be unmasked in later synthetic steps to reveal the required functionality. This strategic use of the dioxane moiety as a protecting group simplifies the overall synthetic route and can improve yields.

Causality: The stability of the 1,4-dioxane ring under a variety of reaction conditions makes it an effective protecting group for the vicinal diol functionality. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the diol. The subsequent deprotection to reveal the diol can typically be achieved under mild acidic conditions.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the handling, quality control, and common synthetic applications of this compound.

Material Handling and Storage

Trustworthiness: Proper handling and storage are paramount to maintain the integrity of the reagent and ensure the safety of laboratory personnel.

  • Safety Precautions: this compound is an irritant.[6] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place.[1][7] It is generally stable at room temperature.[3][7] Avoid exposure to strong oxidizing agents.

Quality Control - Purity Assessment by HPLC

Self-Validation: This protocol provides a reliable method to verify the purity of this compound before its use in a synthetic reaction.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of water and acetonitrile.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A high-quality sample should exhibit a purity of ≥95%.

HPLC_Workflow Figure 2: HPLC Quality Control Workflow Sample Prep Prepare 1 mg/mL solution HPLC System Inject 10 µL onto C18 column Sample Prep->HPLC System Gradient Elution Run gradient (Water/ACN with 0.1% H3PO4) HPLC System->Gradient Elution UV Detection Detect at 210 nm Gradient Elution->UV Detection Chromatogram Obtain Chromatogram UV Detection->Chromatogram Purity Analysis Calculate Area % of Main Peak Chromatogram->Purity Analysis Result Purity ≥95% Purity Analysis->Result Pass Fail Purity <95% Purity Analysis->Fail Fail

Caption: HPLC Quality Control Workflow.

Protocol for Amide Coupling with a Primary Amine

Expertise & Experience: This protocol details a standard amide bond formation reaction, a fundamental transformation in the synthesis of many pharmaceuticals and bioactive molecules. The use of HATU as a coupling agent is a common and effective method that minimizes side reactions and generally provides high yields.

  • Reagents and Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the primary amine (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol for Fischer Esterification with an Alcohol

Expertise & Experience: This protocol describes the acid-catalyzed esterification of this compound. Using an excess of the alcohol and a catalytic amount of strong acid drives the equilibrium towards the product.

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., ethanol, large excess)

    • Concentrated sulfuric acid (catalytic amount)

    • Diethyl ether

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

    • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the alcohol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • If necessary, purify the product by flash column chromatography.

Part 4: Characterization Data

Authoritative Grounding: The following are typical characterization data for this compound.

  • Molecular Formula: C₆H₁₀O₄[2]

  • Molecular Weight: 146.14 g/mol [6]

  • Appearance: Typically a liquid[2]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.0-3.5 (m, 7H, dioxane protons and -CH-), 2.7-2.5 (m, 2H, -CH₂-COOH). Note: The carboxylic acid proton is often broad and may not be easily observed.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~175 (C=O), 72-65 (dioxane carbons and -CH-), 40 (-CH₂-COOH).

Conclusion

This compound is a valuable and increasingly utilized building block in medicinal chemistry and drug development. Its ability to impart favorable physicochemical properties makes it a strategic component in the design of novel therapeutics, particularly in the rapidly advancing field of PROTACs. By understanding the sourcing landscape, appreciating its diverse applications, and employing robust experimental protocols, researchers can effectively harness the potential of this unique molecule to accelerate their discovery programs.

References

  • PubChem. This compound. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES. [Link]

  • Capot Chemical. MSDS of this compound. [Link]

  • National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • AWS. Esterification Experiment. [Link]

  • Asian Journal of Research in Chemistry. Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. [Link]

  • Purdue University. 1H NMR Spectra of Small Molecules. [Link]

  • Google Patents. Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl)

Sources

Application Notes and Protocols: Evaluating 1,4-Dioxane Derivatives as Novel PPARα Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism, particularly fatty acid oxidation.[1][2] Its critical role in controlling lipid and glucose homeostasis has established it as a major therapeutic target for metabolic syndrome, characterized by dyslipidemia, insulin resistance, and obesity.[1][3] Pharmacological activation of PPARα, primarily with fibrate drugs, effectively lowers plasma triglycerides and modulates cholesterol levels.[2] This has spurred the search for novel agonist scaffolds with improved potency, selectivity, and safety profiles. The 1,4-dioxane scaffold is a recognized chemotype in drug discovery, valued for its ability to confer favorable pharmacokinetic properties.[4] While specific examples of 1,4-dioxane derivatives as potent PPARα agonists are emerging, this document provides a comprehensive guide for researchers to synthesize, characterize, and validate novel compounds from this class. We present the scientific rationale and detailed protocols for a tiered screening approach, from initial in vitro validation of potency and target engagement to in vivo assessment of metabolic effects.

The Scientific Rationale: PPARα as a Therapeutic Target

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2][5] As a nuclear receptor, its mechanism of action involves several key steps which, when activated by a ligand, lead to the transcription of genes that govern lipid and glucose metabolism.

Mechanism of Action:

  • Ligand Binding: Endogenous fatty acids or synthetic agonists (like 1,4-dioxane derivatives) bind to the Ligand Binding Domain (LBD) of PPARα in the cell nucleus.

  • Heterodimerization: Ligand binding induces a conformational change, promoting the formation of a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[6]

  • Transcriptional Activation: The complex recruits coactivator proteins, initiating the transcription of target genes involved in virtually every aspect of fatty acid oxidation.[7] Key target genes include Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[3][8]

Activation of this pathway results in increased fatty acid uptake, enhanced mitochondrial and peroxisomal β-oxidation, and reduced circulating triglyceride levels, making it a powerful target for treating dyslipidemia.[9]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,4-Dioxane Derivative PPAR PPARα Ligand->PPAR Binds LBD PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR Conformational Change RXR RXR RXR->PPAR_RXR PPRE PPRE (on DNA) Active_Complex Active Transcription Complex Coactivators Coactivators Coactivators->Active_Complex Recruitment PPAR_RXR->Active_Complex Binds PPRE mRNA Target Gene mRNA (CPT1A, ACOX1, etc.) Active_Complex->mRNA ↑ Transcription Protein Metabolic Proteins mRNA->Protein Translation Effect ↑ Fatty Acid Oxidation ↓ Plasma Triglycerides Protein->Effect Leads to

Figure 1: PPARα Signaling Pathway. A 1,4-dioxane agonist binds to PPARα, inducing heterodimerization with RXR, binding to PPREs on DNA, and recruiting coactivators to stimulate the transcription of genes that enhance lipid metabolism.

The 1,4-Dioxane Scaffold: A Framework for Agonist Design

The 1,4-dioxane ring is a versatile heterocyclic motif used in medicinal chemistry to improve properties like solubility and metabolic stability.[4][10] While the related 1,3-dioxane scaffold has been successfully used to develop potent and selective PPARα agonists, the 1,4-dioxane structure offers a distinct conformational profile for exploration.[11][12]

A typical PPARα agonist pharmacophore consists of three key features which can be built around a central 1,4-dioxane core:

  • An Acidic Head Group: Often a carboxylic acid (or a bioisostere) that forms critical hydrogen bonds within the receptor's ligand-binding domain.

  • A Central Linker/Core: The 1,4-dioxane ring provides a rigid, three-dimensional scaffold.

  • A Lipophilic Tail: A hydrophobic group that occupies a large pocket in the LBD, contributing to binding affinity and potency.

Pharmacophore_Model cluster_pharmacophore General Pharmacophore for a 1,4-Dioxane PPARα Agonist Head Acidic Head (e.g., -COOH) (H-Bonding) Core 1,4-Dioxane Core (Rigid Scaffold) Head->Core Linker Tail Lipophilic Tail (e.g., Phenyl, Oxazole) (Hydrophobic Pocket) Core->Tail Linker

Figure 2: A general pharmacophore model for designing 1,4-dioxane derivatives as PPARα agonists, highlighting the key functional components required for receptor binding and activation.

Experimental Workflow for Screening and Characterization

A robust, tiered approach is essential for efficiently identifying and validating novel 1,4-dioxane derivatives. This workflow progresses from high-throughput in vitro assays to more complex, low-throughput in vivo models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Start Compound Synthesis (1,4-Dioxane Library) Assay1 Primary Screen: PPARE-Luciferase Reporter Assay (Protocol 4.1) Start->Assay1 Decision1 Potent & Efficacious? Assay1->Decision1 Assay2 Secondary Screen: Target Gene qPCR (CPT1A, ACOX1) (Protocol 4.2) Decision1->Assay2 Yes Inactive Inactive Compound Decision1->Inactive No Decision2 Target Engagement Confirmed? Assay2->Decision2 Assay3 Proof-of-Concept: Dyslipidemic Mouse Model (Protocol 4.3) Decision2->Assay3 Yes Decision2->Inactive No Endpoint Measure Plasma Lipids, Glucose, Gene Expression Assay3->Endpoint Lead Lead Candidate Endpoint->Lead

Figure 3: Tiered experimental workflow for the identification and validation of novel 1,4-dioxane PPARα agonists.

Detailed Protocols

Protocol 4.1: In Vitro Potency & Selectivity - PPAR Transactivation Assay

Principle: This cell-based reporter assay is the gold standard for quantifying the ability of a compound to activate a specific nuclear receptor.[6][13] Cells are engineered to express the human PPARα receptor and a luciferase reporter gene linked to a PPRE.[14][15] Agonist binding to PPARα drives luciferase expression, which is measured as a luminescent signal. This allows for the determination of potency (EC₅₀) and efficacy.

Materials:

  • HEK293T or HepG2 cells.

  • Expression plasmid for full-length human PPARα (or chimeric PPARα-LBD-Gal4).

  • Reporter plasmid with a PPRE-driven (or UAS-driven) firefly luciferase gene (e.g., pGL4).[16]

  • Transfection reagent (e.g., Lipofectamine).

  • 96-well white, clear-bottom cell culture plates.

  • DMEM supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS).

    • Scientist's Note: Using charcoal-stripped serum is critical to remove endogenous fatty acids and other lipids that can activate PPARα and cause high background signal.

  • Test compounds (1,4-dioxane derivatives) and a reference agonist (e.g., GW7647, Fenofibrate).[13]

  • Luciferase Assay System (e.g., Promega).

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding & Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells/well.

    • Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid according to the manufacturer's protocol. Allow cells to recover for 24 hours.[16]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound and reference agonist in DMSO.

    • Perform serial dilutions in culture medium (DMEM + 10% charcoal-stripped FBS) to create a dose-response curve (e.g., 8 points from 1 nM to 30 µM). The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO only).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Luciferase Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Discard the treatment media.

    • Add 50-100 µL of Luciferase Detection Reagent to each well.

    • Measure luminescence using a plate-reading luminometer.[14]

  • Selectivity Assessment (Self-Validation):

    • Repeat the assay using expression plasmids for PPARγ and PPARδ to determine the compound's selectivity for the α isoform. A highly selective compound will show potent activation of PPARα with minimal to no activation of the other isoforms.

Protocol 4.2: Target Gene Engagement - qPCR Analysis

Principle: After confirming direct receptor activation, it's crucial to validate that the agonist induces the expression of known downstream target genes in a physiologically relevant cell line (e.g., HepG2 human hepatoma cells).[16] This confirms the biological consequence of receptor activation.

Materials:

  • HepG2 cells.

  • 6-well cell culture plates.

  • Test compounds and reference agonist.

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • cDNA synthesis kit (reverse transcriptase).

  • SYBR Green qPCR Master Mix.

  • Real-time PCR instrument.

  • Primers for target genes (human):

    • CPT1A: Key enzyme for mitochondrial fatty acid import.[8]

    • ACOX1: Rate-limiting enzyme for peroxisomal β-oxidation.[17]

    • Housekeeping gene: (e.g., GAPDH, ACTB) for normalization.

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with vehicle (DMSO), a reference agonist, and your test 1,4-dioxane derivative at 1-2 concentrations (e.g., EC₅₀ and 10x EC₅₀ from the reporter assay) for 12-24 hours.[16]

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the plate.

    • Extract total RNA using your chosen kit, following the manufacturer's protocol.

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix: SYBR Green Master Mix, forward and reverse primers (for one gene at a time), and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 5s and 60°C for 30s).[17]

    • Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the target gene Ct values to the housekeeping gene Ct value (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Protocol 4.3: In Vivo Proof-of-Concept - Dyslipidemic Mouse Model

Principle: In vivo studies are essential to determine if the in vitro activity translates to a therapeutic effect on metabolic parameters in a whole-organism context. A high-fat diet-induced or Triton-induced hyperlipidemia model is commonly used.[18]

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • High-Fat Diet (HFD, e.g., 60% kcal from fat) or Triton WR-1339.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood collection supplies (e.g., retro-orbital capillary tubes, EDTA-coated tubes).

  • Clinical chemistry analyzer for measuring plasma lipids.

Procedure:

  • Induction of Dyslipidemia:

    • Feed mice an HFD for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

    • Alternatively, for an acute model, use intraperitoneal injection of Triton WR-1339, which rapidly increases plasma lipids.[18]

  • Animal Grouping and Dosing:

    • Randomize mice into groups (n=8-10 per group):

      • Group 1: Vehicle control.

      • Group 2: Reference agonist (e.g., Fenofibrate, 100 mg/kg/day).

      • Group 3-4: Test 1,4-dioxane derivative at two different doses (e.g., 10 and 30 mg/kg/day).

    • Administer compounds daily via oral gavage for 2-4 weeks.[19] Monitor body weight and food intake regularly.

  • Blood Collection:

    • Collect blood samples from the tail vein at baseline and at the end of the study after a 4-6 hour fast.

  • Biochemical Analysis:

    • Centrifuge blood to separate plasma.

    • Measure plasma levels of triglycerides (TG), total cholesterol (TC), and HDL-cholesterol using a clinical chemistry analyzer.

  • Tissue Analysis (Optional):

    • Harvest the liver, weigh it, and snap-freeze a portion in liquid nitrogen for subsequent qPCR analysis of target gene expression (using mouse-specific primers) as described in Protocol 4.2.

Data Interpretation & Expected Results

Quantitative Data Summary: The primary goal is to identify a 1,4-dioxane derivative that is a potent and selective PPARα agonist with in vivo efficacy.

Assay Parameter Compound X (1,4-Dioxane) Fenofibrate (Reference) Desired Outcome
PPARα Reporter Assay EC₅₀ (nM)505000Low nanomolar EC₅₀
PPARγ Reporter Assay EC₅₀ (nM)>10,000>10,000>100-fold selectivity vs. PPARα
PPARδ Reporter Assay EC₅₀ (nM)>10,000>10,000>100-fold selectivity vs. PPARα
qPCR (HepG2) CPT1A Fold Induction8.54.0Significant increase vs. vehicle
qPCR (HepG2) ACOX1 Fold Induction6.23.1Significant increase vs. vehicle
In Vivo (HFD Mice) % Change in Plasma TG↓ 45%↓ 30%Significant reduction vs. vehicle
In Vivo (HFD Mice) % Change in Total Cholesterol↓ 20%↓ 15%Reduction vs. vehicle

Table 1: Example data for a promising hypothetical 1,4-dioxane derivative ("Compound X") compared to a reference fibrate.

Interpretation:

  • A successful lead compound will exhibit a low EC₅₀ in the PPARα reporter assay, indicating high potency .[6]

  • It should show significantly higher EC₅₀ values for PPARγ and PPARδ, demonstrating selectivity , which is crucial for avoiding side effects associated with activating other isoforms.

  • The qPCR results should confirm target engagement , with a robust increase in the mRNA levels of CPT1A and ACOX1.[16][17]

  • Ultimately, the compound must demonstrate in vivo efficacy , significantly lowering plasma triglycerides in a relevant animal model of dyslipidemia.[18]

References

  • Gupta, R., et al. (2004). PPARα: its role in the human metabolic syndrome. Expert Opinion on Therapeutic Targets. [Link]

  • Wang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology. [Link]

  • Li, J., et al. (2023). Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders. International Journal of Molecular Sciences. [Link]

  • Lim, H. J., et al. (2012). The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions. Journal of Endocrinological Investigation. [Link]

  • Todisco, S., et al. (2022). A summary of PPARα's role in hepatic lipid metabolism pathways and alterations in the pathogenesis of NASH. ResearchGate. [Link]

  • Li, Y., et al. (2022). Exploring Dual Agonists for PPARα /γ Receptors using Pharmacophore Modeling, Docking Analysis and Molecule Dynamics Simulation. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Oda, S., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. [Link]

  • Li, Y., et al. (2022). Exploring Dual Agonists for PPARα /γ Receptors using Pharmacophore Modeling, Docking Analysis and Molecule Dynamics Simulation. Ingenta Connect. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (NR1C1) Reporter Assay System. INDIGO Biosciences. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System Technical Manual. INDIGO Biosciences. [Link]

  • Sakamoto, Y., et al. (2016). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin. [Link]

  • Ahmed, B., et al. (2003). Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system. Arzneimittelforschung. [Link]

  • Del Bello, F., et al. (2015). Chemical structures of the new 1,4-dioxane derivatives 3−19. ResearchGate. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. BPS Bioscience. [Link]

  • Uenaka, M., et al. (2008). Discovery of a novel class of 1,3-dioxane-2-carboxylic acid derivatives as subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2021). In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database. Journal of Biomolecular Structure & Dynamics. [Link]

  • Lee, B. C., et al. (2009). Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. ResearchGate. [Link]

  • Pingali, H., et al. (2011). Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists. Letters in Drug Design & Discovery. [Link]

  • Feil, S., et al. (2012). In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice. Experimental Dermatology. [Link]

  • Pingali, H., et al. (2011). Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists. ResearchGate. [Link]

  • Vluggens, A., et al. (2009). Hepatic ACOX1 expression effect on the regulation of PPARs and their target genes. ResearchGate. [Link]

  • Janssen, A. W., et al. (2015). Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology. BMC Genomics. [Link]

  • Asdaq, S. M. B., et al. (2011). In vivo Evaluation of PPAR-alpha and PPAR-gamma Agonist in Hyperlipidemia Induced Wister Albino Rats. ResearchGate. [Link]

  • Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research. [Link]

  • Uenaka, M., et al. (2008). Discovery of a novel class of 1,3-dioxane-2-carboxylic acid derivatives as subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonists. ResearchGate. [Link]

  • Vluggens, A., et al. (2009). Hepatic ACOX1 expression effect on the regulation of PPARs and their target genes. ResearchGate. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Naiman, D., et al. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(1,4-Dioxan-2-yl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1,4-Dioxan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth, experience-based solutions to common challenges. The information herein is structured to offer not just procedural steps, but a deeper understanding of the "why" behind each experimental choice, ensuring both success and safety in your laboratory endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound, providing concise and accurate information to guide your experimental design.

Q1: What are the primary synthetic routes to this compound?

A1: The primary synthetic routes to this compound generally involve two main strategies:

  • Hydrolysis of a nitrile precursor: This involves the synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile, followed by acidic or basic hydrolysis to the corresponding carboxylic acid.[1][2]

  • Oxidation of an alcohol precursor: This route starts with the corresponding alcohol, 2-(1,4-Dioxan-2-yl)ethanol, which is then oxidized to the carboxylic acid using a suitable oxidizing agent.

The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of the target molecule is crucial for its synthesis and purification.

PropertyValueSource
Molecular FormulaC6H10O4[3][4]
Molecular Weight146.14 g/mol [3][4]
AppearanceTypically a liquid or low-melting solid[3]
IUPAC NameThis compound[4]
Synonyms1,4-Dioxane-2-acetic acid[3][4]

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are paramount:

  • 1,4-Dioxane: This solvent, and its derivatives, is a suspected carcinogen and can form explosive peroxides upon storage. Always use in a well-ventilated fume hood and test for peroxides before use, especially when distilling.

  • Strong Acids and Bases: The hydrolysis steps often employ strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH) which are corrosive.[5][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

  • Oxidizing Agents: If pursuing the oxidation route, be aware of the reactivity and potential hazards of the chosen oxidizing agent.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in the Hydrolysis of 2-(1,4-Dioxan-2-yl)acetonitrile

Q: My hydrolysis of 2-(1,4-dioxan-2-yl)acetonitrile to the carboxylic acid is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Senior Application Scientist Insights:

Low yields in nitrile hydrolysis are a frequent challenge. The primary culprits are often incomplete reaction, side reactions, or product degradation under harsh conditions. A systematic approach to optimization is key.

Causality and Optimization Strategies:

  • Incomplete Hydrolysis: The conversion of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. Insufficient reaction time, temperature, or reagent concentration can lead to the isolation of the amide or unreacted nitrile.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material and the formation of the product.[6]

      • Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature, while monitoring for potential degradation. A temperature range of 0°C to 100°C is often employed, with ambient to slightly elevated temperatures being a good starting point.[5][7]

      • Reagent Concentration: For acid hydrolysis, concentrated acids are typically used. For base-catalyzed hydrolysis, a significant excess of the base may be required to drive the reaction to completion.

  • Side Reactions and Degradation: The 1,4-dioxane ring can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures. This is a critical consideration for this specific substrate.

    • Troubleshooting:

      • Milder Conditions: Explore the use of milder hydrolytic conditions. For instance, enzymatic hydrolysis can offer high selectivity and avoid harsh pH and temperature extremes.[5]

      • Temperature Control: Maintain a controlled and consistent temperature. For exothermic reactions, ensure adequate cooling to prevent temperature spikes that could lead to degradation. A temperature range between 0°C and 30°C is often preferred for similar reactions to minimize side products.[5]

      • pH Control: In base-catalyzed hydrolysis, carefully control the pH. A pH around 12 is often effective for the initial hydrolysis step.[6]

Experimental Protocol: Optimized Basic Hydrolysis

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(1,4-dioxan-2-yl)acetonitrile in a suitable solvent such as water or a mixture of water and an alcohol (e.g., ethanol).[5]

  • Reagent Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise to the stirred solution.[6] Monitor the pH to maintain it around 12.[6]

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[5] Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Issue 2: Difficulties in the Purification of this compound

Q: I am struggling to purify the final product. It remains an oil or gives a low yield upon recrystallization. What purification strategies are recommended?

A: Senior Application Scientist Insights:

Purification challenges with this compound often stem from its physical properties (often a low-melting solid or oil) and the presence of structurally similar impurities. A multi-step purification approach may be necessary.

Purification Strategies and Rationale:

  • Azeotropic Distillation for Water Removal: If the product is an oil, residual water from the workup can hinder crystallization. Azeotropic distillation with a solvent like toluene can be effective in removing water.[6]

    • Protocol: Dissolve the crude product in toluene and distill off the toluene-water azeotrope using a Dean-Stark apparatus. Once all the water is removed, the toluene can be evaporated under reduced pressure.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.

    • Solvent Screening:

      • Start with single solvents of varying polarities (e.g., heptane, ethyl acetate, acetone).

      • If a single solvent is not effective, try mixed solvent systems. A common and effective system for similar compounds is ethyl acetate/heptane.[5]

    • Troubleshooting Recrystallization:

      • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try cooling the solution more slowly or adding a small amount of a solvent in which the product is less soluble (an anti-solvent).

      • Seeding: Adding a small crystal of pure product (a seed crystal) can induce crystallization if the solution is supersaturated.

  • Column Chromatography: For stubborn impurities or when dealing with an oil, silica gel column chromatography is a reliable method.

    • Solvent System (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for eluting a moderately polar compound like this compound. The optimal solvent system should be determined by TLC analysis.

dot

Purification_Workflow Crude_Product Crude this compound Azeotropic_Distillation Azeotropic Distillation (Toluene) Crude_Product->Azeotropic_Distillation  If oily & wet Recrystallization Recrystallization (e.g., Ethyl Acetate/Heptane) Crude_Product->Recrystallization  If solid Azeotropic_Distillation->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography  Fails or low purity Pure_Product Pure Product Recrystallization->Pure_Product  Successful Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Issue 3: Inefficient Oxidation of 2-(1,4-Dioxan-2-yl)ethanol

Q: I'm attempting to synthesize the target acid via oxidation of 2-(1,4-dioxan-2-yl)ethanol, but the reaction is sluggish and gives a mixture of products, including the intermediate aldehyde. How can I improve this oxidation?

A: Senior Application Scientist Insights:

The oxidation of a primary alcohol to a carboxylic acid requires a sufficiently strong oxidizing agent and carefully controlled conditions to prevent over-oxidation or incomplete reaction. The presence of the dioxane ring also necessitates a degree of chemoselectivity.

Oxidizing Agents and Condition Optimization:

  • Choice of Oxidizing Agent: The selection of the oxidant is critical.

    • Strong Oxidants: Reagents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are powerful enough to directly convert a primary alcohol to a carboxylic acid. However, they can be harsh and may lead to degradation of the dioxane ring.

    • Milder, Two-Step Oxidations: A more controlled approach involves a two-step process:

      • Oxidation of the alcohol to the aldehyde using a milder reagent like pyridinium chlorochromate (PCC) or a Swern oxidation.

      • Subsequent oxidation of the aldehyde to the carboxylic acid using a selective oxidant like sodium chlorite (NaClO2) under buffered conditions (e.g., Pinnick oxidation).

  • Reaction Conditions:

    • Temperature: Oxidations are often exothermic. Maintaining a low temperature (e.g., 0°C) during the addition of the oxidant can help control the reaction rate and minimize side reactions.

    • Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. An excess may be required for complete conversion, but a large excess can lead to unwanted side reactions.

    • pH Control: For some oxidations, particularly those using reagents like NaClO2, maintaining a buffered pH is crucial to prevent the formation of explosive chlorine dioxide gas and to ensure the desired reactivity.

dot

Oxidation_Strategies cluster_one_step One-Step Oxidation cluster_two_step Two-Step Oxidation Starting_Material 2-(1,4-Dioxan-2-yl)ethanol Strong_Oxidant Strong Oxidant (e.g., KMnO4, Jones Reagent) Starting_Material->Strong_Oxidant Direct Conversion Mild_Oxidation Mild Oxidation (e.g., PCC, Swern) Starting_Material->Mild_Oxidation Step 1 Intermediate_Aldehyde 2-(1,4-Dioxan-2-yl)acetaldehyde Aldehyde_Oxidation Aldehyde Oxidation (e.g., Pinnick) Intermediate_Aldehyde->Aldehyde_Oxidation Step 2 Final_Product This compound Strong_Oxidant->Final_Product Mild_Oxidation->Intermediate_Aldehyde Aldehyde_Oxidation->Final_Product

Sources

Technical Support Center: Purification of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(1,4-Dioxan-2-yl)acetic acid (CAS 210647-03-3). This resource is designed for researchers, chemists, and drug development professionals who are handling this compound and encountering challenges in achieving the desired purity. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Assessment & Common Issues

FAQ 1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is heavily dependent on its synthetic route. A frequent method for preparing carboxylic acids is the hydrolysis of a corresponding nitrile, in this case, 2-(1,4-dioxan-2-yl)acetonitrile.

Common Impurities Include:

  • Unreacted Starting Material: Residual 2-(1,4-dioxan-2-yl)acetonitrile.

  • Intermediate Amide: 2-(1,4-Dioxan-2-yl)acetamide, resulting from incomplete hydrolysis. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and under certain conditions, the reaction can stall at the amide intermediate.[1][2][3]

  • Solvent Residues: Solvents used in the synthesis or initial workup.

  • Degradation Products: The 1,4-dioxane ring is an ether, which is generally stable. However, under harsh acidic conditions, ring-opening or other side reactions can occur.[4]

  • Process-Related Impurities: Contaminants from reagents used during synthesis, such as residual catalysts or salts.[5][6]

FAQ 2: My crude product is an oil or a gummy solid, not the expected crystalline powder. What does this suggest?

While this compound is typically a solid with a purity of 97% or higher, the presence of significant impurities can depress the melting point, leading to an oily or semi-solid state.[7] This often indicates:

  • High Levels of Solvent: Trapped solvent can prevent crystallization.

  • Mixture of Compounds: A significant percentage of impurities, such as the starting nitrile or intermediate amide, disrupts the crystal lattice formation of the desired acid.[8]

  • Presence of Water: The compound is hygroscopic, and absorbed moisture can lead to a syrupy consistency.

A logical first step is to attempt removal of volatile solvents under high vacuum, gently warming if necessary, to see if the material solidifies.

Purification Strategy Selection

The choice of purification technique depends on the nature and quantity of the impurities present. The following decision tree provides a general guideline.

Purification_Workflow start Crude Product (this compound) is_oil Is the product an oil or gummy solid? start->is_oil acid_base Alternative: Acid-Base Extraction start->acid_base Consider for removing neutral/basic impurities is_colored Is the product significantly colored? is_oil->is_colored No (Solid) chromatography Secondary Method: Column Chromatography is_oil->chromatography Yes purity_check Is purity < 90% or are impurities structurally similar? is_colored->purity_check No charcoal_step Add Decolorizing Charcoal Step to Recrystallization is_colored->charcoal_step Yes recrystallize Primary Method: Recrystallization purity_check->recrystallize No purity_check->chromatography Yes final_product Pure Product (>98%) recrystallize->final_product chromatography->final_product acid_base->recrystallize Follow with recrystallization charcoal_step->recrystallize

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most effective method for purifying solids, leveraging differences in solubility between the desired compound and impurities at different temperatures.[9]

FAQ 3: How do I select the best solvent system for recrystallizing this compound?

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[8] Given the molecule's structure—a polar carboxylic acid and a moderately polar dioxane ether—a range of solvents could be effective.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a few drops of the candidate solvent at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.

  • If it doesn't dissolve, heat the mixture gently (e.g., in a warm water bath). Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid.

Table 1: Potential Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Suitability Notes
Water 100 High Good choice due to the polar carboxylic acid. May have high solubility even when cold; a co-solvent might be needed.
Ethyl Acetate 77 Medium Often a good starting point for moderately polar compounds.[10]
Toluene 111 Low Good for creating a two-solvent system with a more polar solvent like ethyl acetate or acetone.
Heptane/Hexane 98 / 69 Very Low Unlikely to dissolve the compound on its own but excellent as an "anti-solvent" in a two-solvent system to induce precipitation.[11][12]

| Ethyl Acetate / Heptane | Variable | Medium-Low | A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly cloudy.[11] |

FAQ 4: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid instead of a solid crystal lattice.

Table 2: Troubleshooting Recrystallization Problems

Problem Cause Solution & Rationale
Oiling Out Solution is too concentrated; cooling is too rapid; solvent polarity is too low. 1. Add more solvent: This lowers the saturation point. 2. Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. Slow cooling is critical for proper crystal nucleation.[9] 3. Use a more polar solvent system.
No Crystals Form Solution is too dilute; compound is too soluble in the cold solvent. 1. Boil off some solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure product. 4. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.

| Poor Recovery | Too much solvent was used; compound has significant solubility in cold solvent. | 1. Concentrate the mother liquor (the liquid left after filtration) and cool it again to recover a second crop of crystals. 2. Switch to a less polar solvent system where the compound is less soluble at cold temperatures. |

FAQ 5: My recrystallized product is still discolored. What's the next step?

Colored impurities are often large, polar molecules that can be removed with activated charcoal.

Decolorization Protocol:

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Cool the solution slightly to prevent boiling over.

  • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[13]

  • Re-heat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[13] The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Troubleshooting Guide 2: Alternative & Advanced Methods

FAQ 6: Recrystallization isn't improving purity enough. When should I consider column chromatography?

Column chromatography is warranted when:

  • Impurities are structurally very similar to the product, making separation by solubility difficult.

  • The product is an oil and cannot be recrystallized.

  • Multiple impurities are present.

  • A very high purity (>99.5%) is required.

FAQ 7: What's a good starting point for a column chromatography protocol?

For a polar acidic compound like this compound, a normal-phase silica gel column is standard.

  • Adsorbent: Silica Gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common gradient is Hexane/Ethyl Acetate.

    • Begin with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase it.

    • Crucial Tip: Add a small amount of acetic acid (~0.5-1%) to the eluent. This suppresses the ionization of your carboxylic acid product on the silica surface, preventing significant "tailing" and leading to sharper peaks and better separation.

FAQ 8: Can I use an acid-base extraction to purify this compound? What are the potential risks?

Yes, this is an excellent technique for separating your carboxylic acid product from neutral (e.g., starting nitrile, intermediate amide) or basic impurities.

AcidBase_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in Ethyl Acetate extract_base 2. Extract with aqueous NaHCO3 solution dissolve->extract_base organic_impurities Organic Layer: Contains neutral/basic impurities (discard) extract_base->organic_impurities Phase 1 aqueous_product Aqueous Layer: Contains sodium salt of your acid product extract_base->aqueous_product Phase 2 final_extract 5. Extract product into fresh Ethyl Acetate dry_evap 6. Dry organic layer (e.g., Na2SO4), filter, and evaporate solvent final_extract->dry_evap acidify 4. Acidify aqueous layer with cold 1M HCl to pH ~2 aqueous_product->acidify acidify->final_extract

Sources

Technical Support Center: Optimizing Yields in 2-(1,4-Dioxan-2-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(1,4-Dioxan-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

While several synthetic strategies can be envisioned, a prevalent and practical approach involves a two-step sequence:

  • Nucleophilic Substitution: Reaction of a suitable starting material, such as 2-(chloromethyl)-1,4-dioxane, with a cyanide source (e.g., sodium or potassium cyanide) to form the intermediate, 2-(1,4-dioxan-2-yl)acetonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid under either acidic or basic conditions.

This guide will primarily focus on troubleshooting this two-step pathway, as it is a common and cost-effective method.

Q2: What is the general stability of this compound?

This compound is a relatively stable compound under standard laboratory conditions. However, the dioxane ring can be susceptible to cleavage under harsh acidic conditions and elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.

Troubleshooting Guide: A Two-Step Synthesis Approach

A common and effective method for synthesizing this compound is the hydrolysis of its nitrile precursor, 2-(1,4-dioxan-2-yl)acetonitrile. This intermediate is typically prepared by the reaction of 2-(chloromethyl)-1,4-dioxane with a cyanide salt. Below is a troubleshooting guide for this two-step process.

Step 1: Synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile via Nucleophilic Substitution

Issue 1: Low or No Conversion of 2-(chloromethyl)-1,4-dioxane

Question: I am seeing a significant amount of unreacted 2-(chloromethyl)-1,4-dioxane in my reaction mixture by TLC/GC-MS analysis. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in this SN2 reaction is a common issue and can often be attributed to several factors.

Causality and Remediation:

  • Insufficient Nucleophilicity of Cyanide: The cyanide salt may not be sufficiently soluble or reactive in your chosen solvent.

    • Solution: Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) to increase the nucleophilicity of the cyanide ion in the organic phase. Aprotic polar solvents like DMSO or DMF are excellent choices for this reaction as they solvate the cation of the cyanide salt, leaving the anion more nucleophilic.

  • Poor Quality of Cyanide Salt: The cyanide salt may be old or have absorbed moisture, reducing its reactivity.

    • Solution: Use freshly opened or properly stored sodium or potassium cyanide. It is good practice to dry the cyanide salt in a vacuum oven before use.

  • Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. Monitor the reaction progress closely by TLC or GC.

  • Side Reaction: Elimination: Although less likely with a primary halide, elimination to form an alkene is a possible side reaction, especially with hindered bases or at high temperatures.

    • Solution: Maintain a moderate reaction temperature and use a non-hindered cyanide source.

Experimental Protocol: Optimized Synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile
ParameterRecommendation
Solvent Anhydrous DMSO or DMF
Cyanide Source Sodium Cyanide (NaCN), dried
Stoichiometry 1.2 - 1.5 equivalents of NaCN
Catalyst 0.1 equivalents of TBAB
Temperature 60 °C
Reaction Time 12-24 hours (monitor by TLC)

Step 2: Hydrolysis of 2-(1,4-Dioxan-2-yl)acetonitrile to Carboxylic Acid

The hydrolysis of the nitrile intermediate can be the most challenging step, with incomplete reaction or side product formation leading to low yields. Both acidic and basic conditions can be employed, each with its own set of potential problems.

Issue 2: Incomplete Nitrile Hydrolysis and Formation of Amide Intermediate

Question: My hydrolysis reaction has stalled, and I am isolating a significant amount of the amide intermediate, 2-(1,4-dioxan-2-yl)acetamide, instead of the desired carboxylic acid. How can I drive the reaction to completion?

Answer:

The hydrolysis of a nitrile proceeds through an amide intermediate. The second step, hydrolysis of the amide to the carboxylic acid, is often slower than the first.

Causality and Remediation:

  • Insufficiently Forcing Conditions: The reaction time, temperature, or concentration of the acid/base may not be sufficient to hydrolyze the stable amide intermediate.

    • Acidic Hydrolysis Solution: Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl, or use a mixture of acetic acid and concentrated H₂SO₄). Increase the reaction temperature to reflux and extend the reaction time.[1]

    • Basic Hydrolysis Solution: Use a higher concentration of base (e.g., 20-40% aqueous NaOH or KOH).[2][3] Refluxing for an extended period is often necessary. The addition of a co-solvent like ethanol can sometimes improve solubility and reaction rate.

  • Precipitation of Product/Intermediate: In basic hydrolysis, the sodium salt of the carboxylic acid might precipitate, slowing down the reaction.

    • Solution: Ensure adequate solvent is present to maintain a homogenous solution.

Workflow for Optimizing Nitrile Hydrolysis

Caption: Decision workflow for troubleshooting incomplete nitrile hydrolysis.

Issue 3: Degradation of the Dioxane Ring

Question: I am observing a low yield of the desired product and the formation of multiple unidentified byproducts, suggesting my starting material is degrading. What could be causing this?

Answer:

The 1,4-dioxane ring is an acetal, which can be unstable under strongly acidic conditions, especially at elevated temperatures.

Causality and Remediation:

  • Harsh Acidic Conditions: Prolonged heating in strong aqueous acid can lead to the hydrolysis of the dioxane ring, opening it to form ethylene glycol and other degradation products.

    • Solution: Opt for basic hydrolysis, as the dioxane ring is generally more stable under these conditions. If acidic hydrolysis is necessary, use the mildest effective conditions (lower temperature, shorter reaction time, less concentrated acid) and carefully monitor the reaction.

Recommended Hydrolysis Protocols

Protocol A: Basic Hydrolysis (Preferred)

  • To a solution of 2-(1,4-dioxan-2-yl)acetonitrile in ethanol, add a 25% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material and amide intermediate are consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol B: Acidic Hydrolysis

  • Dissolve 2-(1,4-dioxan-2-yl)acetonitrile in a 1:1 mixture of glacial acetic acid and 6M sulfuric acid.

  • Heat the mixture to 100 °C and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Data Summary

StepCommon ProblemKey Parameter to AdjustTypical Yield Improvement
Nitrile Synthesis Low ConversionSolvent, Temperature, CatalystFrom <50% to >85%
Nitrile Hydrolysis Stalled at AmideReagent Concentration, TemperatureFrom <40% to >90%
Nitrile Hydrolysis Dioxane DegradationSwitch to Basic ConditionsPreservation of Product

Logical Relationships in Synthesis Troubleshooting

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Troubleshooting Points Start_Material 2-(chloromethyl)-1,4-dioxane Nitrile_Intermediate 2-(1,4-dioxan-2-yl)acetonitrile Start_Material->Nitrile_Intermediate NaCN, DMSO, PTC Amide_Intermediate 2-(1,4-dioxan-2-yl)acetamide Nitrile_Intermediate->Amide_Intermediate H+/H2O or OH-/H2O Final_Product This compound Amide_Intermediate->Final_Product Forcing Conditions (Heat, Time, Conc.) Low_SN2_Yield Low Yield in Step 1 Low_SN2_Yield->Start_Material Check Reactivity/ Conditions Incomplete_Hydrolysis Amide Accumulation Incomplete_Hydrolysis->Amide_Intermediate Increase Reaction Severity Degradation Byproduct Formation Degradation->Nitrile_Intermediate Consider Milder (Basic) Conditions

Caption: Interdependencies in the two-step synthesis and key troubleshooting points.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES - European Patent Office. (2006). Retrieved from [Link]

  • Characterization and Optimization of the Alkaline Hydrolysis of Polyacrylonitrile Membranes. (2018). MDPI. Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of acetonitrile to acetamide - US Patent US3040095A. (1962).

Sources

Common side reactions in the synthesis of dioxane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of dioxane derivatives. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of 1,4- and 1,3-dioxane structures. Instead of a generic overview, we will directly address the common side reactions and purification hurdles that can compromise yield, purity, and stereoselectivity. This guide provides field-tested insights and troubleshooting protocols to help you navigate these complexities, ensuring your syntheses are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses the most common initial queries regarding dioxane synthesis, providing a quick diagnostic overview.

Q1: I'm getting a low yield in my 1,3-dioxane synthesis from a 1,3-diol and an aldehyde. What are the most likely side reactions?

A1: Low yields in acid-catalyzed acetalizations for 1,3-dioxanes are frequently caused by competing side reactions. The most prominent of these is the Prins reaction , which can lead to byproducts like different 1,3-diols and allylic alcohols instead of the desired cyclic acetal.[1] Other potential issues include the self-condensation or oligomerization of the starting aldehyde, especially under harsh acidic conditions, and incomplete reaction due to inefficient water removal.[1][2]

Q2: My synthesis of 1,4-dioxane via acid-catalyzed dehydration of ethylene glycol is producing a dark, tarry mixture. What's causing this and how can I prevent it?

A2: Severe charring and tar formation are inherent risks in the sulfuric acid-catalyzed dehydration of glycols, often resulting from polymerization and other side reactions at the required high temperatures (130-200 °C).[3][4] These harsh conditions can promote the formation of polyglycols and condensation products like crotonaldehyde.[4] To mitigate this, consider using milder acid catalysts (e.g., phosphoric acid, acidic ion-exchange resins), operating at the lower end of the effective temperature range (~160 °C), and ensuring continuous removal of the 1,4-dioxane/water azeotrope from the reaction vessel to minimize product degradation.[4]

Q3: I'm attempting to synthesize a substituted dioxane using the Williamson ether synthesis, but my main product is an alkene. Why is this happening?

A3: The formation of an alkene is a classic sign that the E2 elimination reaction is outcompeting the desired SN2 substitution .[5] This is especially common when using secondary or tertiary alkyl halides as your electrophile.[6][7] The alkoxide, being a strong base, will preferentially abstract a proton from the alkyl halide, leading to elimination. To favor the Williamson ether synthesis, you should always choose a synthetic route where the alkyl halide is primary and less sterically hindered.[6][8]

Q4: Why is my purified dioxane derivative decomposing on a silica gel column?

A4: The dioxane ring, particularly the acetal functional group in 1,3-dioxanes and related structures, is susceptible to hydrolysis under acidic conditions.[2] Standard silica gel is inherently acidic and can catalyze the ring-opening of your product back to its starting materials (a diol and a carbonyl).[2] To prevent this, deactivate the silica gel before use by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 1% triethylamine in your eluent.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific, challenging side reactions.

Guide 1: The Competing Prins Reaction in 1,3-Dioxane Synthesis

Issue: Your reaction between a 1,3-diol and an aldehyde yields a complex mixture of byproducts instead of the target 1,3-dioxane. GC-MS analysis suggests the presence of unexpected diols and unsaturated alcohols.

Root Cause Analysis: The Prins reaction is an acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and an alkene. In the context of 1,3-dioxane synthesis, the starting materials can be diverted down a pathway that involves the formation of a carbocation intermediate, which can then be trapped by water or eliminate a proton to form undesired byproducts instead of cyclizing to form the dioxane ring.[1]

Visualizing the Competing Pathways:

start Aldehyde + 1,3-Diol + Acid Catalyst (H+) intermediate Key Carbocation Intermediate start->intermediate Protonation & Attack desired_path Desired Cyclization (Acetal Formation) intermediate->desired_path Intramolecular Nucleophilic Attack side_path Undesired Pathway (Prins Reaction) intermediate->side_path Proton Loss or Water Trapping product Target 1,3-Dioxane desired_path->product Deprotonation byproduct1 Allylic Alcohols side_path->byproduct1 byproduct2 Other 1,3-Diols side_path->byproduct2

Caption: Competing pathways in 1,3-dioxane synthesis.

Troubleshooting & Prevention Strategy:

SymptomPossible CauseSuggested Solution
Low Yield, Complex Byproducts Prins reaction is dominant.1. Control Temperature: Run the reaction at the lowest possible temperature that still allows for reasonable conversion rates. The Prins reaction often has a higher activation energy.
2. Catalyst Choice: Switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃, InCl₃) or a solid-supported acid catalyst, which can offer better selectivity.
3. Water Removal: Ensure efficient and immediate removal of water using a Dean-Stark apparatus or by including a chemical water scavenger like trimethyl orthoformate.[1] This drives the equilibrium toward the thermodynamically stable dioxane product.
4. Order of Addition: Consider adding the aldehyde slowly to the mixture of the diol and catalyst to keep the instantaneous concentration of the aldehyde low, minimizing self-condensation and other side reactions.[2]
Guide 2: Elimination (E2) vs. Substitution (SN2) in Williamson Ether Synthesis

Issue: Attempting to form a dioxane ring via an intramolecular Williamson ether synthesis (from a halo-alkoxide) results primarily in an unsaturated alcohol.

Root Cause Analysis: The Williamson ether synthesis relies on an SN2 mechanism.[5] However, the alkoxide nucleophile is also a strong base. When the electrophilic carbon (bearing the leaving group) is sterically hindered (secondary or tertiary), the alkoxide cannot efficiently access the anti-bonding orbital for a backside attack.[6] Instead, it acts as a base, abstracting a proton from an adjacent carbon, leading to E2 elimination.[7]

Visualizing the SN2 vs. E2 Competition:

start Substrate (e.g., 2-bromoethyl-2'-hydroxyethyl ether anion) sn2_node SN2 Pathway (Substitution) start->sn2_node Backside Attack on C-X e2_node E2 Pathway (Elimination) start->e2_node Proton Abstraction from β-Carbon sn2_product 1,4-Dioxane (Desired Product) sn2_node->sn2_product primary Condition: Primary Halide (CH2-X) Favors SN2 sn2_node->primary e2_product Alkene Byproduct (e.g., Vinyl Glycol) e2_node->e2_product secondary Condition: Secondary/Tertiary Halide Favors E2 e2_node->secondary

Caption: SN2 vs. E2 pathways in dioxane synthesis.

Retrosynthetic Planning for Success: To avoid elimination, the synthesis must be planned so the SN2 reaction involves a primary alkyl halide.

  • Favorable Disconnection: Disconnect the ether linkage so that the oxygen remains with the more sterically hindered fragment (forming the nucleophile) and the halogen is on the less hindered fragment (the primary electrophile).

  • Unfavorable Disconnection: Avoid strategies that require an alkoxide to attack a secondary or tertiary carbon bearing a leaving group.

Part 3: Experimental Protocols
Protocol 1: Purification of Crude 1,4-Dioxane from Acid-Catalyzed Dehydration

This protocol is designed to remove common impurities such as water, acetaldehyde, acetic acid, and peroxides from crude 1,4-dioxane.[9][10][11]

Safety Precaution: Always test for peroxides before distilling any ether. If peroxides are present, they must be quenched. Do not distill to dryness.

Materials:

  • Crude 1,4-dioxane

  • Potassium hydroxide (KOH) pellets

  • Concentrated Hydrochloric Acid (HCl)

  • Ferrous sulfate (FeSO₄)

  • Sodium metal or Sodium borohydride (NaBH₄)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Distillation apparatus

Step-by-Step Procedure:

  • Peroxide Test & Removal:

    • To a small sample, add an equal volume of 2% potassium iodide (KI) solution and a drop of starch solution. A blue-black color indicates the presence of peroxides.

    • To quench peroxides in the bulk solution, shake with a solution of ferrous sulfate or reflux with anhydrous stannous chloride.[10] Alternatively, pass the crude dioxane through a column of activated alumina.[10]

  • Hydrolysis of Acetal Impurities:

    • Combine the crude dioxane with ~5% of its volume in water and ~1% of its volume in concentrated HCl.[9]

    • Reflux the mixture for 8-12 hours. This step hydrolyzes ethylene acetal to the more volatile acetaldehyde and ethylene glycol.[9]

  • Neutralization and Initial Water Removal:

    • Cool the warm solution and add KOH pellets with stirring. The solution will separate into two layers. Continue adding KOH until no more dissolves.[10] This neutralizes the acid and salts out the dioxane.

    • Separate the upper dioxane layer and treat it with fresh KOH pellets to remove residual water.

  • Final Drying and Distillation:

    • Decant the dioxane from the KOH. For rigorous drying, reflux over sodium metal until the metal surface remains shiny, or with sodium borohydride (NaBH₄) to also remove residual aldehydes.[9][10]

    • Distill the purified dioxane from the drying agent, collecting the fraction boiling at 101 °C.

    • Store the purified dioxane over sodium wire or 4A molecular sieves under an inert atmosphere (e.g., nitrogen) and away from light to prevent new peroxide formation.[10]

Part 4: General Troubleshooting Workflow

When faced with an unexpected outcome, a systematic approach is crucial. Use the following workflow to diagnose and solve issues in your dioxane synthesis.

start Problem Encountered (e.g., Low Yield, Impure Product) analyze Analyze Crude Mixture (TLC, GC-MS, NMR) start->analyze decision1 Starting Material Present? analyze->decision1 decision2 Known Side Products Identified? decision1->decision2 No incomplete Incomplete Reaction - Increase time/temp - Check catalyst activity - Improve water removal decision1->incomplete Yes side_reaction Side Reaction Dominant - Consult specific guide - Adjust temp/catalyst - Change reactant stoichiometry decision2->side_reaction Yes purification Purification Issue - Product decomposition? - Azeotrope formation? - Emulsion during workup? decision2->purification No

Caption: Systematic workflow for troubleshooting dioxane synthesis.

References
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting low stereoselectivity in 1,3-dioxane reactions. Benchchem.
  • ChemicalBook. (2024). How to synthesis 1,4-Dioxane?. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. NCBI.
  • Benchchem. (2025). Technical Support Center: 1,3-Dioxane Synthesis. Benchchem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • LookChem. (n.d.). Purification of 1,4-Dioxane - Chempedia. LookChem.
  • MDPI. (n.d.).
  • ResearchGate. (2016). How could I distille dioxane?.
  • Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Sciencemadness Wiki. (2019). Dioxane. Sciencemadness Wiki.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.

Sources

Stability of 2-(1,4-Dioxan-2-yl)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of 2-(1,4-Dioxan-2-yl)acetic acid under various experimental conditions. As a Senior Application Scientist, this guide synthesizes technical data with practical insights to proactively address challenges encountered in the lab.

Overview of Chemical Stability

This compound is a heterocyclic compound whose stability is paramount for its use as a building block in the synthesis of various molecules, including protein degraders.[1] The core structure, a dioxane ring linked to an acetic acid moiety, possesses specific vulnerabilities that researchers must consider to ensure the integrity of their experiments. Generally, the compound is stable under standard ambient conditions (room temperature).[2] However, its stability can be compromised by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Room temperature is generally acceptable for short-term storage.[1][3] For extended periods, refrigeration is recommended to minimize any potential degradation. It is crucial to protect the compound from direct sunlight and sources of ignition.[3][5]

Q2: Is this compound sensitive to pH? How should I handle it in acidic or basic solutions?

A2: The stability of this compound can be influenced by pH. The ester linkage inherent in the dioxane ring is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[6]

  • Acidic Conditions: In the presence of strong acids, the rate of hydrolysis may increase.[6] When working with acidic solutions, it is advisable to use the mildest possible conditions and shortest reaction times.

  • Basic Conditions: Base-catalyzed hydrolysis can also occur, leading to the formation of the corresponding carboxylate salt and alcohol.[6] If basic conditions are necessary, experiments should be conducted at low temperatures to minimize degradation.

Q3: What is the thermal stability of this compound? Can I heat it?

A3: While the product is chemically stable at room temperature, exposure to high temperatures can lead to thermal degradation.[2] Studies on the related compound 1,4-dioxane show that thermal cracking begins to occur at temperatures above 350°C.[7] Although this compound has a different structure, it is prudent to avoid excessive heating. If heating is required for a reaction, it should be done with caution, and the temperature should be kept as low as possible to achieve the desired outcome. Monitoring for the appearance of degradation products is recommended.

Q4: How does light exposure affect the stability of this compound?

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing a systematic approach to problem-solving.

Issue 1: Inconsistent or Low Yields in Synthetic Reactions

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of unexpected byproducts in analytical data (e.g., NMR, LC-MS).

Potential Cause: Degradation of the this compound starting material or intermediate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Verify Starting Material Purity: Before starting a reaction, confirm the purity of your this compound using an appropriate analytical technique such as NMR or LC-MS.

  • Evaluate Reaction Conditions:

    • pH: If your reaction is conducted under strongly acidic or basic conditions, consider if these are contributing to hydrolysis of the dioxane ring.

    • Temperature: Assess if the reaction temperature is unnecessarily high, potentially causing thermal decomposition.

    • Light: Ensure the reaction is shielded from direct light, especially if running for an extended time.

  • Analyze Byproducts: If unexpected spots appear on TLC or peaks in LC-MS, attempt to identify them. The presence of smaller, more polar molecules could indicate degradation. The degradation of the related compound 1,4-dioxane is known to produce intermediates such as 2-hydroxyethoxyacetic acid (HEAA), ethylene glycol, and various organic acids.[9][10][11]

  • Implement Corrective Actions: Based on your findings, modify the reaction conditions. This may involve using a lower temperature, buffering the reaction mixture, or protecting it from light.

Issue 2: Appearance of Impurities During Storage

Symptoms:

  • A pure sample develops impurities over time, as observed by analytical methods.

  • Physical changes such as discoloration or change in consistency.

Potential Cause: Improper storage conditions leading to degradation.

Troubleshooting Protocol:

Parameter Recommended Condition Rationale
Temperature Cool, dry place (Room temperature for short-term, refrigeration for long-term)Minimizes thermal degradation.[2][3]
Atmosphere Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen, which could lead to hydrolysis and oxidation, respectively.[3][4]
Light Amber vial or protection from lightPrevents potential photodegradation.[5]
Compatibility Store away from strong oxidizing agents and incompatibles.Avoids chemical reactions that could lead to degradation.[4][12]

Corrective Actions:

  • Re-purify the material if necessary.

  • Transfer the purified compound to a new, clean, and appropriate container (e.g., an amber glass vial).

  • Ensure the container is tightly sealed and store it under the recommended conditions.

Analytical Methods for Stability Assessment

To effectively monitor the stability of this compound, validated analytical methods are essential.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its potential degradation products.[8] A reversed-phase column with UV detection is often a suitable starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to help identify unknown degradation products.

Experimental Protocol: HPLC Method for Stability Monitoring

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). For stability studies, subject aliquots of this solution to the conditions being tested (e.g., heat, acid, base, light).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the samples at various time points and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways can aid in the identification of byproducts and the development of strategies to mitigate instability.

A. Hydrolysis (Acid or Base Catalyzed): The ether linkages in the dioxane ring can be susceptible to cleavage under hydrolytic conditions, leading to ring-opening.

G cluster_hydrolysis Hydrolytic Degradation This compound This compound Ring-Opened Intermediates Ring-Opened Intermediates This compound->Ring-Opened Intermediates H+ or OH- Further Degradation Products Further Degradation Products Ring-Opened Intermediates->Further Degradation Products

Sources

Troubleshooting failed reactions involving 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1,4-Dioxan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of before starting my reaction?

A1: Understanding the fundamental properties of this compound is crucial for experimental design. Here are the essential details:

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1][2][3]
Molecular Weight 146.14 g/mol [1][2]
Appearance Liquid[1]
Purity Typically ≥95%[1][3]
CAS Number 210647-03-3[2][3][4]

The structure contains a carboxylic acid functional group, making it acidic, and a 1,4-dioxane ring, which is a cyclic ether. The dioxane ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions, a critical consideration for reaction and work-up procedures.[5]

Q2: I am having trouble with an amide coupling reaction using this compound. My yield is low, and I see multiple byproducts. What's going wrong?

A2: Low yields and byproducts in amide coupling reactions with this reagent are common issues that can often be traced back to suboptimal activation of the carboxylic acid or side reactions.

Troubleshooting Flowchart for Amide Coupling

start Low Yield in Amide Coupling sub_optimal_activation Sub-optimal Carboxylic Acid Activation start->sub_optimal_activation side_reactions Competing Side Reactions start->side_reactions reagent_choice Review Coupling Reagent sub_optimal_activation->reagent_choice Is the reagent appropriate? amine_reactivity Assess Amine Reactivity side_reactions->amine_reactivity base_choice Optimize Base reagent_choice->base_choice Yes solution_reagent Switch to HATU, HBTU, or T3P for hindered amines. reagent_choice->solution_reagent solvent_choice Check Solvent base_choice->solvent_choice Yes solution_base Use a non-nucleophilic base like DIEA. base_choice->solution_base solution_solvent Ensure anhydrous DMF or DCM. solvent_choice->solution_solvent temp_control Control Reaction Temperature amine_reactivity->temp_control solution_amine If amine is electron-deficient, consider more forcing conditions or alternative coupling agents. amine_reactivity->solution_amine solution_temp Run reaction at 0°C to room temperature to minimize side reactions. temp_control->solution_temp

Caption: Troubleshooting logic for failed amide coupling.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagent: Standard carbodiimides like DCC or EDC can sometimes be inefficient and lead to side reactions like the formation of N-acylurea.[6] For more challenging couplings, consider using phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) based reagents, which are known for higher efficiency and suppression of side reactions.[6] T3P is another excellent option with an easy workup.[7]

  • Choice of Base is Critical: The use of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) is standard. However, ensure it is fresh and anhydrous. For sensitive substrates, a hindered base like DIEA is preferable to minimize side reactions.[7]

  • Solvent and Temperature Management: Amide couplings should be performed under strictly anhydrous conditions. Use dry solvents like DMF or DCM.[8] Start the reaction at a lower temperature (0 °C) before allowing it to warm to room temperature. This can help control the rate of reaction and minimize the formation of byproducts.[9]

  • Order of Addition: The order in which you add your reagents matters. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine. This can prevent the coupling reagent from reacting directly with the amine.

Example Protocol for Improved Amide Coupling:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine (1.0 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Perform an aqueous workup to remove water-soluble byproducts.

Q3: My esterification reaction with this compound is not going to completion. How can I drive the reaction forward?

A3: Esterification is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[10]

Key Strategies for Driving Esterification:

StrategyMechanismImplementation
Excess Alcohol Le Châtelier's PrincipleUse the alcohol as the solvent or add a large excess (5-10 equivalents).[10]
Water Removal Le Châtelier's PrincipleUse a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) to physically remove water as it forms.[10] Alternatively, add a dehydrating agent like molecular sieves.
Catalyst Choice Increase Reaction RateA strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically used. For sensitive substrates, milder conditions with catalysts like dried Dowex H+ resin can be effective.[11]

Troubleshooting Diagram for Esterification

start Incomplete Esterification equilibrium Equilibrium Not Shifted start->equilibrium solution1 Use Excess Alcohol equilibrium->solution1 solution2 Remove Water (Dean-Stark) equilibrium->solution2 solution3 Optimize Catalyst equilibrium->solution3

Caption: Strategies to overcome incomplete esterification.

Caution: Be mindful that prolonged heating under strongly acidic conditions can lead to the hydrolysis of the dioxane ring.[12] Monitor the reaction closely and consider using milder catalysts if you suspect degradation of your starting material or product.

Q4: I am concerned about the stability of the dioxane ring. Under what conditions might it cleave, and how can I avoid this?

A4: The 1,4-dioxane ring is a cyclic acetal, and as such, it is susceptible to hydrolysis under acidic conditions.[5][12] This is a critical point to consider during both the reaction and the workup.

Conditions Leading to Dioxane Ring Cleavage:

  • Strongly Acidic Conditions: Refluxing in the presence of strong acids (e.g., concentrated HCl, H₂SO₄) can lead to ring opening.

  • Aqueous Acidic Workup: Prolonged exposure to aqueous acid during workup can also cause hydrolysis.

Preventative Measures:

  • Reaction Conditions:

    • If your reaction requires acidic conditions, use the mildest possible acid that will catalyze the reaction.

    • Keep reaction times to a minimum and monitor for the appearance of ring-opened byproducts by LC-MS.

  • Workup Procedures:

    • Neutralize acidic reaction mixtures with a mild base (e.g., sodium bicarbonate solution) before extraction.

    • Avoid letting the mixture sit in acidic aqueous solutions for extended periods. Perform extractions promptly.

Q5: Could decarboxylation be a potential side reaction with this compound?

A5: Decarboxylation is the loss of CO₂ from a carboxylic acid. This reaction is generally facile for β-keto acids or malonic acids upon heating.[13][14] this compound is neither of these. While decarboxylation of simple heterocyclic acetic acids can occur, it typically requires high temperatures.[15][16] Under standard reaction conditions for amide coupling or esterification (room temperature to moderate heating), spontaneous decarboxylation is unlikely to be a significant competing reaction. However, if your reaction involves very high temperatures (>150 °C), it is a possibility to consider.

References

  • This compound | C6H10O4 | CID 18469226 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES - European Patent Office. (2006, September 27). Retrieved January 6, 2026, from [Link]

  • Product Class 9: 1,4-Dioxanes. (n.d.). Retrieved January 6, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved January 6, 2026, from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022, March 24). Retrieved January 6, 2026, from [Link]

  • The decarboxylation of some heterocyclic acetic acids - Semantic Scholar. (1972). Retrieved January 6, 2026, from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. (1996, September). Retrieved January 6, 2026, from [Link]

  • Decarboxylation - Chemistry Steps. (n.d.). Retrieved January 6, 2026, from [Link]

  • Side Reactions in Peptide Synthesis | PDF - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare. (n.d.). Retrieved January 6, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane | Request PDF - ResearchGate. (2025, August 5). Retrieved January 6, 2026, from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved January 6, 2026, from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12). Retrieved January 6, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved January 6, 2026, from [Link]

  • The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]

  • EP1700854A1 - Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl) acetic acid derivatives - Google Patents. (n.d.).
  • A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved January 6, 2026, from [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved January 6, 2026, from [Link]

  • 21.11: Decarboxylation Reactions - Chemistry LibreTexts. (2019, September 3). Retrieved January 6, 2026, from [Link]

  • Synthesis, Aromatization and Derivatization Reactions of 2‐[9‐(tert‐Butoxycarbonyl)‐4‐oxo‐1,5‐dioxa‐9‐azaspiro[5.5]undec‐2‐en‐2‐yl]acetic Acid - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • A Note on the Purification of Dioxane for Use in Preparing Nonaqueous Titrants. (2025, August 9). Retrieved January 6, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 6, 2026, from [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Retrieved January 6, 2026, from [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents. (n.d.).
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved January 6, 2026, from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (2022, June 29). Retrieved January 6, 2026, from [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG - IIP Series. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound, 95% Purity, C6H10O4, 1 gram. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Chiral Separation of 2-(1,4-Dioxan-2-yl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 2-(1,4-Dioxan-2-yl)acetic acid. This guide is designed for researchers, chromatographers, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting.

Part 1: Method Selection & Initial FAQs

This section provides high-level guidance on selecting the appropriate strategy for your analytical or preparative needs.

Question: What are the primary chromatographic techniques for separating the enantiomers of this compound?

Answer: There are two main strategies:

  • Direct Chiral Chromatography: This is the most common and efficient approach. It involves using a Chiral Stationary Phase (CSP) that can directly distinguish between the two enantiomers. The most powerful techniques here are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly recommended due to their broad enantiorecognition capabilities for a wide range of compounds, including chiral acids.[2][3]

  • Indirect (Derivatization) Method: This approach involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (e.g., a chiral amine or alcohol) to form a pair of diastereomers.[4][5] Because diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (like a C18).[1][6] This method is often used when direct methods fail or to enhance detector sensitivity.[4][7]

Question: Should I choose HPLC or SFC for my separation?

Answer: The choice depends on your specific goals regarding speed, scale, and environmental impact.

  • Chiral HPLC is a robust and widely accessible technique. It offers a vast selection of columns and mobile phases, making it highly versatile. Both normal-phase (NP) and reversed-phase (RP) modes can be effective.[8][9]

  • Chiral SFC is a modern alternative that offers significant advantages in speed and sustainability.[10][11] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and inexpensive.[12] The low viscosity of the mobile phase allows for much higher flow rates without generating excessive backpressure, leading to analysis times that are 3-5 times faster than HPLC.[11][12] This makes SFC exceptionally well-suited for high-throughput screening and preparative-scale purification.[13][14]

Question: Can I use Gas Chromatography (GC) for this analysis?

Answer: Direct analysis by GC is not feasible due to the low volatility and high polarity of the carboxylic acid group.[15] However, GC analysis is possible after derivatization. The carboxylic acid must be converted into a more volatile and thermally stable derivative, typically an ester (e.g., a methyl or silyl ester).[15][16][17] The resulting racemic ester would then need to be separated on a chiral GC column, often one based on cyclodextrin derivatives.[18][19]

Workflow: Selecting a Chiral Separation Strategy

The following diagram outlines a logical workflow for choosing and developing a separation method for this compound.

G cluster_0 Start: Define Goal cluster_1 Primary Method Selection cluster_2 Technique Screening cluster_3 Evaluation & Fallback start Racemic this compound analytical Analytical Scale (Purity, Quantification) start->analytical preparative Preparative Scale (Isolate Enantiomers) start->preparative sfc_screen Screen on Chiral SFC (High Speed) analytical->sfc_screen Need speed? hplc_screen Screen on Chiral HPLC (Versatile) analytical->hplc_screen preparative->sfc_screen Greener & faster recovery preparative->hplc_screen enzymatic Enzymatic Resolution (High Selectivity) preparative->enzymatic eval Separation Achieved? sfc_screen->eval hplc_screen->eval enzymatic->eval indirect Fallback: Indirect Method (Derivatization + Achiral LC) eval->indirect No optimize Optimize Method eval->optimize Yes indirect->optimize

Caption: Decision workflow for chiral separation of this compound.

Part 2: Troubleshooting Guide for Direct Chromatography (HPLC & SFC)

This section addresses the most common issues encountered during direct chiral separations.

Question: I see no separation between my enantiomers (co-elution). What should I do first?

Answer: Co-elution means the Chiral Stationary Phase (CSP) is not discriminating between the enantiomers under the current conditions. The enantioselective interaction is based on a "three-point interaction model," and your conditions must facilitate this.[2][9]

Troubleshooting Steps:

  • Confirm the Presence of an Acidic Additive: For a carboxylic acid analyte, the most critical parameter is suppressing its ionization. Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase.[8][20] This ensures the analyte is in its neutral form, promoting more consistent interactions with the CSP and dramatically improving peak shape.[21]

  • Screen Different CSPs: No single CSP is universal.[22] Your first step should be to screen a set of complementary columns. For acidic compounds, polysaccharide (amylose/cellulose derivatives) and macrocyclic glycopeptide (e.g., Chirobiotic T) phases are excellent starting points.[2]

  • Change the Organic Modifier: The type of alcohol used as a modifier (co-solvent with hexane in NP-HPLC or with CO2 in SFC) has a profound effect on selectivity. If you are using isopropanol (IPA), try ethanol (EtOH) or methanol (MeOH), and vice-versa.[23]

  • Lower the Temperature: Enantiomeric separation is often an enthalpy-driven process. Reducing the column temperature (e.g., from 25°C to 15°C) can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving resolution.[19]

Question: My peaks are tailing severely. How can I improve the peak shape?

Answer: Peak tailing for an acidic compound is typically caused by two issues: analyte ionization or secondary interactions with the column packing material.

Troubleshooting Steps:

  • Check Your Acidic Additive: As mentioned above, the absence of an acidic additive is the most common cause of tailing for acidic analytes. The ionized carboxylate group can interact strongly and non-specifically with active sites (like residual silanols) on the silica support, causing tailing.[21] Ensure 0.1% TFA or formic acid is present in the mobile phase.

  • Reduce Sample Concentration: Column overload is a frequent cause of poor peak shape.[18] Unlike achiral separations, chiral columns can be overloaded at much lower concentrations. Prepare a 1:10 and 1:100 dilution of your sample and inject again. If peak shape improves, you were overloading the column.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[24]

Data Table 1: Recommended Starting Conditions for HPLC/SFC Screening
ParameterChiral HPLC (Normal Phase)Chiral SFCRationale
Columns Polysaccharide-based (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)Immobilized Polysaccharide-based (e.g., CHIRALPAK® IA, IB, IC)Broad selectivity for a wide range of chiral compounds. Immobilized phases offer greater solvent compatibility.[25]
Mobile Phase A n-Hexane or HeptaneSupercritical CO2Primary, non-polar mobile phase component.
Mobile Phase B Ethanol (EtOH) or Isopropanol (IPA)Methanol (MeOH) or Ethanol (EtOH)The organic modifier (co-solvent) is a key driver of retention and selectivity.[8]
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA) in ModifierSuppresses ionization of the carboxylic acid, crucial for good peak shape and resolution.[21]
Gradient/Isocratic Start with Isocratic (e.g., 90:10 Hexane:EtOH)Start with Isocratic (e.g., 85:15 CO2:MeOH)Simple starting point to establish retention.
Flow Rate 1.0 mL/min (for 4.6 mm ID)3.0 mL/min (for 4.6 mm ID)SFC allows for higher flow rates due to lower mobile phase viscosity.[11]
Temperature 25 °C40 °CStandard starting temperatures. Lowering temperature can improve resolution.
Back Pressure N/A150 barStandard back pressure to maintain CO2 in a supercritical state.

Question: My retention times are drifting between injections. What's causing this instability?

Answer: Drifting retention times point to a lack of system equilibration or a change in the stationary phase's surface chemistry.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Chiral separations can be very sensitive to mobile phase composition.[26] Before starting a sequence, flush the column with the mobile phase for at least 20-30 column volumes until you have a stable baseline.

  • Beware of the "Additive Memory Effect": If the column was previously used with a basic additive (e.g., for separating amines), the additive can strongly adsorb to the stationary phase and interfere with the separation of your acidic compound.[21][26] This "memory effect" can persist for a long time. If you suspect this, dedicate a column specifically for acidic compounds or perform a rigorous washing procedure as recommended by the column manufacturer.[25]

  • Check for Leaks: A small leak in the pump or fittings can lead to an inconsistent mobile phase composition, causing retention time fluctuations.[24] Look for salt deposits (if using buffers) or use a systematic approach to check fittings.

Workflow: Troubleshooting Poor Peak Resolution

G start Poor Resolution or Co-elution check_acid Is 0.1% acidic additive (TFA, FA) in mobile phase? start->check_acid add_acid Add 0.1% TFA or Formic Acid. Re-inject. check_acid->add_acid No change_modifier Change Organic Modifier (e.g., IPA -> EtOH -> MeOH) check_acid->change_modifier Yes add_acid->change_modifier lower_temp Lower Column Temperature (e.g., to 15°C) change_modifier->lower_temp screen_csp Screen Different CSPs (e.g., Amylose vs. Cellulose) lower_temp->screen_csp success Resolution Achieved screen_csp->success

Caption: A systematic workflow for troubleshooting poor peak resolution in chiral HPLC/SFC.

Part 3: Protocols and Advanced Topics

Protocol 1: Direct Chiral HPLC Method Development (Normal Phase)

This protocol provides a step-by-step guide for developing a separation method using a polysaccharide-based CSP.

  • Column Selection:

    • Start with a CHIRALCEL® OD-H or CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm). These are complementary and offer a high probability of success.

  • Sample Preparation:

    • Dissolve the racemic this compound in the initial mobile phase (e.g., 90:10 Hexane:EtOH) to a concentration of approximately 0.5 mg/mL.

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: n-Hexane with 0.1% TFA

      • Mobile Phase B: Ethanol with 0.1% TFA

    • Rationale: Using the same additive concentration in both solvents prevents shifts in selectivity during gradient elution or screening.

  • Screening Protocol:

    • Equilibrate the column with 90:10 (A:B) for 20 minutes at 1.0 mL/min.

    • Inject 5 µL of the sample.

    • Run isocratically for 30 minutes.

    • If no elution or poor resolution, repeat with different isocratic compositions: 80:20, 70:30.

    • If separation is still poor, switch the organic modifier. Prepare a new Mobile Phase B using Isopropanol with 0.1% TFA and repeat the screening.

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition in small increments (e.g., 2-5% change in modifier).

    • To improve resolution, consider lowering the flow rate to 0.8 mL/min or reducing the column temperature to 20°C.

Data Table 2: Common Mobile Phase Additives for Chiral Carboxylic Acid Separation
AdditiveTypical ConcentrationModePurpose & Comments
Trifluoroacetic Acid (TFA) 0.1% (v/v)NP, RP, SFCStrong acid, excellent for suppressing ionization and improving peak shape. Volatile, but can cause ion suppression in MS detection.[20]
Formic Acid (FA) 0.1% (v/v)NP, RP, SFCGood alternative to TFA, more MS-friendly.[8] May be slightly less effective at improving peak shape for some compounds.
Acetic Acid (AA) 0.1% - 0.5% (v/v)NP, RP, SFCWeaker acid, sometimes provides different selectivity compared to TFA or FA.[23]
Protocol 2: Indirect Method via Derivatization

This protocol is a fallback if direct methods are unsuccessful.

  • Reagent Selection:

    • Choose an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine.[4]

  • Derivatization Reaction:

    • In a vial, dissolve 1 equivalent of racemic this compound in a suitable aprotic solvent (e.g., Dichloromethane).

    • Add 1.1 equivalents of a carbodiimide coupling agent (e.g., DCC or EDC).

    • Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.

    • Allow the reaction to proceed at room temperature for 2-4 hours or until complete as monitored by TLC or LC-MS.

    • Rationale: The coupling agent activates the carboxylic acid, allowing it to form a stable amide bond with the chiral amine, creating a pair of diastereomers.[4]

  • Work-up:

    • Filter the reaction mixture to remove urea byproducts.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) and then brine.

    • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Chromatographic Separation:

    • Dissolve the resulting diastereomeric amide mixture in the mobile phase.

    • Separate on a standard achiral C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Use a simple mobile phase gradient, such as Acetonitrile and Water (both with 0.1% Formic Acid).

    • Rationale: The two diastereomers now have different shapes and polarities, allowing for separation on a standard reversed-phase column.[6]

References

  • Acids: Derivatization for GC Analysis.
  • Chiral Derivatiz
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.BenchChem.
  • Troubleshooting poor resolution in chiral chrom
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.Daicel Chiral Technologies.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.Daicel Chiral Technologies.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide.Daicel Chiral Technologies.
  • Trouble with chiral separations.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Derivatiz
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • Derivatization of chiral carboxylic acids with (S)
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Supercritical Fluid Chromatography (SFC).Daicel Chiral Technologies.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Effect of mobile phase additive on chiral separation.
  • Chiral Drug Separation.Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
  • Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.Journal of the Royal Society Interface.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Enantiomer separation of acidic compounds.Daicel Chiral Technologies.
  • Resolution: Separation of Enantiomers.Chemistry LibreTexts.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • Enzymatic Resolution and Decarboxylative Functionaliz
  • Chiral High Performance Liquid Chrom
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-C

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Technical Support Center: Purification of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1,4-Dioxan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question 1: My final product of this compound is an oil and won't solidify. How can I induce crystallization?

Answer:

The oily nature of the product often indicates the presence of residual solvents or impurities that lower the melting point.[1] Here is a systematic approach to induce crystallization:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as excessive heat can cause degradation.

  • Solvent-Induced Precipitation (Trituration):

    • Add a non-polar solvent in which the desired product is insoluble, such as hexane or heptane.

    • Stir the mixture vigorously. The impurities will often remain dissolved in the non-polar solvent, while the more polar product precipitates as a solid.

    • Filter the solid and wash with a small amount of the cold non-polar solvent.

  • Recrystallization: If the product is still an oil, recrystallization from a suitable solvent system is the most effective method.[2]

    • Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold.[2] For this compound, a mixed solvent system like ethyl acetate/heptane is often effective.[1][3] Other potential solvents to screen include toluene, acetone, and water.[3][4]

    • Protocol: Dissolve the crude product in a minimal amount of hot ethyl acetate.[5] Slowly add heptane until the solution becomes slightly cloudy.[5] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

  • Seeding: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[6]

Question 2: My NMR analysis indicates the presence of a significant amount of unreacted starting material. What is the most efficient removal strategy?

Answer:

The best strategy depends on the chemical properties of the starting material.

  • Acid-Base Extraction: If the starting material is not acidic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move into the aqueous layer as its carboxylate salt, while the non-acidic starting material remains in the organic layer. Subsequently, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified product, which can then be extracted back into an organic solvent.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[7][8] Since this compound is a polar molecule due to the carboxylic acid and dioxane moieties, it will have a strong affinity for a polar stationary phase like silica gel.[9]

    • Workflow for Column Chromatography:

      Caption: A typical workflow for purification by column chromatography.

Question 3: I observe a persistent impurity with a similar polarity to my product, making separation by column chromatography difficult. What are my options?

Answer:

When dealing with impurities of similar polarity, a multi-pronged approach is often necessary.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for both thin-layer chromatography (TLC) and column chromatography.[10] A small change in the solvent mixture can sometimes significantly improve separation.

    • Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity.[7][10]

  • Recrystallization: This technique relies on differences in solubility rather than polarity and can be highly effective for removing closely related impurities.[4] The key is to find a solvent system where the impurity has a significantly different solubility profile from the desired product.

  • Chemical Derivatization: In some cases, it may be beneficial to temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester will have a different polarity, which might allow for easier separation from the impurity via chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.[11][12]

Question 4: The yield of my purified product is very low after recrystallization. What are the common causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can often be rectified by optimizing the procedure.[2]

  • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[2] Always use the minimum amount of hot solvent required to fully dissolve the solid.[2]

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some product may crystallize and be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool slowly and undisturbed. Cooling too rapidly can lead to the formation of small, impure crystals. After reaching room temperature, cooling in an ice bath can further increase the yield.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[2]

Parameter Recommendation Rationale
Dissolving Solvent Volume Minimal amount of hot solventTo ensure the solution is saturated upon cooling, maximizing crystal formation.[2]
Cooling Rate Slow and undisturbedPromotes the growth of larger, purer crystals.
Final Temperature Ice-bath temperature (0-4°C)Decreases the solubility of the product in the solvent, leading to higher recovery.
Washing Solvent Minimal amount of ice-cold solventTo remove residual mother liquor without significantly dissolving the purified crystals.[2]
Table 1: Key Parameters for Optimizing Recrystallization Yield.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Solvents: Residual solvents used in the reaction or workup.

  • By-products of side reactions: These can include dimers or products of hydrolysis of the dioxane ring.[11][13]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture.[14]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and any impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[5]

Q3: What are the recommended storage conditions for purified this compound?

A3: It is generally recommended to store this compound at room temperature in a tightly sealed container to protect it from moisture.[15]

Q4: Is this compound susceptible to degradation?

A4: The dioxane ring can be susceptible to hydrolysis under strong acidic conditions.[11][13] Therefore, it is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures.

Q5: Can I use distillation for purification?

A5: While distillation is a common purification technique, it may not be suitable for this compound due to its relatively high boiling point and potential for thermal degradation. Recrystallization and column chromatography are generally the preferred methods.

Decision Tree for Purification Method Selection:

G start Crude this compound q1 Is the crude product a solid or an oil? start->q1 solid Solid q1->solid Solid oil Oil q1->oil Oil q2 Are there significant colored impurities? solid->q2 triturate Triturate with a non-polar solvent oil->triturate charcoal Treat with activated charcoal then recrystallize q2->charcoal Yes recrystallize Recrystallization q2->recrystallize No final_product Pure Product charcoal->final_product recrystallize->final_product q3 Does the product solidify? triturate->q3 q3->recrystallize Yes chromatography Column Chromatography q3->chromatography No chromatography->final_product

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(1,4-Dioxan-2-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to multi-gram or kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Section 1: Synthesis Overview & Key Considerations

The synthesis of this compound is most commonly and reliably achieved via a two-step process starting from 2-(chloromethyl)-1,4-dioxane. This route involves the formation of an intermediate nitrile, which is subsequently hydrolyzed to the desired carboxylic acid. This pathway is generally preferred for its scalability due to the availability of starting materials and the robustness of the transformations.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis SM 2-(Chloromethyl)-1,4-dioxane Reaction1 Nucleophilic Substitution SM->Reaction1 NaCN Sodium Cyanide NaCN->Reaction1 Solvent1 Solvent (e.g., DMSO) Solvent1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate 2-(1,4-Dioxan-2-yl)acetonitrile Reaction2 Hydrolysis Intermediate->Reaction2 Proceed to Step 2 Workup1->Intermediate Catalyst Acid or Base (e.g., HCl, NaOH) Catalyst->Reaction2 Crude Crude Product (Salt or Acid) Reaction2->Crude Workup2 Neutralization & Extraction Crude->Workup2 Purification Crystallization / Distillation Workup2->Purification Final Pure this compound Purification->Final G Start Low Overall Yield Detected CheckStep1 Analyze Crude Nitrile Yield & Purity (Step 1) Start->CheckStep1 Yield1_OK Yield >85%? CheckStep1->Yield1_OK CheckStep2 Analyze Hydrolysis Reaction Mixture (Step 2) Conversion2_OK Full Conversion of Nitrile? CheckStep2->Conversion2_OK Yield1_OK->CheckStep2 Yes Yield1_Low Low Nitrile Yield Yield1_OK->Yield1_Low No Cause1A Incomplete Reaction: Check Temp/Time Yield1_Low->Cause1A Cause1B Poor SM Quality Yield1_Low->Cause1B Cause1C Side Reactions (Elimination) Yield1_Low->Cause1C Conversion2_Low Incomplete Hydrolysis Conversion2_OK->Conversion2_Low No SideProduct2 Side Products Detected? Conversion2_OK->SideProduct2 Yes Cause2A Intermediate Amide Present: Increase Temp/Time Conversion2_Low->Cause2A Cause2B Insufficient Base/Acid Conversion2_Low->Cause2B SideProduct2_Yes Byproduct Formation SideProduct2->SideProduct2_Yes Yes WorkupLoss Significant Workup Losses SideProduct2->WorkupLoss No Cause2C Dioxane Ring Opening: Use Milder Conditions SideProduct2_Yes->Cause2C Cause3A Incorrect pH during Extraction WorkupLoss->Cause3A Cause3B Emulsion Formation WorkupLoss->Cause3B

Caption: Troubleshooting decision tree for low-yield issues.

Problem: The hydrolysis of the nitrile stalls, leaving significant amounts of the intermediate amide.

  • Potential Cause: This is a classic issue in nitrile hydrolysis. The hydrolysis of the intermediate amide to the carboxylate is often the rate-limiting step and requires more forcing conditions than the initial conversion of the nitrile to the amide.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature towards 100°C and continue to monitor by HPLC.

    • Increase Reaction Time: These reactions can sometimes require extended reflux (8-12 hours or more) for full conversion.

    • Ensure Sufficient Base: Confirm that at least 1.5-2.0 equivalents of base were used. Some base can be consumed by other processes, and having a sufficient excess is critical to drive the final hydrolysis step. [1] Problem: During workup, I am struggling with emulsions or poor separation of layers.

  • Potential Cause: The formation of the carboxylate salt can lead to surfactant-like behavior, causing emulsions, especially if the pH is not distinctly acidic or basic.

  • Solution:

    • Confirm pH: Ensure the aqueous layer is strongly acidic (pH < 3) before extraction. This converts the sodium salt of the product into the free acid, which is more soluble in the organic phase and less likely to form emulsions.

    • Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes help break up the emulsion.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cyanation (Step 1) 1. Low reaction temperature. 2. Poor quality of NaCN or solvent. 3. Inactive starting material (e.g., hydrolyzed chloro- group).1. Increase temperature to 60-80°C. 2. Use freshly opened, dry reagents. 3. Verify starting material purity by NMR or GC.
Dark Brown/Black Color in Hydrolysis 1. Product decomposition at high temperature. 2. Side reactions or charring. [2]1. Lower the reaction temperature and increase time. 2. Ensure the reaction is under an inert atmosphere (N₂) to prevent oxidation.
Product Fails to Crystallize 1. Presence of impurities (e.g., solvent, starting material, amide). 2. Incorrect solvent system.1. Re-purify the crude oil by column chromatography before attempting crystallization. 2. Screen various solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane, Toluene/Hexane). [1]
Section 4: Scalable Experimental Protocol

This protocol is a representative procedure for a multi-gram scale synthesis. All operations involving sodium cyanide must be performed in a certified chemical fume hood.

Part A: Synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO, 5 mL per gram of starting material).

  • Stir the suspension and heat to 40°C.

  • Slowly add 2-(chloromethyl)-1,4-dioxane (1.0 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 70°C.

  • After the addition is complete, maintain the reaction mixture at 60-65°C for 3-5 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing cold water (4-5 times the volume of DMSO).

  • Extract the aqueous mixture with ethyl acetate (3 x 2 volumes).

  • Combine the organic layers, wash with brine (2 x 2 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile, which can be used in the next step without further purification.

Part B: Hydrolysis to this compound

  • To a flask equipped with a mechanical stirrer and reflux condenser, add the crude 2-(1,4-Dioxan-2-yl)acetonitrile from the previous step.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq. NaOH). The total volume should result in a ~2 M concentration.

  • Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours, checking for the disappearance of the nitrile and the intermediate amide.

  • After the reaction is complete (typically 6-10 hours), cool the mixture to 0-5°C in an ice bath.

  • Slowly acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. Monitor the pH carefully.

  • Extract the acidified mixture with ethyl acetate (3 x 2 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a viscous oil or semi-solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization. Filter the solid product, wash with cold heptane, and dry under vacuum.

References
  • Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Thieme. Retrieved from [Link]

  • Kooistra, J. H. M., et al. (2006). Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives. European Patent Office, EP1317440B1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of (2R)-(1,4-dioxane-2-yl). CN101985441B.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. 1977, 57, 107. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1,4-dioxan-2-ones. US4166821A.
  • de Oliveira, R. B., et al. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Journal of the Brazilian Chemical Society, 26(4), 846-851. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl) acetic acid derivatives. EP1700854A1.
  • Dussault, P. H., & Woller, K. R. (2009). Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. Beilstein journal of organic chemistry, 5, 29. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,4-dioxane-2,5-diones. US5326887A.
  • Google Patents. (n.d.). Purification of 1,4-dioxan-2-one by crystallization. US5391768A.
  • Google Patents. (n.d.). Method for producing 1,4-dioxane. US4764626A.
  • Google Patents. (n.d.). Purification of 1,4-dioxane. GB2172887A.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 59. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of acetic acid from dioxane by extractive distillation. US4801357A.
  • Han, S. B., et al. (2022). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Organic letters, 24(1), 183–187. Retrieved from [Link]

  • Google Patents. (n.d.). New process for the preparation of optically active 2-(6-(substituted alkyl)-1,3-dioxan-4-yl)acetic acid derivatives. AU2002325570A1.
  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,5-dihydroxy-1,4-dioxane. WO2002064582A1.

Sources

Technical Support Center: Reaction Monitoring of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-(1,4-Dioxan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS). Our goal is to empower you with the expertise and practical insights needed to overcome common analytical challenges and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and similar polar carboxylic acids.

TLC Analysis FAQs & Troubleshooting

Question: Why is my spot for this compound streaking on the TLC plate?

Answer: Streaking is a common issue when analyzing polar, acidic compounds like this compound on standard silica gel plates.[1][2] This phenomenon occurs due to the strong interaction between the acidic carboxyl group and the active sites on the silica gel stationary phase.[2][3] Here’s how to troubleshoot this:

  • Sample Overloading: You may have spotted too much of your sample. Try diluting your sample and spotting a smaller amount.[1][4]

  • Mobile Phase Modification: The most effective solution is often to add a small amount of a polar, acidic modifier to your mobile phase. Adding 0.5-2% of acetic acid or formic acid to the eluent will saturate the active sites on the silica plate, leading to more defined, circular spots.[1][2][3]

  • Stationary Phase Choice: While silica gel is common, for strongly acidic compounds, an alternative like alumina or a reversed-phase (C18) plate could offer better separation with less streaking.[1][5]

Question: The Rf value of my compound is too low (close to the baseline). What should I do?

Answer: An Rf value close to zero indicates that your compound has a very high affinity for the stationary phase and is not moving with the mobile phase. This is expected for a polar compound in a non-polar solvent system. To increase the Rf value, you need to increase the polarity of your mobile phase.[1] For instance, if you are using a hexane/ethyl acetate mixture, increasing the proportion of ethyl acetate will make the eluent more polar and move the spot further up the plate.[1]

Question: I can't see any spots on my TLC plate after development. What could be the problem?

Answer: This can be due to several factors:

  • Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, ensuring the solvent dries completely between applications.[1][4]

  • Non-UV Active Compound: this compound does not have a strong chromophore, so it may not be visible under a standard 254 nm UV lamp unless your starting material is UV active and you are monitoring its disappearance.[6] You will likely need to use a visualization stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing organic compounds.

  • Compound Volatility: While less likely for this specific acid, highly volatile compounds can evaporate from the plate before or during development.[1]

  • Improper Chamber Setup: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent pool instead of eluting up the plate.[4]

GC/MS Analysis FAQs & Troubleshooting

Question: Why can't I see a peak for this compound when I inject my reaction mixture directly into the GC/MS?

Answer: this compound is a polar, non-volatile carboxylic acid.[7] Direct injection into a GC is problematic because the compound will not vaporize readily in the hot injector and will likely have very poor chromatographic behavior, potentially not even eluting from the column.[7][8][9] To analyze this compound by GC/MS, a chemical modification step called derivatization is mandatory.[10][11]

Question: What is derivatization and which method should I use for my compound?

Answer: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical technique. For GC analysis of carboxylic acids, the goal is to replace the active, polar hydrogen of the carboxyl group to increase volatility and thermal stability.[11][12] The two most common methods are:

  • Silylation: This method replaces the acidic proton with a trimethylsilyl (TMS) group.[8][13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[8] Silylated derivatives are more volatile and less polar.[12]

  • Alkylation/Esterification: This involves converting the carboxylic acid into an ester, most commonly a methyl ester.[11] This can be achieved with reagents like diazomethane or trimethylsilyldiazomethane.[14][15] Esterification significantly reduces the polarity of the molecule.[11]

For routine analysis, silylation with BSTFA is often a reliable and straightforward choice.

Question: My GC peaks are tailing. What is the cause and how can I fix it?

Answer: Peak tailing in GC can be caused by several factors:

  • Active Sites in the System: The acidic nature of the original compound (even if derivatized) can interact with active sites in the injector liner or on the column itself. Using a deactivated liner and a high-quality, polar GC column can mitigate this.

  • Incomplete Derivatization: If the derivatization reaction is not complete, the remaining underivatized acid will interact strongly with the column, causing tailing. Ensure your derivatization reaction goes to completion by using an excess of the reagent and appropriate reaction time and temperature.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[16] Try diluting your sample.

  • Inappropriate Column Choice: For polar analytes, even after derivatization, a polar stationary phase is recommended.[17][18] A column with a polyethylene glycol (WAX) or a high-percentage cyanopropyl phase is often a good choice.

Section 2: Experimental Protocols & Data

Protocol 1: TLC Monitoring of Reaction Progress

This protocol outlines the steps for monitoring the conversion of a starting material to this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 v/v) with 1% acetic acid

  • Visualization agent: Potassium permanganate (KMnO₄) stain

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[4] Mark three lanes: "SM" for the starting material, "C" for a co-spot, and "R" for the reaction mixture.

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "R" lane, spot a small aliquot of your reaction mixture.

    • In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot (this is the co-spot).[19]

  • Develop the Plate: Pour a small amount of the prepared mobile phase into the developing chamber (to a depth of about 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. If your compounds are not UV-visible, dip the plate into a jar containing KMnO₄ stain and then gently heat with a heat gun until spots appear.

  • Analyze the Results: The reaction is complete when the spot corresponding to the starting material is no longer visible in the "R" lane.[20][21] The appearance of a new spot (the product) with a different Rf value indicates the progress of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.

Data Interpretation Table:

Observation in "R" LaneInterpretation
Spot at the same Rf as "SM"Reaction has not started or is incomplete.
Faint "SM" spot and a new product spotReaction is in progress.
No "SM" spot, only a new product spotReaction is likely complete.
Streaking of spotsAdd 1% acetic acid to the mobile phase.
Protocol 2: GC/MS Analysis via Silylation

This protocol provides a method for the derivatization and subsequent GC/MS analysis of this compound.

Materials:

  • GC/MS system with a polar capillary column (e.g., DB-WAX or similar)

  • Autosampler vials with inserts

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • Anhydrous solvent (e.g., Acetonitrile or Pyridine)

  • Heating block or oven

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen to obtain a dry residue. It is crucial that the sample is free of water, as moisture will deactivate the silylating reagent.[13]

  • Derivatization:

    • To the dry residue in a vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.[8]

    • Tightly cap the vial and heat it at 60-70°C for 30-60 minutes to ensure complete derivatization.[8]

  • GC/MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC/MS.

Suggested GC/MS Parameters Table:

ParameterSettingRationale
GC Inlet
Injection ModeSplit (e.g., 20:1)Prevents column overload.
Inlet Temperature250 °CEnsures rapid vaporization of the derivatized analyte.
GC Column
Stationary PhasePolyethylene Glycol (WAX)A polar column is suitable for separating polar analytes.[18]
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering good resolution and capacity.
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate10 °C/min to 240 °CSeparates compounds based on boiling point and polarity.
Final HoldHold at 240 °C for 5 minEnsures all compounds elute from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Mass Rangem/z 40-400Covers the expected mass of the derivatized product and fragments.

Expected Outcome: The silylation reaction will convert this compound (MW: 146.14 g/mol )[22][23] into its trimethylsilyl (TMS) ester. This derivative will be more volatile and should produce a sharp peak in the GC chromatogram. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the identity of the product.

Section 3: Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical processes described.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate spot Spot SM, Co-spot, & Reaction Mixture prep_plate->spot prep_solvent Prepare Mobile Phase (e.g., EtOAc/Hex + 1% AcOH) develop Develop Plate in Chamber prep_solvent->develop spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV light or Stain) dry->visualize analyze Analyze Rf Values (Disappearance of SM, Appearance of Product) visualize->analyze GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis aliquot Take Reaction Aliquot dry_sample Evaporate to Dryness (Remove all water) aliquot->dry_sample add_reagent Add Anhydrous Solvent & Silylating Reagent (BSTFA) dry_sample->add_reagent react Heat at 60-70°C (30-60 min) add_reagent->react inject Inject Derivatized Sample react->inject acquire Acquire Chromatogram & Mass Spectra inject->acquire interpret Interpret Data (Identify Product Peak & Spectrum) acquire->interpret

Caption: Workflow for GC/MS analysis via silylation.

References

  • Villa, J. A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Ochwo, S., et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]

  • Unknown. (n.d.). Stationary Phases for Thin-Layer Chromatography. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Unknown. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]

  • Homework.Study.com. (n.d.). You are using TLC to monitor a reaction that converts an alcohol into a carboxylic acid. Provide diagrams to show. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Postnova. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 22). Reactions of Carboxylic Acids: Esterification Using Diazomethane. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?. Retrieved from [Link]

  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Chromatography Forum. (2014, March 18). Dangers of using a more polar column for analysis. Retrieved from [Link]

  • SHIMADZU CORPORATION. (n.d.). GC-MS. Retrieved from [Link]

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Validation & Comparative

A Multi-dimensional NMR Approach to the Structural Validation of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. The synthesized compound, 2-(1,4-Dioxan-2-yl)acetic acid, presents a unique structural challenge due to its heterocyclic nature and the presence of a chiral center, which introduces stereochemical complexity. While techniques like mass spectrometry can confirm elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise atomic connectivity and stereochemistry of organic molecules.[1]

This guide provides a comprehensive, in-depth comparison of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the definitive structural validation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a systematic, multi-technique approach creates a self-validating dataset, ensuring the highest degree of confidence in the final structural assignment.

The Putative Structure and Initial NMR Predictions

The proposed structure of this compound features a saturated six-membered 1,4-dioxane ring substituted at the C2 position with an acetic acid moiety (-CH₂COOH). The C2 carbon is a chiral center, a critical feature that profoundly influences the expected NMR spectrum.

Key Structural Features Influencing the NMR Spectrum:

  • Chiral Center (C2): The presence of this stereocenter renders the adjacent methylene protons of the acetic acid sidechain (H8) and the protons on C3 of the dioxane ring (H3) diastereotopic.[2][3][4] This means they are chemically non-equivalent and are expected to have different chemical shifts and exhibit complex coupling patterns.[3][5][6]

  • Dioxane Ring: The flexible chair-like conformations of the dioxane ring lead to a complex system of overlapping signals for the ring protons (H3, H5, H6) typically found in the 3-4 ppm region.

  • Carboxylic Acid Group: The acidic proton (H9) is expected to be a broad singlet with a chemical shift highly dependent on solvent and concentration, typically appearing far downfield (>10 ppm).[7][8][9] The carbonyl carbon (C7) will have a characteristic shift in the 170-180 ppm range.[10][11]

A Systematic Workflow for Structural Validation

A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D correlation spectroscopy, is the most efficient and logical path to unambiguous structural elucidation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Confirmation putative Putative Structure H1 1H NMR putative->H1 1D Experiments C13 13C NMR putative->C13 1D Experiments COSY 2D COSY H1->COSY 2D Experiments HSQC 2D HSQC H1->HSQC 2D Experiments HMBC 2D HMBC H1->HMBC 2D Experiments interp Spectral Interpretation (Chemical Shifts, Coupling, Integrals) H1->interp C13->COSY 2D Experiments C13->HSQC 2D Experiments C13->HMBC 2D Experiments C13->interp connect Establish Connectivity (H-H, C-H Correlations) COSY->connect HSQC->connect HMBC->connect interp->COSY Hypothesize Spin Systems validate Validated Structure interp->validate Corroborate & Finalize connect->validate Corroborate & Finalize

Caption: Workflow for NMR-based structural validation.

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -COOH proton.

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • 1D ¹H NMR: Acquire with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • 1D ¹³C NMR: Acquire with 1024-2048 scans using proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • 2D COSY (Correlation Spectroscopy): Acquire using a gradient-selected sequence with 2 scans per increment and 256 increments in the F1 dimension.[12][13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire using a sensitivity-enhanced gradient-selected sequence, optimized for a one-bond ¹J(CH) coupling of 145 Hz, with 4 scans per increment and 256 increments in the F1 dimension.[14][15]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire using a gradient-selected sequence, optimized for long-range couplings of 8 Hz, with 16-32 scans per increment and 256 increments in the F1 dimension.[14][15]

Data Interpretation: A Step-by-Step Validation

The power of this workflow lies in using each experiment to build upon and confirm the data from the last.

Part 1: 1D ¹H and ¹³C NMR – The Initial Blueprint

The 1D spectra provide the first pieces of the puzzle: the number of unique proton and carbon environments and their immediate electronic surroundings.

  • ¹H NMR: The proton spectrum will show the number of distinct proton signals, their integration (ratio of protons), their chemical shift (electronic environment), and their multiplicity (number of neighboring protons). The complexity in the 3.5-4.0 ppm region will immediately suggest the presence of the dioxane ring, while the signals around 2.5-3.0 ppm are characteristic of protons alpha to a carbonyl group.[7]

  • ¹³C NMR: The carbon spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. This is crucial for counting the total number of carbons and identifying the presence of the carbonyl carbon (~170-180 ppm) and the carbons of the dioxane ring (~60-80 ppm).[11]

Table 1: Predicted NMR Data for this compound (Note: Predicted shifts are approximate and can vary based on solvent and concentration)

Atom No.Atom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
2CH~4.0 - 4.2Multiplet~70 - 75
3CH₂~3.6 - 3.8Multiplets (Diastereotopic)~65 - 70
5CH₂~3.5 - 3.7Multiplet~66 - 71
6CH₂~3.5 - 3.7Multiplet~66 - 71
7C=O--~170 - 175
8CH₂~2.6 - 2.8Doublet of Doublets (Diastereotopic)~40 - 45
9OH>10Broad Singlet-
Part 2: 2D COSY – Mapping the Proton Network

The COSY experiment is essential for establishing proton-proton (H-H) connectivity through J-coupling (typically over 2-3 bonds).[14][15] Off-diagonal cross-peaks connect protons that are coupled to each other.

Causality: We perform this experiment to trace the proton spin systems. For this molecule, we expect to see:

  • A correlation between the methine proton at C2 (H2) and the diastereotopic methylene protons at C3 (H3a, H3b).

  • A crucial correlation between H2 and the diastereotopic methylene protons of the acetic acid side chain (H8a, H8b). This confirms the attachment of the side chain to the C2 position of the ring.

  • Correlations among the protons on C5 and C6, forming a separate spin system within the ring.

Part 3: 2D HSQC – Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond C-H correlation).[14][16] This is the most reliable way to assign the chemical shifts of protonated carbons.

Causality: This experiment definitively links the proton assignments from the COSY to the carbon backbone. For example, the proton signal identified as H2 from the COSY will show a cross-peak to the carbon signal at ~70-75 ppm, confirming this carbon as C2. Similarly, the complex signals for H3, H5, and H6 will be unambiguously assigned to their respective carbons in the 65-71 ppm range.

Part 4: 2D HMBC – The Final Confirmation

The HMBC experiment is the linchpin of the validation process, revealing long-range correlations between protons and carbons over two to three bonds.[17][18] This is vital for connecting the different spin systems and identifying quaternary carbons.

Causality: HMBC provides the final, irrefutable evidence for the overall molecular structure. Key expected correlations include:

  • Connecting the Side Chain: The protons of the acetic acid methylene group (H8) should show a correlation to the carbonyl carbon (C7) and, critically, to the C2 carbon of the dioxane ring. This three-bond correlation is definitive proof of the connectivity between the side chain and the ring.

  • Confirming Ring Structure: The methine proton H2 should show correlations to the ring carbons C3 and C6, further solidifying the ring structure.

  • Identifying the Carbonyl: Both the H2 and H8 protons should show a correlation to the quaternary carbonyl carbon (C7), which has no signal in the HSQC spectrum. This confirms its position adjacent to the C8 methylene group.

G C2 C2 C3 C3 C2->C3 C2->C3 COSY C8 C8 C2->C8 C2->C8 COSY C7 C7 (C=O) C2->C7 HMBC (H2→C7) O4 O4 C3->O4 C5 C5 O4->C5 C6 C6 C5->C6 O1 O1 C6->O1 O1->C2 C8->C2 HMBC (H8→C2) C8->C7 C8->C7 HMBC (H8→C7)

Caption: Key 2D NMR correlations confirming connectivity.

Comparison with Alternative Methodologies

While other analytical techniques provide valuable information, they lack the comprehensive structural detail offered by a full suite of NMR experiments.

  • Mass Spectrometry (MS): Provides an accurate mass and fragmentation pattern, confirming the molecular formula. However, it cannot distinguish between isomers, such as this compound and 3-(1,4-Dioxan-2-yl)propanoic acid, which would have identical masses.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, and the C-O stretches of the dioxane ether linkages. It provides no information on the connectivity of the carbon skeleton.

  • X-ray Crystallography: Can provide an absolute structure with atomic-level resolution. However, it is entirely dependent on the ability to grow a high-quality single crystal, which is often a significant bottleneck and not always possible.

NMR spectroscopy provides a solution-state structure, which is often more relevant to the biological or chemical environment in which the molecule will be used, and it does so without the need for crystallization.

Conclusion

The structural validation of this compound serves as an excellent model for the power of a multi-dimensional NMR strategy. By systematically employing 1D ¹H and ¹³C NMR, followed by 2D COSY, HSQC, and HMBC experiments, a self-validating web of data is created. Each experiment confirms and builds upon the last, moving from a general blueprint to a definitive, high-confidence structural assignment. This rigorous, evidence-based approach is indispensable for researchers, scientists, and drug development professionals who require absolute certainty in their molecular structures.

References

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 2-(1,4-Dioxan-2-yl)acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1,4-Dioxan-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif, featuring a dioxane ring coupled with an acetic acid side chain, makes it an important intermediate in the synthesis of a variety of biologically active molecules. The selection of an appropriate synthetic route is a critical decision in any research and development campaign, directly impacting factors such as yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this compound: the direct oxidation of 2-(1,4-dioxan-2-yl)methanol and the malonic ester synthesis. This analysis is supported by established chemical principles and experimental insights to empower researchers in making informed decisions for their specific applications.

Route 1: Direct Oxidation of 2-(1,4-Dioxan-2-yl)methanol

This synthetic approach leverages the readily available starting material, 2-(1,4-dioxan-2-yl)methanol, and converts it to the target carboxylic acid in a single oxidative step. The choice of oxidizing agent is paramount and dictates the reaction conditions, selectivity, and overall efficiency. We will compare two well-established oxidation protocols: the Jones oxidation and the TEMPO-catalyzed oxidation.

A. Jones Oxidation

The Jones oxidation is a classic and powerful method for the conversion of primary alcohols to carboxylic acids.[1][2] The reagent, prepared from chromium trioxide in aqueous sulfuric acid, is a potent oxidant.[1]

Mechanism: The reaction proceeds through the formation of a chromate ester intermediate. Subsequent elimination, driven by the high oxidation state of chromium(VI), leads to the corresponding aldehyde. In the aqueous acidic environment, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.[1]

Experimental Protocol: Jones Oxidation of 2-(1,4-Dioxan-2-yl)methanol

  • Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then diluting with water.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1,4-dioxan-2-yl)methanol in acetone and cool the solution in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the cooled solution of the alcohol, maintaining the temperature below 20°C. The reaction is exothermic, and the color of the mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).

  • Quenching: Once the oxidation is complete (as monitored by thin-layer chromatography), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Remove the precipitated chromium salts by filtration.

  • Extraction: Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

B. TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as a catalyst for the selective oxidation of primary alcohols.[3][4] This method is often preferred due to its milder reaction conditions and avoidance of heavy metals. A co-oxidant, such as sodium hypochlorite (NaOCl) or sodium periodate (NaIO₄), is required to regenerate the active oxoammonium species.[4][5]

Mechanism: The active oxidizing agent is the N-oxoammonium ion, which is generated in situ from TEMPO by the co-oxidant. The alcohol attacks the N-oxoammonium ion, and a subsequent base-mediated elimination yields the aldehyde and the hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant to regenerate the N-oxoammonium ion, thus completing the catalytic cycle. For the synthesis of carboxylic acids, the intermediate aldehyde must be hydrated to a gem-diol, which is then further oxidized.[4]

Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-(1,4-Dioxan-2-yl)methanol

  • Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, dissolve 2-(1,4-dioxan-2-yl)methanol in a biphasic solvent system, such as dichloromethane (DCM) and water.

  • Catalyst Addition: Add a catalytic amount of TEMPO and sodium bromide (NaBr).

  • Oxidation: Cool the mixture in an ice bath and add a solution of sodium hypochlorite (NaOCl) dropwise, while vigorously stirring. The pH of the aqueous phase should be maintained between 9 and 10 by the addition of a buffer, such as sodium bicarbonate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and widely used method for the preparation of substituted acetic acids.[6] This route involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation. For the synthesis of this compound, the required electrophile is 2-(bromomethyl)-1,4-dioxane.

A. Preparation of 2-(Bromomethyl)-1,4-dioxane

This key intermediate can be prepared from the corresponding alcohol, 2-(hydroxymethyl)-1,4-dioxane, via a nucleophilic substitution reaction. A common method involves the use of phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and a bromine source. A procedure analogous to the synthesis of 2-bromomethyl-1,4-benzodioxane can be adapted.[7]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1,4-dioxane

  • Reaction Setup: In a flask under an inert atmosphere, dissolve 2-(hydroxymethyl)-1,4-dioxane in a suitable anhydrous solvent, such as acetonitrile.

  • Bromination: Cool the solution in an ice bath and add triphenylphosphine dibromide (prepared in situ from triphenylphosphine and bromine) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add a non-polar solvent, such as a mixture of ether and hexane, to precipitate the triphenylphosphine oxide byproduct.

  • Purification: Filter off the solid and concentrate the filtrate to obtain crude 2-(bromomethyl)-1,4-dioxane, which can be used in the next step without further purification.

B. Malonic Ester Synthesis of this compound

With the alkyl halide in hand, the classic malonic ester synthesis can be performed.

Mechanism: Diethyl malonate is deprotonated at the α-carbon by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an Sₙ2 reaction with 2-(bromomethyl)-1,4-dioxane. The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts both ester groups to carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the desired product.[6]

Experimental Protocol: Malonic Ester Synthesis

  • Enolate Formation: In a flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate dropwise to this solution.

  • Alkylation: To the resulting solution of the malonate enolate, add 2-(bromomethyl)-1,4-dioxane dropwise and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the esters. After hydrolysis is complete, acidify the mixture with a strong acid (e.g., HCl) and heat to effect decarboxylation.

  • Extraction and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by distillation or column chromatography.

Comparative Analysis

ParameterRoute 1A: Jones OxidationRoute 1B: TEMPO-Catalyzed OxidationRoute 2: Malonic Ester Synthesis
Starting Materials 2-(1,4-Dioxan-2-yl)methanol2-(1,4-Dioxan-2-yl)methanol2-(Hydroxymethyl)-1,4-dioxane, Diethyl malonate, Brominating agent
Number of Steps 112 (Bromination + Malonic Ester Synthesis)
Reagents & Conditions CrO₃, H₂SO₄, Acetone; 0°C to RTTEMPO (cat.), NaOCl, NaBr, DCM/H₂O; 0°C to RT1. PPh₃, Br₂; 2. NaOEt, EtOH, Reflux; then H₃O⁺, Heat
Overall Yield Moderate to HighHighModerate (over two steps)
Advantages - Potent and reliable oxidant- Relatively inexpensive reagents- Mild reaction conditions- High selectivity for primary alcohols- Avoids heavy metals- Well-established and versatile method- Avoids strong oxidizing agents
Disadvantages - Use of carcinogenic Cr(VI)- Harsh acidic conditions- Waste disposal concerns- Requires careful control of pH- Co-oxidant can be non-selective- Multi-step process- Requires preparation of the alkyl halide- Use of strong base

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Malonic Ester Synthesis A 2-(1,4-Dioxan-2-yl)methanol B This compound A->B Jones Oxidation (CrO3, H2SO4) A:s->B:s TEMPO-catalyzed Oxidation (TEMPO, NaOCl) C 2-(Hydroxymethyl)-1,4-dioxane D 2-(Bromomethyl)-1,4-dioxane C->D PBr3 or PPh3/Br2 F Alkylated Malonate Intermediate D->F NaOEt, EtOH E Diethyl Malonate E->F G This compound F->G H3O+, Δ (-CO2)

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

Both the direct oxidation and the malonic ester synthesis routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • The oxidation of 2-(1,4-dioxan-2-yl)methanol is a more direct approach. The TEMPO-catalyzed method is generally preferred due to its mild conditions and avoidance of toxic heavy metals, making it a "greener" alternative. The Jones oxidation, while effective, presents significant environmental and safety challenges.

  • The malonic ester synthesis is a robust and classic method that avoids the use of strong oxidants. However, it is a two-step process that requires the initial preparation of the corresponding alkyl halide, which can add to the overall complexity and reduce the overall yield.

The ultimate choice of synthetic route will depend on the specific needs of the researcher and the project. For small-scale laboratory synthesis where mild conditions and functional group tolerance are critical, the TEMPO-catalyzed oxidation is likely the superior choice. For larger-scale synthesis where cost and the avoidance of strong oxidants are the primary drivers, and a multi-step process is acceptable, the malonic ester synthesis may be a more practical option. It is imperative for researchers to carefully consider the factors of yield, cost, safety, and environmental impact when selecting the most appropriate synthetic strategy.

References

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A Comparative Guide to 2-(1,4-Dioxan-2-yl)acetic acid and Other Acetic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Acetic acid derivatives, in particular, serve as versatile synthons for the introduction of a two-carbon motif in a vast array of molecules. Among these, 2-(1,4-Dioxan-2-yl)acetic acid has emerged as a building block of significant interest, most notably for its role as a key intermediate in the synthesis of the blockbuster anticoagulant, Edoxaban.[1][2]

This guide provides a comprehensive comparison of this compound with other commonly employed acetic acid derivatives, namely glycolic acid, methoxyacetic acid, and (tetrahydro-2H-pyran-4-yl)acetic acid. By examining their physicochemical properties and performance in a common synthetic transformation—amide bond formation—we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

A Comparative Overview of Physicochemical Properties

The subtle structural differences among these acetic acid derivatives translate into distinct physicochemical properties that can significantly influence their reactivity, solubility, and handling. A summary of these key properties is presented below.

PropertyThis compoundGlycolic AcidMethoxyacetic Acid(Tetrahydro-2H-pyran-4-yl)acetic acid
Molecular Weight ( g/mol ) 146.14[3]76.05[4]90.08[5]144.17
pKa ~4.5 (estimated)3.833.57[6]~4.8 (estimated)
LogP -0.7 (calculated)-1.11 (calculated)[4]-0.4 (calculated)0.4 (estimated)
Structure Contains a dioxane ringContains a primary alcoholContains a methyl etherContains a tetrahydropyran ring

Core Synthetic Application: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in the construction of pharmaceuticals and peptidomimetics.[7] The carboxylic acid moiety of our target molecules is readily activated for coupling with a primary or secondary amine.

Standard Amide Coupling Workflow

The general workflow for an amide coupling reaction involving a carboxylic acid and an amine is depicted below. This typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Amide Coupling Workflow Carboxylic_Acid Carboxylic Acid (e.g., this compound) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Amine Amine (R-NH2) Amide_Product Amide Product Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Amide_Product Coupling Solvent Solvent (e.g., DMF) Solvent->Activated_Ester Acetic_Acid_Derivatives cluster_0 This compound cluster_1 Glycolic Acid cluster_2 Methoxyacetic Acid cluster_3 (Tetrahydro-2H-pyran-4-yl)acetic acid a a b b c c d d

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A Comparative Guide to the Efficacy of Statin Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of common statin precursors, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to inform experimental design and drug selection.

Introduction to Statins and the Significance of Precursor Forms

Statins are a class of lipid-lowering medications that competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By reducing endogenous cholesterol production, statins lead to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Several commonly used statins are administered as inactive lactone prodrugs, which require in vivo hydrolysis to their active β-hydroxy acid forms to exert their therapeutic effect.[2] This guide will focus on the comparative efficacy of these precursors, examining their activation, inhibitory potential, and overall performance in preclinical models. Understanding the nuances between these precursors is critical for the rational design of future hypercholesterolemia therapies and for the accurate interpretation of experimental results.

The Journey from Prodrug to Active Inhibitor: Metabolic Activation

The initial step in the mechanism of action for statin precursors like lovastatin and simvastatin is their conversion from an inactive lactone to an active hydroxy acid. This biotransformation is a critical determinant of their ultimate efficacy.

The Hydrolysis Pathway

The conversion is primarily enzymatic, occurring in the liver following oral administration.[2] This first-pass metabolism is advantageous as the liver is the primary target organ for statin therapy.[3]

Statin_Prodrug Statin Prodrug (Lactone Form) Active_Statin Active Statin (β-Hydroxy Acid Form) Statin_Prodrug->Active_Statin HMG_CoA_Reductase HMG-CoA Reductase Active_Statin->HMG_CoA_Reductase Competitive Inhibition Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis

Caption: Metabolic activation of statin prodrugs.

Comparative In Vitro Efficacy: HMG-CoA Reductase Inhibition

The intrinsic potency of the active form of a statin is a key determinant of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. It is important to note that the lactone prodrug forms of statins, such as lovastatin and simvastatin, do not inhibit HMG-CoA reductase activity.[4]

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

A common method to determine the IC50 of statins is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)

  • Statin compounds (in their active hydroxy acid form)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the active statin compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the statin dilutions to the appropriate wells.

  • Initiate the reaction by adding the HMG-CoA substrate solution.

  • Immediately thereafter, add the HMG-CoA reductase enzyme to all wells except the blank.

  • Place the plate in a microplate reader pre-set to 37°C and measure the kinetic decrease in absorbance at 340 nm for 10-20 minutes.

  • Calculate the rate of NADPH consumption for each statin concentration.

  • Plot the percent inhibition against the logarithm of the statin concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative IC50 Values

The following table summarizes the reported IC50 values for the active forms of several common statins. It is important to note that direct comparisons are most accurate when assays are performed under identical conditions.

Statin (Active Form)Reported IC50 (nM)
Atorvastatin3 - 20[5]
Fluvastatin3 - 20[5]
Pitavastatin3 - 20[5]
Pravastatin3 - 20[5]
Rosuvastatin3 - 20[5]
Simvastatin Acid3 - 20[5]

Note: The reported range of 3-20 nM for most statins in one study highlights the similar high potency of their active forms against the target enzyme.[5]

Comparative In Vivo Performance: Pharmacokinetics and Lipid-Lowering Efficacy

The in vivo efficacy of a statin precursor is a function of its absorption, distribution, metabolism (including the rate and extent of conversion to the active form), and excretion (ADME), as well as the intrinsic potency of its active metabolite.

Pharmacokinetic Profiles: A Tale of Two Precursors

Studies in rats have demonstrated differences in the pharmacokinetic profiles of lovastatin and simvastatin. Lovastatin is reported to be hydrolyzed more readily in vivo than simvastatin.[2] This difference is attributed to the presence of an additional methyl group in simvastatin, which creates steric hindrance and slows the rate of hydrolysis.[2]

ParameterLovastatinSimvastatin
Prodrug Form LactoneLactone
Metabolism Primarily by CYP3A[6]Primarily by CYP3A[6]
Hydrolysis Rate More rapid[2]Slower[2]
Hepatic Selectivity High[7]High[7]
Experimental Protocol: In Vivo Efficacy in a Hypercholesterolemic Rabbit Model

The hypercholesterolemic rabbit is a well-established model for evaluating the lipid-lowering efficacy of statins.

Animal Model:

  • New Zealand White rabbits fed a high-cholesterol diet to induce hypercholesterolemia.

Experimental Design:

  • Acclimatize rabbits and establish baseline lipid profiles.

  • Randomize animals into treatment groups: vehicle control, and groups for each statin precursor at various doses.

  • Administer the statin precursors or vehicle orally once daily for a predefined period (e.g., 4-8 weeks).

  • Monitor food consumption and body weight throughout the study.

  • Collect blood samples at regular intervals to determine plasma concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

  • At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., aortic atherosclerosis assessment).

Comparative Lipid-Lowering Efficacy

In a study comparing lovastatin and simvastatin in patients with primary hypercholesterolemia, both statins effectively lowered total cholesterol, LDL cholesterol, and triglycerides.[8] Another study in normocholesterolemic rabbits showed that lovastatin at 10 mg/kg and another cholesterol-lowering agent, D-003 at 5 mg/kg, produced similar reductions in total and LDL cholesterol.[9]

Beyond Cholesterol: The Pleiotropic Effects of Statin Precursors

Statins have been shown to exert beneficial effects beyond their lipid-lowering properties, collectively known as pleiotropic effects. These include anti-inflammatory, antioxidant, and immunomodulatory actions.[10]

Comparative Anti-Inflammatory Effects

In vitro and in vivo studies have demonstrated the anti-inflammatory properties of various statins. For instance, both atorvastatin and lovastatin have been shown to have significant anti-inflammatory and immunosuppressive effects in a rat model of experimental autoimmune uveoretinitis.[10] Simvastatin has also been shown to possess anti-inflammatory activity in a mouse model of carrageenan-induced foot pad edema, an effect independent of its cholesterol-lowering action.[11]

cluster_0 Statin Precursor Administration cluster_1 In Vivo Effects Statin_Precursor Statin Precursor Lipid_Lowering Lipid Lowering (↓ LDL, ↓ Total Cholesterol) Statin_Precursor->Lipid_Lowering Pleiotropic_Effects Pleiotropic Effects (e.g., Anti-inflammatory) Statin_Precursor->Pleiotropic_Effects

Caption: Dual therapeutic actions of statin precursors.

Conclusion and Future Directions

The efficacy of statin precursors is a multifactorial equation that includes the rate and extent of their conversion to the active form, the intrinsic potency of the active metabolite, and their pharmacokinetic profile. While the active forms of many statins exhibit similar high potency against HMG-CoA reductase in vitro, their in vivo performance can differ significantly due to variations in their metabolic activation and disposition.

For researchers and drug development professionals, the choice of a statin precursor for preclinical studies should be guided by the specific research question. If the goal is to investigate the direct effects of HMG-CoA reductase inhibition, using the active hydroxy acid form may be more appropriate. However, if the aim is to evaluate a clinically relevant prodrug, understanding the comparative pharmacokinetics of the precursor is paramount.

Future research should focus on head-to-head comparative studies of a wider range of statin precursors in standardized preclinical models to provide a more comprehensive understanding of their relative efficacies. Additionally, further investigation into the differential pleiotropic effects of these precursors will be crucial for unlocking their full therapeutic potential.

References

  • Vyas, S. P., et al. (1990). Metabolic disposition studies on simvastatin, a cholesterol-lowering prodrug. Drug Metabolism and Disposition, 18(2), 203-211. Available from: [Link]

  • University of Helsinki. Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki. Available from: [Link]

  • Serajuddin, A. T., et al. (1991). Comparative pharmacokinetics of lovastatin, simvastatin and pravastatin in humans. Journal of Pharmaceutical Sciences, 80(9), 830-834. Available from: [Link]

  • Farmer, J. A., et al. (1992). Comparative effects of simvastatin and lovastatin in patients with hypercholesterolemia. Clinical Therapeutics, 14(5), 708-717. Available from: [Link]

  • Neuvonen, P. J., et al. (2008). Pharmacokinetic comparison of the potential over-the-counter statins simvastatin, lovastatin, fluvastatin and pravastatin. Clinical Pharmacokinetics, 47(7), 463-474. Available from: [Link]

  • Deslypere, J. P., et al. (1993). Comparison of the short term efficacy and tolerability of lovastatin and simvastatin in the management of primary hypercholesterolemia. Canadian Journal of Cardiology, 9(4), 324-330. Available from: [Link]

  • Germershausen, J. I., et al. (1989). Tissue selectivity of the cholesterol-lowering agents lovastatin, simvastatin and pravastatin in rats in vivo. Biochemical and Biophysical Research Communications, 158(3), 667-675. Available from: [Link]

  • Hoogerbrugge, N., et al. (1993). Comparative hypolipidemic effects of lovastatin and simvastatin in patients with heterozygous familial hypercholesterolemia. Journal of Cardiovascular Pharmacology, 21(3), 497-501. Available from: [Link]

  • Mirzamohammadi, F., et al. (2012). Comparative efficacy and safety of atorvastatin, simvastatin and lovastatin in the management of dyslipidemic Type 2 diabetic patients. Journal of Research in Medical Sciences, 17(1), 58-63. Available from: [Link]

  • Gámez, R., et al. (2003). Comparison of the cholesterol-lowering effects and toxicity of D-003 and lovastatin in normocholesterolaemic rabbits. Drugs in R&D, 4(4), 217-226. Available from: [Link]

  • Sparrow, C. P., et al. (2001). Simvastatin has anti-inflammatory and antiatherosclerotic activities independent of plasma cholesterol lowering. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(1), 115-121. Available from: [Link]

  • Skliris, A., et al. (2006). Anti-inflammatory and immunosuppressive effects of atorvastatin and lovastatin in experimental autoimmune uveoretinitis. Investigative Ophthalmology & Visual Science, 47(13), 4538. Available from: [Link]

  • Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition, 18(2), 138-145. Available from: [Link]

  • ResearchGate. Structure of lovastatin in (A) lactone form and (B) open hydroxy acid form. Available from: [Link]

  • Jeevangi, S. R., et al. (2013). A comparative study of anti-inflammatory activity of lovastatin , simvastatin , atorvastatin and rosuvastatin on acute and chronic inflammation in animal models. Asian Pacific Journal of Tropical Biomedicine, 3(1), 51-57. Available from: [Link]

  • Weng, T. C., et al. (2010). A systematic review and meta-analysis on the therapeutic equivalence of statins. Journal of Clinical Pharmacy and Therapeutics, 35(2), 139-151. Available from: [Link]

  • Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research, 88, 3-11. Available from: [Link]

  • Oesterle, A., et al. (2017). Comparisons of effects of statins (atorvastatin, fluvastatin, lovastatin, pravastatin, and simvastatin) on fasting and postprandial lipoproteins in patients with coronary heart disease versus control subjects. The American Journal of Cardiology, 119(10), 1569-1576. Available from: [Link]

  • Jones, P. H. (2002). Comparing HMG-CoA reductase inhibitors. The American Journal of Cardiology, 90(10B), 16I-21I. Available from: [Link]

  • Jones, P. H. (2002). Comparing HMG-CoA reductase inhibitors. The American Journal of Cardiology, 90(10B), 16I-21I. Available from: [Link]

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Introduction: The Emergence of the 1,4-Dioxane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of 2-(1,4-Dioxan-2-yl)acetic Acid Derivatives

The 1,4-dioxane ring is a privileged heterocyclic scaffold that has garnered significant attention in drug discovery. Its unique pharmacokinetic profile, including rapid absorption and metabolic pathways, makes it an attractive structural motif for developing novel therapeutic agents.[1] Derivatives of 1,4-dioxane have demonstrated a wide spectrum of pharmacological benefits, notably as potential treatments for cancer and various microbial infections.[1][2]

This guide focuses on derivatives of this compound, a versatile chemical backbone for generating diverse molecular architectures. By modifying this core structure, researchers have developed compounds with potent and selective biological activities. This document serves as a comparative analysis of these derivatives, offering an objective look at their performance in anticancer, anti-inflammatory, antimicrobial, and antidiabetic assays. We will delve into the experimental data that supports these findings, provide detailed protocols for key validation assays, and explore the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: From Core Scaffold to Bioactive Derivatives

The generation of a diverse library of this compound derivatives hinges on robust and flexible synthetic methodologies. A common approach involves the modification of the carboxylic acid group or the fusion of the dioxane ring with other heterocyclic systems to enhance biological efficacy.

For instance, a prominent strategy involves a multi-step synthesis beginning with a condensation reaction to create a central scaffold, which is then elaborated through esterification or amidation. In the case of fused coumarin-dioxane derivatives, a Pechmann condensation is employed to construct the coumarin core, which is subsequently linked to the dioxane moiety and further derivatized by esterification with various substituted phenols.[2] This modular approach allows for the systematic exploration of chemical space to optimize biological activity.

Below is a generalized workflow for the synthesis and screening of these derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start This compound (Starting Material) Condense Condensation / Fusion (e.g., Pechmann Condensation) Start->Condense Step 1 Esterify Esterification / Amidation (Addition of R-groups) Condense->Esterify Step 2 Purify Purification & Characterization (HPLC, NMR, FTIR) Esterify->Purify Step 3 Library Library of Novel Dioxane Derivatives Purify->Library Transition to Screening InVitro In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) Library->InVitro InVivo In Vivo Models (e.g., Paw Edema Assay) InVitro->InVivo Promising Hits SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Comparative Analysis of Biological Activities

The true value of a chemical scaffold lies in the biological activities of its derivatives. Here, we compare the performance of various this compound derivatives across several key therapeutic areas.

Anti-inflammatory and Analgesic Activity

Inflammation is a critical biological response, and its dysregulation is central to many chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[3] Dioxane derivatives have emerged as promising candidates in this domain.

Fused coumarin-dioxane derivatives, in particular, have been investigated for their ability to inhibit COX-1 and COX-2.[2] Their performance can be benchmarked against established NSAIDs like Ibuprofen, which is known to target these enzymes. The goal is to identify derivatives with high potency, and ideally, selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Table 1: Comparison of Anti-inflammatory Activity

Compound ID Target IC50 (µM) In Vivo Model % Inhibition Reference
DFC Series COX-1 / COX-2 Data Not Quantified Carrageenan-induced paw edema Not Reported [2]
Compound 1 Not Specified Not Applicable Acetic acid-induced writhing ~32% [3]

| Ibuprofen | COX-1 / COX-2 | ~15 (COX-1), ~25 (COX-2) | Carrageenan-induced paw edema | High |[4] |

Note: Quantitative IC50 values for the DFC series were not specified in the source material, but their activity was confirmed through inhibition assays.

Anticancer Activity

The development of novel anticancer agents remains a high priority in biomedical research. Dioxane derivatives have shown significant therapeutic potential against various cancers, including hematologic malignancies.[1] Their efficacy is typically evaluated by measuring their cytotoxicity against a panel of human cancer cell lines.

Table 2: Comparative In Vitro Anticancer Activity

Derivative Class Cancer Cell Line Activity Metric (IC50 / GI50) Key Findings Reference
Fused Coumarin-Dioxane (DFC series) Six human cancer cell lines Not specified Moderate to high cytotoxicity observed. [2]
2,4-Azolidinedione-acetic acids Leukemia (CCRF-CEM, HL-60) logGI50 = -6.06 to -6.53 High selectivity for leukemia cell lines. [5]

| Thiazole-bearing Chloroacetamides | Various human tumor cells | GI50 in µM range | Significant cytotoxic activity observed. |[6] |

The data indicates that while the dioxane core is promising, the specific heterocyclic system it is paired with (e.g., coumarin, azolidinedione) and the substitutions on that system play a critical role in determining both potency and cancer cell line selectivity.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Dioxane derivatives have been explored as a scaffold for developing compounds effective against a range of pathogenic microbes.[1] Their performance is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial (Antibacterial) Activity

Compound ID Bacterial Strain MIC (µg/mL) Comparison Standard (Streptomycin) Reference
DFC5 Escherichia coli BAA-1427 28.00 MIC typically < 10 µg/mL [2]
DFC5 Escherichia coli MG1655 43.00 MIC typically < 10 µg/mL [2]

| Acetanilide Derivatives | E. coli, P. aeruginosa | Zone of Inhibition > Streptomycin | Lower Zone of Inhibition |[7] |

As shown, specific derivatives like DFC5 exhibit notable activity, although they may not yet surpass established antibiotics like streptomycin in potency.[2][7] However, their favorable safety margins against commensal (beneficial) bacterial strains make them interesting candidates for further development.[2]

Antidiabetic Activity

Certain dioxane derivatives have also been evaluated for their potential in managing diabetes by inhibiting key digestive enzymes. The inhibition of α-glucosidase and α-amylase can slow the absorption of glucose, thereby helping to control blood sugar levels.

Table 4: Comparative Antidiabetic (Enzyme Inhibition) Activity

Compound ID Target Enzyme IC50 (µg/mL) Key Finding Reference
DFC2 α-glucosidase 364.73 Strong inhibitory potential. [2]

| DFC2 | α-amylase | 287.45 | Strong inhibitory potential. |[2] |

Compound DFC2, a fused coumarin-dioxane derivative, demonstrated strong inhibitory activity against both enzymes, highlighting the multifunctional therapeutic potential of this chemical class.[2]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical relationships between chemical structure and biological function.

  • Influence of Substituents: For the fused coumarin-dioxane series (DFC), the nature of the 4-substituted phenol group significantly impacted bioactivity. DFC4 was the most potent antioxidant, while DFC2 showed the best antidiabetic activity and DFC5 was the superior antimicrobial agent.[2] This demonstrates that fine-tuning peripheral substituents is a key strategy for optimizing a desired biological effect.

  • Role of the Acetic Acid Moiety: The presence of the acetic acid group provides a crucial center of acidity, a common feature in many NSAIDs.[8] Converting this acid to an ester or amide can create prodrugs with altered pharmacokinetic profiles and can also be a determinant of analgesic activity.[9]

  • Fused Heterocyclic Systems: Fusing the dioxane ring with other systems like coumarins or pairing it with moieties like thiazole is a powerful method to unlock new activities. The specific heterocycle largely dictates the ultimate therapeutic application, be it anticancer or anti-inflammatory.

Caption: Simplified SAR diagram showing how modifications to the core scaffold influence biological activity.

Key Experimental Protocols

To ensure scientific integrity, the methods used to generate the comparative data must be robust and reproducible. Below are detailed protocols for two key assays mentioned in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the anticancer activity of compounds by measuring cell viability.

Objective: To determine the concentration of a dioxane derivative that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells. A control group receives media with DMSO only. Plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[3]

Objective: To measure the ability of a dioxane derivative to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week with free access to food and water. Animals are fasted overnight before the experiment.

  • Grouping: Animals are divided into groups (n=6): Control (vehicle), Standard (e.g., Ibuprofen, 10 mg/kg), and Test groups (various doses of the dioxane derivative).

  • Compound Administration: The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Inflammation Induction: 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 Where V0 is the initial paw volume and Vt is the paw volume at time t. Statistical significance is determined using ANOVA followed by a post-hoc test.

Conclusion and Future Outlook

The derivatives of this compound represent a versatile and promising class of bioactive molecules. The evidence clearly demonstrates their potential as multifunctional agents capable of exhibiting anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] The most significant finding is the scaffold's "tunability," where specific structural modifications can steer the biological activity towards a desired therapeutic outcome. Derivatives like DFC2 (antidiabetic) and DFC5 (antimicrobial) stand out as promising leads for further preclinical development.[2]

Future research should focus on optimizing the potency and selectivity of these lead compounds through further synthetic modifications. Comprehensive in vivo efficacy and toxicology studies are necessary to validate their therapeutic potential and establish a clear safety profile before any consideration for clinical trials. The exploration of dual-target inhibitors based on this scaffold, such as compounds that inhibit both COX enzymes and tumor progression pathways, could lead to next-generation therapeutics with enhanced efficacy.

References

  • Fused coumarin–dioxane derivatives: Design, synthesis, in vitro and in silico evaluation as multifunctional agents.
  • 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological
  • Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (Source: PubMed Central)
  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. (Source: European Journal of Medicinal Chemistry)
  • Synthesis and Characterization of Acetanilide Derivatives and Evaluation of their Antimicrobial Activity. (Source: Research Journal of Pharmacy and Technology)
  • Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. (Source: Pharmaceutical Chemistry Journal)
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. (Source: Not specified)
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIV
  • Synthesis and antimicrobial activity of thiazine deriv
  • Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane deriv
  • Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane deriv
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (Source: Not specified)
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. (Source: PubMed Central)
  • This compound. (Source: CymitQuimica)
  • Toxicological Profile for 1,4-Dioxane. (Source: NCBI)
  • Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides. (Source: PubMed)
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (Source: ACS Omega)
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.
  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (Source: Pharmacy 180)

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 2-(1,4-Dioxan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Dioxane Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a molecule's ultimate success. Saturated heterocyclic scaffolds are particularly valuable as they introduce three-dimensional character, enabling a more thorough exploration of chemical space and enhancing interactions with biological targets.[1] 2-(1,4-Dioxan-2-yl)acetic acid is one such building block, offering a constrained, polar, and non-basic scaffold.

However, the pursuit of optimized drug candidates necessitates a broad palette of structural motifs. Concerns over the metabolic fate of the 1,4-dioxane ring, which can be metabolized to the potentially reactive metabolite β-hydroxyethoxyacetic acid (HEAA), and the desire to modulate physicochemical properties such as solubility, lipophilicity, and basicity, have driven researchers to seek alternatives.[2]

This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into the structural nuances, synthetic accessibility, and functional implications of each alternative, supported by experimental data and protocols to empower researchers in their synthetic and drug design endeavors.

Comparative Analysis of Heterocyclic Acetic Acid Building Blocks

The choice of a heterocyclic scaffold is a strategic decision that profoundly impacts a molecule's properties. The primary alternatives to the 1,4-dioxane scaffold involve replacing one or both oxygen atoms with nitrogen or carbon, or altering the ring size. These modifications introduce new opportunities for hydrogen bonding, alter basicity, and fine-tune conformational preferences.

G cluster_main cluster_alternatives A This compound (Reference) B Tetrahydropyran-4- carboxylic acid (Isostere) A->B Carbon Isostere Retains Ether C Morpholine-x- carboxylic acids (N-substitution) A->C N for O Swap Modulates pKa D Piperidine-x- carboxylic acids (H-bond Donor) C->D O to CH2 Swap Increases Basicity E Pyrrolidine-x- carboxylic acids (5-Membered Ring) D->E Ring Contraction Alters Geometry

Physicochemical Property Overview

The fundamental differences between these scaffolds are best summarized by their physicochemical properties. The table below provides a comparative overview of key parameters that influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Building BlockStructureKey Features & Rationale
This compound this compoundReference Scaffold: A polar, conformationally restricted system. The two ether oxygens act as hydrogen bond acceptors, enhancing solubility. It is non-basic.[3]
Tetrahydropyran (THP)-4-carboxylic acid Tetrahydropyran-4-carboxylic acidDirect Isostere: Replacing an oxygen with a methylene group slightly increases lipophilicity. It remains a non-basic scaffold and is considered a very stable and synthetically versatile intermediate.[4][5]
Morpholine-4-carboxylic acid Morpholine-4-carboxylic acidAza-Dioxane Analog: The introduction of nitrogen creates a tertiary amine. The presence of the oxygen atom attenuates the nitrogen's basicity compared to piperidine, which is often desirable for avoiding off-target effects. The morpholine ring frequently improves pharmacokinetic properties.[6][7][8]
Piperidine-4-carboxylic acid Piperidine-4-carboxylic acidIncreased Basicity & H-Bonding: As a secondary amine, the piperidine nitrogen is more basic than morpholine's and can serve as a hydrogen bond donor, offering a new interaction point with biological targets.[9][10]
(R)-Pyrrolidine-3-carboxylic acid (R)-Pyrrolidine-3-carboxylic acidRing Contraction: The five-membered ring offers a different geometric presentation of substituents. Like piperidine, it contains a secondary amine that is both basic and a hydrogen bond donor. The pyrrolidine scaffold is a privileged structure in medicinal chemistry.[1][11]

Synthetic Strategies and Experimental Protocols

The synthetic accessibility of these building blocks, especially in their chiral forms, is a crucial consideration for their practical application.

(R)-Pyrrolidine-3-carboxylic Acid: A Chiral Pool Approach

(R)-pyrrolidine-3-carboxylic acid is a readily available chiral building block, allowing for stereoselective synthesis without the need for complex asymmetric induction or resolution steps.[11] Its secondary amine and carboxylic acid provide orthogonal handles for functionalization.

Workflow: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

The protection of the secondary amine is a common first step to enable selective modification of the carboxylic acid moiety.

G start Start: (R)-Pyrrolidine-3- carboxylic acid step1 Dissolve in Dioxane / 1N NaOH start->step1 Reagents step2 Add Boc2O in Dioxane step1->step2 Protection step3 Stir at RT for 1.5 hours step2->step3 Reaction step4 Work-up: Dilute with Ether, Wash with 1N NaOH step3->step4 Purification end Product: N-Boc-(R)-Pyrrolidine- 3-carboxylic acid step4->end Isolation

Detailed Protocol for N-Boc Protection: [11]

  • Preparation: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N sodium hydroxide.

  • Addition of Protecting Group: To the solution at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.

    • Causality Note: The basic NaOH deprotonates the carboxylic acid, making it more soluble in the aqueous phase, and ensures the amine is free for nucleophilic attack on the Boc₂O.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether. Transfer the mixture to a separatory funnel and wash the organic phase with 1N NaOH to remove any unreacted starting material.

  • Isolation: Acidify the aqueous phase with 1N HCl to a pH of ~2-3 and extract with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc protected product.

Tetrahydropyran-4-carboxylic acid: De Novo Synthesis

Unlike chiral pool starting materials, many heterocyclic scaffolds must be built. A robust commercial synthesis for Tetrahydropyran-4-carboxylic acid has been developed, making it a readily available alternative.[5]

Synthesis Overview: [5] The process involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is then hydrolyzed to the diacid, followed by a controlled decarboxylation at elevated temperatures (120-130°C) in a high-boiling solvent like xylene to yield the final product.

  • Expert Insight: The controlled decarboxylation is critical. Using a high-boiling solvent helps to maintain a consistent temperature and prevent decomposition of the desired product.[5]

Morpholine and Piperidine Carboxylic Acids

These building blocks are also synthetically accessible through various routes. For instance, morpholine-4-carboxylic acid can be prepared by reacting morpholine with chloroacetic acid under basic conditions.[7] Piperidine carboxylic acids can be synthesized via methods like the cyanohydrin synthesis, which introduces a carboxyl group into the piperidine ring.[12] Chiral versions, such as (S)-4-Boc-morpholine-3-carboxylic acid, are commercially available and serve as key intermediates in pharmaceutical development.[13]

Application in Drug Design: Case Studies

The true test of a building block is its successful incorporation into biologically active molecules.

  • Pyrrolidine Scaffolds: The pyrrolidine ring is a key structural feature in numerous potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of oral hypoglycemic agents for treating type 2 diabetes.[14][15] It is also the core of certain endothelin (ET) receptor antagonists.[16]

  • Morpholine Scaffolds: The morpholine moiety is present in approximately 20 commercially available drugs, including the antidepressant Reboxetine.[8] Its inclusion often improves pharmacokinetic properties like solubility and metabolic stability.[7]

  • Piperidine Scaffolds: Piperidine is a recurring feature in many pharmaceuticals, including analgesics and anti-inflammatory agents.[9][17] The rigid structure and capacity for diverse functionalization make it an attractive scaffold for medicinal chemists.[10]

  • Tetrahydropyran Scaffolds: The THP ring is an important structural core in many natural products and serves as a key intermediate in synthesizing various pharmaceutical agents, including neurological receptor antagonists.[4][5]

Conclusion and Strategic Recommendations

The selection of a building block to replace this compound should be guided by the specific goals of the drug discovery program.

G start Goal: Replace This compound q1 Need to introduce a basic center? start->q1 q2 Need H-bond DONOR capability? q1->q2 Yes q3 Maintain non-basic character? q1->q3 No A1 Use Piperidine or Pyrrolidine acids q2->A1 Yes A2 Use Morpholine acid (milder base) q2->A2 No q4 Desire different 3D geometry? q3->q4 Consider A3 Use THP acid q3->A3 Yes q4->A3 No A4 Use Pyrrolidine acid q4->A4 Yes

  • To maintain a non-basic, polar character similar to the original dioxane, tetrahydropyran-4-carboxylic acid is the most direct and metabolically robust alternative.

  • To introduce a mildly basic center and enhance solubility , morpholine-based carboxylic acids are an excellent choice, leveraging a scaffold with a proven track record in approved drugs.[6][8]

  • To add a more basic nitrogen and a hydrogen bond donor , piperidine- and pyrrolidine-based carboxylic acids offer versatile platforms. The choice between the six- and five-membered rings will depend on the desired conformational constraints and vector presentation of substituents.[9][11]

By understanding the distinct advantages and synthetic considerations of these alternatives, researchers can make informed decisions to accelerate the design and development of novel therapeutics with improved properties and performance.

References

  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

  • Morpholine-4-carboxylic Acid | Research Chemical. Benchchem.

  • Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

  • Morpholine-4-carboxylic Acid - 50881-96-4. Vulcanchem.

  • Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

  • S-4-Boc-morpholine-3-carboxylic acid. Chem-Impex.

  • 1-Z-Piperidine-3-carboxylic acid. Chem-Impex.

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate.

  • Tetrahydropyran-2-carboxylic Acid. MySkinRecipes.

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed.

  • Tetrahydro-2H-pyran-4-carboxylic acid. Chem-Impex.

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

  • The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.

  • Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.

  • Tetrahydro-2H-pyran-4-carboxylic acid. Chongqing Chemdad Co., Ltd.

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central.

  • 1,4-Dioxane-2-acetic acid. Advanced ChemBlocks Inc.

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  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance | Request PDF. ResearchGate.

  • A new synthesis of chiral acetic acid. RSC Publishing.

  • 1,4-dioxane-2-acetic acid. Biosynth.

  • This compound. CymitQuimica.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.

  • 2-(1, 4-dioxan-2-yl)acetic acid, min 97%, 250 mg. Fisher Scientific.

  • PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES. European Patent Office.

  • Application of Bioisosteres in Drug Design. SlideShare.

  • 210647-03-3|this compound. BLDpharm.

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

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  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

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  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry.

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A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules is of paramount importance. The compound 2-(1,4-Dioxan-2-yl)acetic acid possesses a single stereocenter at the C2 position of the dioxane ring, making the accurate and precise determination of its enantiomeric excess (ee%) a critical step in ensuring product quality, efficacy, and safety. This guide provides an in-depth comparison of robust analytical methodologies for this task, grounded in established chromatographic principles and supported by experimental data from structurally analogous systems. We will explore direct and indirect approaches, detailing the causality behind methodological choices to empower researchers, scientists, and drug development professionals to select and implement the most suitable technique for their specific needs.

The Analytical Challenge: Physicochemical Properties

This compound is a polar, non-chromophoric (lacking a UV-absorbing group), and relatively non-volatile molecule. These characteristics present distinct challenges for enantiomeric analysis and dictate the strategic approaches that are most likely to succeed. The presence of the carboxylic acid functional group is a key handle for both direct analysis and chemical derivatization.

Strategic Overview: A Comparison of Chromatographic Approaches

The determination of enantiomeric excess for our target analyte is primarily achieved through chiral chromatography. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) hinges on factors such as required sample throughput, sensitivity, and available instrumentation. We will compare three primary strategies:

  • Direct Chiral HPLC: The gold standard for its broad applicability and direct measurement without sample modification.

  • Indirect GC via Derivatization: A highly sensitive method that requires chemical modification to enhance volatility.

  • Indirect HPLC via Diastereomer Formation: An alternative that uses a chiral derivatizing agent to form diastereomers separable on a standard achiral column.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} endot Caption: Workflow for selecting a strategy for ee% determination.

Strategy 1: Direct Enantioseparation by Chiral HPLC

Direct analysis on a Chiral Stationary Phase (CSP) is the most straightforward approach, avoiding potential kinetic resolution or racemization issues associated with derivatization.[1] The key to this method is the selection of a CSP that can form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times.[2]

Rationale for CSP Selection

For a molecule like this compound, which contains hydrogen bond donors (carboxylic acid OH) and acceptors (ether oxygens), polysaccharide-based CSPs are an excellent starting point.[3] Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, or Phenomenex Lux® Cellulose series) are renowned for their broad enantiorecognition capabilities for a wide range of pharmaceutical compounds, including carboxylic acids.[4][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical polymer structure of the CSP.[6]

dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [penwidth=2];

} endot Caption: Chiral recognition via three-point interaction model.

Experimental Protocol: Direct Chiral HPLC

This protocol provides a robust starting point for method development. Optimization will likely be required.

  • Column Selection: Start with a polysaccharide-based CSP, such as a Phenomenex Lux® Cellulose-1 or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A normal-phase mobile phase is typically most effective.

    • Initial Condition: n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: The apolar bulk solvent (hexane) and polar modifier (IPA) control retention. TFA is crucial; it protonates the carboxylic acid analyte, preventing ionization and reducing peak tailing, which is essential for good resolution of acidic compounds.[7]

  • Instrumentation & Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: As the analyte lacks a strong chromophore, Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) is required. If available, a Circular Dichroism (CD) detector provides definitive confirmation of enantiomeric separation.[8]

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Optimization: If separation is not achieved, systematically vary the percentage of IPA (e.g., from 5% to 20%). Ethanol can be substituted for IPA to alter selectivity. The type and concentration of the acidic modifier can also be changed (e.g., to acetic acid).

Strategy 2: Indirect Analysis by Chiral Gas Chromatography (GC)

For analytes that can be made volatile, chiral GC offers very high resolution and sensitivity.[9] Direct injection of the carboxylic acid is not feasible due to its high polarity and low volatility. Therefore, derivatization is a mandatory step.[10]

Rationale for Derivatization

The most common derivatization for carboxylic acids for GC analysis is esterification, typically to the methyl ester.[11] This reaction replaces the polar carboxylic acid group with a less polar, more volatile ester group, making the analyte suitable for GC. The resulting chiral ester can then be separated on a chiral capillary column.

dot graph TD { rankdir=LR; node [shape=plaintext];

} endot Caption: Esterification for GC analysis.

Experimental Protocol: Derivatization and Chiral GC

Part A: Methyl Ester Derivatization

  • Reagents: Anhydrous Methanol, Acetyl Chloride (or Sulfuric Acid as catalyst).

  • Procedure: a. Dissolve ~5 mg of the chiral acid in 1 mL of anhydrous methanol in a vial. b. Cool the solution in an ice bath. c. Slowly add 100 µL of acetyl chloride dropwise while stirring. (Caution: Exothermic reaction, perform in a fume hood). d. Seal the vial and allow it to warm to room temperature, then heat at 60 °C for 1-2 hours. e. Cool the vial, and then evaporate the solvent and excess reagent under a gentle stream of nitrogen. f. Re-dissolve the residue (the methyl ester) in a suitable solvent for GC injection (e.g., 1 mL of hexane or ethyl acetate).

Part B: Chiral GC Analysis

  • Column Selection: A cyclodextrin-based capillary column is the industry standard for a wide range of chiral separations.[10] A good starting point is a Rt-bDEXse or CP-Chirasil-DEX CB column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Instrumentation & Conditions:

    • Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity (e.g., ~35 cm/s for He).

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Detector: Flame Ionization Detector (FID), 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. An isothermal run may also be effective once the approximate retention time is known.

    • Injection Volume: 1 µL.

Strategy 3: Indirect Analysis by HPLC via Diastereomer Formation

This classic approach involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[12] Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.[13] This method is particularly useful when direct chiral separation is difficult or when only achiral columns are available.

Rationale for Diastereomer Formation

A successful example for a structurally similar compound, 1,4-benzoxathian-2-carboxylic acid, involved derivatization with (S)-(-)-1-phenylethylamine (S-PEA) to form diastereomeric amides.[14] This is an excellent model for our target. The resulting (R,S) and (S,S) amides can then be readily separated using standard normal-phase chromatography on a silica gel column.

dot graph TD { rankdir=LR; node [shape=plaintext];

} endot Caption: Formation of diastereomeric amides for indirect HPLC.

Experimental Protocol: Diastereomer Formation and Achiral HPLC

Part A: Amide Formation

  • Reagents: (R/S)-2-(1,4-Dioxan-2-yl)acetic acid, (S)-(-)-1-phenylethylamine (S-PEA, >99% ee), a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable solvent like Dichloromethane (DCM).

  • Procedure: a. Dissolve the racemic acid (~0.1 mmol) in 2 mL of DCM. b. Add 1.1 equivalents of S-PEA and 1.2 equivalents of EDC. c. Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LC-MS indicates completion. d. Quench the reaction with dilute HCl and extract the organic layer. e. Wash the organic layer with saturated sodium bicarbonate solution and then brine. f. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude mixture of diastereomeric amides can be analyzed directly.

Part B: Achiral HPLC Analysis

  • Column Selection: A standard silica gel column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Normal-phase, such as n-Hexane / Ethyl Acetate gradient.

    • Initial Condition: Start with a high percentage of hexane (e.g., 90%) and run a gradient to a higher percentage of ethyl acetate (e.g., 50%) over 20-30 minutes.

  • Instrumentation & Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV detection at a low wavelength (~210 nm) where the amide bond absorbs, or ELSD/RI if UV sensitivity is insufficient. The phenyl group from the S-PEA will provide a UV chromophore, enhancing detectability.

    • Injection Volume: 10 µL.

Performance Comparison

ParameterDirect Chiral HPLCIndirect Chiral GCIndirect Achiral HPLCChiral SFC
Principle Direct separation on CSPSeparation of volatile chiral derivatives on chiral GC columnSeparation of diastereomers on achiral columnDirect separation on CSP using supercritical CO₂
Sample Prep Minimal (dissolve & filter)Mandatory Derivatization Mandatory Derivatization Minimal (dissolve & filter)
Risk of Error LowModerate (incomplete reaction, side products, kinetic resolution)Moderate (as for GC, plus purity of CDA is critical)Low
Analysis Time Moderate (10-30 min)Fast (5-20 min)Moderate to Long (gradient may be needed)Very Fast (2-10 min)
Sensitivity Moderate (RI/ELSD)High (FID) High (UV from derivative)High (various detectors)
Solvent Usage High (normal phase)LowModerateVery Low (Green Chemistry)
Pros Direct, fewer side reactionsHigh resolution & sensitivityUses standard equipment, enhanced UV detectionHigh speed, low solvent cost, "green"
Cons Requires specialized, expensive chiral columnsDerivatization adds time & complexityDerivatization required, CDA can be expensiveRequires specialized SFC instrumentation

Conclusion and Recommendation

For a research or quality control environment, Direct Chiral HPLC (Strategy 1) is the recommended primary method for determining the enantiomeric excess of this compound. Its direct nature minimizes sample preparation and potential sources of error, providing a trustworthy and robust analysis. Polysaccharide-based CSPs offer a high probability of success for achieving baseline separation.

If higher sensitivity is required or if GC instrumentation is more readily available, Indirect Chiral GC (Strategy 2) is a powerful alternative. The prerequisite derivatization to a methyl ester is a standard and reliable chemical transformation.

Finally, for laboratories equipped with modern instrumentation, exploring Chiral Supercritical Fluid Chromatography (SFC) is highly advised. SFC often provides faster separations and significantly reduces solvent consumption and cost, making it an environmentally friendly and high-throughput option that combines many of the advantages of both LC and GC.[15]

Each described protocol is a self-validating system. The appearance of two well-resolved peaks for a racemic standard, which coalesce into a single peak upon analysis of an enantiopure standard, confirms the validity of the separation method.

References

  • Canary, J. W., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accounts of chemical research, 45(5), 756–767. [Link]

  • ResearchGate. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Request PDF. [Link]

  • Scriba, G. K. (2016). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition (pp. 450-463). CRC Press. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Takai, Y., et al. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(2), 266-268. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Guidebook. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Pini, E., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their absolute configuration. Chirality, 34(7), 983-993. [Link]

  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 734-744. [Link]

  • Regalado, E. L. (2020). Chapter 12, Chiral Liquid Chromatography. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Mediavilla, I., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2013, 853948. [Link]

  • ResearchGate. (2009). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Request PDF. [Link]

  • Ahmed, L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 310-321. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Chromatography Technical Note. [Link]

  • Royal Society of Chemistry. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

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A Senior Application Scientist’s Guide to Confirming the Purity of Synthesized 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Versatile Building Block

2-(1,4-Dioxan-2-yl)acetic acid (MW: 146.14 g/mol [1][2]) is a valuable heterocyclic building block in medicinal chemistry and materials science, notably in the synthesis of complex molecules like protein degraders.[2] In these high-stakes applications, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for reproducible results, valid structure-activity relationship (SAR) studies, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

Understanding the Enemy: Potential Impurities in Synthesis

A robust analytical strategy begins with understanding what you are looking for. The choice of synthetic route directly dictates the likely impurity profile. A common industrial synthesis for 1,4-dioxane structures involves the acid-catalyzed dehydration of diethylene glycol or related precursors.[3] This process, while effective, can generate several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted diethylene glycol or related precursors.

    • Catalysts: Residual acid catalysts (e.g., sulfuric acid).

    • Side-Products: Oligomers or polymers of ethylene glycol, and products from charring or other side reactions inherent to strong acid catalysis at high temperatures.[3]

  • Solvent-Related Impurities:

    • Residual Solvents: Solvents used during reaction work-up or purification, such as ethyl acetate, which is commonly used for crystallization.[4]

  • Degradation Products:

    • The dioxane ring can be susceptible to hydrolysis under certain acidic or basic conditions, potentially leading to ring-opened species.

An effective purity assessment, therefore, must be capable of detecting and quantifying these diverse chemical entities. No single analytical technique is sufficient for this task, necessitating an orthogonal approach.

The Orthogonal Approach: A Triad of Analytical Techniques

To build a self-validating and trustworthy purity profile, we will employ a triad of core analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method provides a different and complementary piece of the puzzle.

Technique Primary Information Strengths Limitations
qNMR Structure confirmation, absolute purity quantificationPrimary ratio method[5][6], requires no specific analyte reference standard for purity, excellent for structural elucidation of impurities.Lower sensitivity than MS, requires non-overlapping signals for accurate integration.[7]
HPLC-UV Purity assessment, quantification of impurities relative to the main peakHigh precision and robustness, widely available, excellent for routine quality control.[8][9]Requires chromophore for UV detection, co-eluting impurities may be missed, relative purity only (unless using a certified standard).
LC-MS Molecular weight confirmation, detection of trace-level impuritiesExceptional sensitivity and selectivity[10][11], can detect non-chromophoric impurities, provides molecular weight data for impurity identification.Response factors can vary significantly, making direct quantification challenging without standards for each impurity.

Technique Deep Dive I: Quantitative NMR (qNMR) for Absolute Purity

From an analytical chemistry perspective, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[6] This allows for the determination of absolute purity without needing a reference standard of this compound itself. Instead, a certified internal standard of high purity is used.

Causality Behind Experimental Choices
  • Internal Standard Selection: We choose an internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has a simple proton spectrum with signals that do not overlap with our analyte, and is accurately weighed.[12]

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a long relaxation delay (typically 5-7 times the longest T1 relaxation time of any proton of interest) is critical for accurate quantification.[6] A value of 30-60 seconds is often a safe starting point.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required (e.g., DMSO-d₆, MeOD-d₄).

Experimental Protocol: qNMR Purity Assay
  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound into a clean NMR tube.

  • Internal Standard Addition: Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the exact masses.

  • Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the tube. Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Key Parameters: Set the pulse angle to 90°, ensure a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1)[13], and use a long relaxation delay (d1) of at least 30 seconds.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) weigh_std Accurately weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve acquire Acquire ¹H NMR (d1 > 30s, 90° pulse) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity (%) integrate->calculate

Caption: Workflow for qNMR-based absolute purity determination.

Technique Deep Dive II: HPLC-UV for High-Throughput Purity Screening

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis.[14] It excels at separating the target compound from its impurities, which are then detected by a UV detector. The result is a chromatogram where the area of each peak is proportional to the concentration of that component.

Causality Behind Experimental Choices
  • Column Chemistry: A reversed-phase C18 column is the standard choice for small, moderately polar molecules like our target acid. It provides excellent retention and separation capabilities.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile) is used to elute compounds with a range of polarities.[15] Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial. It protonates the carboxylic acid group, ensuring a single, sharp peak shape and preventing tailing.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection is performed at a low wavelength (e.g., 210 nm) to detect the carboxyl group and potential impurities.

Experimental Protocol: HPLC-UV Purity Analysis
  • System Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a 50:50 mixture of water:acetonitrile at approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    Purity (%) = (Areamain peak / Total Areaall peaks) * 100

HPLC_Workflow prep Prepare Sample (~1 mg/mL) inject Inject onto HPLC System prep->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect process Integrate Chromatogram detect->process calculate Calculate Area % Purity process->calculate

Caption: Standard workflow for HPLC-UV purity assessment.

Technique Deep Dive III: LC-MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry combines the powerful separation of HPLC with the sensitive and specific detection of a mass spectrometer. This is our primary tool for confirming the molecular weight of the synthesized product and for detecting and identifying trace-level impurities that may be missed by UV detection.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like carboxylic acids. We will typically look for the deprotonated molecule [M-H]⁻ in negative ion mode, which would appear at an m/z of 145.05.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is invaluable. It provides a highly accurate mass measurement, which can be used to predict the elemental formula of an unknown impurity, a critical step in its identification.[16]

Experimental Protocol: LC-MS Analysis
  • System Setup: Use the same HPLC method as described above. The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.

  • MS Parameters (Negative ESI Mode):

    • Scan Range: 50 - 500 m/z

    • Capillary Voltage: -3.0 kV

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 300 °C

  • Data Analysis:

    • Confirm Product Identity: Extract the ion chromatogram for the expected mass of the deprotonated product (m/z 145.05). This should co-elute with the main UV peak.

    • Identify Impurities: Examine the mass spectra of any minor peaks observed in the total ion chromatogram (TIC). An accurate mass measurement can suggest a molecular formula, helping to identify the impurity (e.g., a peak at m/z corresponding to an unreacted starting material or a solvent adduct).

Synthesizing the Data: A Holistic Purity Verdict

By combining the results from these three orthogonal techniques, we can issue a comprehensive and trustworthy purity statement for our synthesized batch of this compound.

Example Purity Report Summary:

Parameter Method Result Interpretation
Identity Confirmation ¹H & ¹³C NMRSpectra consistent with proposed structure.The correct molecule was synthesized.
Molecular Weight LC-MSFound [M-H]⁻ at m/z 145.0502 (Calculated: 145.0501)Confirms the molecular formula C₆H₉O₄⁻.
Absolute Purity qNMR98.5% (w/w) vs. Maleic AcidHigh confidence in the absolute amount of the target compound.
Chromatographic Purity HPLC-UV (210 nm)99.2% (by area %)Excellent purity with minor UV-active impurities detected.
Trace Impurities LC-MSImpurity at RT 3.5 min detected (m/z 105.03), consistent with residual diethylene glycol.A known process-related impurity is present at trace levels.

Final Verdict: The synthesized material is confirmed to be this compound with an absolute purity of 98.5%. It contains minor related impurities detectable by HPLC and trace amounts of diethylene glycol. The material is suitable for use in demanding research and development applications.

This multi-faceted approach provides a self-validating system. The qNMR gives an absolute purity value, while the HPLC and LC-MS methods provide detailed information about the number and nature of the impurities, ensuring that the material is well-characterized and fit for its intended purpose.

References

  • St. John's Organics. 2-(1, 4-dioxan-2-yl)acetic acid, min 97%, 250 mg.[Link]

  • Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Google Patents.Method of quantification of carboxylic acids by mass spectrometry.
  • Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4856. [Link]

  • Wolszczak, P., et al. (2019). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1603, 215-223. [Link]

  • Olson, E. S., et al. Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Analytical Chemistry. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES.[Link]

  • Science of Synthesis. Product Class 9: 1,4-Dioxanes. Thieme. [Link]

  • Gnerre, C., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 14(11), 1109. [Link]

  • PubChem. this compound.[Link]

  • Wells, R. J., et al. (2002). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 50(12), 3366-3374. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Chirality, 22(1), 4-20. [Link]

  • Diehl, B. W., et al. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane.[Link]

  • Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 603-612. [Link]

  • eCampusOntario Pressbooks. Mass Spectrometry (MS).[Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Chemistry LibreTexts. Mass spectrometry 1.[Link]

  • RCI Labscan. Chemicals for High-Performance Liquid Chromatography.[Link]

  • NIST. Acetic acid. WebBook. [Link]

  • NIST. 1,4-Dioxane-2,3-diol, 2TMS derivative. WebBook. [Link]

  • Journal of Chemical Health Risks. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.[Link]

  • MDPI. A Practical Method for Synthesizing Iptacopan.[Link]

  • Google Patents.
  • Lunn, G. HPLC methods for recently approved pharmaceuticals. Wiley. [Link]

  • ResearchGate. Determination of acetic acid in exendin-4 acetate by RP-HPLC.[Link]

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Literature references for 2-(1,4-Dioxan-2-yl)acetic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical and Spectroscopic Characterization of 2-(1,4-Dioxan-2-yl)acetic acid

For researchers, medicinal chemists, and quality control specialists, the unambiguous characterization of novel chemical entities is a foundational pillar of scientific rigor and drug development. This compound (CAS No: 210647-03-3), a heterocyclic carboxylic acid, presents a unique combination of functional groups—a dioxane ring, a chiral center, and a carboxylic acid moiety—that requires a multi-technique approach for comprehensive analysis.[1][2] This guide provides a detailed framework for its characterization, moving beyond a simple listing of data to explain the causality behind the analytical choices and the interpretation of the resulting data.

Foundational Physicochemical Properties

Before delving into spectroscopic analysis, a summary of the fundamental physicochemical properties provides the initial data set for this compound. These values are crucial for handling, formulation, and regulatory purposes.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [1][2]
CAS Number 210647-03-3[1][2][3]
Appearance Reported as a liquid[1]
IUPAC Name This compound[2][4]
Synonyms 1,4-Dioxane-2-acetic acid[1][2]

Spectroscopic and Chromatographic Characterization Workflow

The structural elucidation of this compound relies on a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle. The logical flow of this characterization process is critical for an efficient and definitive analysis.

G cluster_2 Final Confirmation Purity Purity Assessment (HPLC/UPLC) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR Pure Sample (>95%) PhysChem Physicochemical Properties (Appearance, MW) MS Mass Spectrometry (MS) PhysChem->MS Theoretical Mass Structure Definitive Structure Confirmation NMR->Structure IR Infrared (IR) Spectroscopy IR->Structure MS->Structure

Caption: Workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale:

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but the carboxylic acid proton may exchange or exhibit a very broad signal. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that can stabilize the hydroxyl proton through hydrogen bonding, resulting in a sharper, more observable signal.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1H-COOH The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, exchangeable with D₂O.[5]
~3.8 - 4.0Multiplet1H-CH- (C2 of dioxane)This methine proton is adjacent to two oxygen atoms and the chiral center, leading to a complex splitting pattern and a downfield shift.
~3.4 - 3.7Multiplet4H-OCH₂CH₂O- These are the four protons of the ethylenedioxy bridge in the dioxane ring. Their magnetic non-equivalence can lead to complex multiplets.
~2.5 - 2.7Doublet of Doublets2H-CH₂-COOH These diastereotopic methylene protons are adjacent to the chiral center (C2) and the carbonyl group, resulting in distinct signals and coupling to the C2 proton.
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignmentRationale
~172 - 174-COOH The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[6]
~70 - 75-CH- (C2 of dioxane)The methine carbon bonded to two oxygen atoms is shifted downfield.
~65 - 68-OCH₂CH₂O- The two methylene carbons of the dioxane ring, each bonded to an oxygen atom.
~38 - 42-CH₂-COOH The methylene carbon adjacent to the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is expected to be dominated by features of the carboxylic acid and the C-O bonds of the dioxane ether.

Expertise & Rationale:

The most informative feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretch, which is a result of strong hydrogen bonding. This broadness is a hallmark characteristic and can often obscure C-H stretching signals in the same region.[7]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
2500 - 3300Strong, Very BroadO-H stretch (from carboxylic acid dimer)
~2900MediumC-H stretch (aliphatic)
~1710Strong, SharpC=O stretch (from carboxylic acid)
~1100StrongC-O stretch (from ether linkages in dioxane)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which further confirm the molecular structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.[8]

Expertise & Rationale:

Running the analysis in both positive and negative ion modes can provide complementary information. In negative mode (ESI-), deprotonation of the carboxylic acid is highly favored, leading to a prominent [M-H]⁻ ion. In positive mode (ESI+), protonation can occur, but adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also very common and diagnostically useful.[9]

Expected Mass Spectrometry Data
Ion ModeExpected m/zIon
ESI Negative145.0501[M-H]⁻
ESI Positive147.0657[M+H]⁺
ESI Positive169.0477[M+Na]⁺

Note: Expected m/z values are calculated for the monoisotopic mass (C₆H₁₀O₄ = 146.0579 Da).[2]

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with several hundred to thousands of scans is required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric (H₂O, CO₂) and accessory absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Determine the m/z values of the major ions and use the instrument software to calculate the elemental composition based on the accurate mass. Compare the experimental mass to the theoretical mass to confirm the molecular formula.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Supporting Information, Green Chemistry, 2018, 20, 3038. [Reference provides examples of carboxylic acid proton NMR shifts in DMSO]. [Link]

  • Giordano, G., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(2), 79. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy (IR). [Link]

  • ResearchGate. ¹H NMR spectra of M in 1,4-dioxane-d8 (a) and in aqueous (D2O)...[Link]

  • A-Level Chemistry. Carbon-13 NMR Spectroscopy. [Link]

  • PubChem. (R)-2-(1,4-dioxan-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

  • NIST Chemistry WebBook. Acetic acid. [Link]

  • Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

  • El-Demerdash, A., et al. (2023). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. Molecules, 28(20), 7150. [Link]

  • Keller, B.O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

  • Google Patents. Process for preparing 1,4-dioxan-2-ones.

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A Comparative Guide to Patented 2-(1,4-Dioxan-2-yl)acetic Acid Derivatives: Synthesis, Performance, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referencing of patents for 2-(1,4-Dioxan-2-yl)acetic acid derivatives, offering an in-depth comparison of their synthesis, performance, and applications. We will delve into two primary therapeutic areas where these derivatives have shown significant promise: as key intermediates in the synthesis of statins and as novel Factor XIa inhibitors for anticoagulation therapy.

The Versatile this compound Scaffold

The this compound moiety is a valuable building block in medicinal chemistry. Its cyclic ether structure provides a defined stereochemical framework and can influence the pharmacokinetic properties of a molecule. The carboxylic acid handle allows for further chemical modifications, making it a versatile starting point for the synthesis of complex drug molecules.

Part 1: Statin Intermediates - The Gateway to Cholesterol-Lowering Drugs

Derivatives of this compound are crucial chiral intermediates in the manufacturing of several blockbuster statin drugs, which are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.

Patented Synthetic Routes: A Comparative Analysis

The synthesis of these intermediates often focuses on achieving high stereochemical purity, which is critical for the final drug's efficacy. Here, we compare two prominent patented approaches.

Table 1: Comparison of Patented Synthetic Strategies for Statin Intermediates

Patent Starting Material Key Transformation Advantages
EP1700854A1[1]4-hydroxy-6-X-substituted-methyl-tetrahydropyran-2-oneAcetalizationHigh yield and selectivity under mild conditions. Crystalline intermediates allow for high purity.[1]
US7205418B2[2]Optically active epoxy compoundReaction of an epoxy-β-hydroxy carboxylic acid ester with various nucleophilic reagentsVersatile method for preparing a variety of derivatives.[2]
Experimental Protocol: Synthesis of a Statin Intermediate via Acetalization

This protocol is a representative example based on the process described in patent EP1700854A1.[1]

Objective: To synthesize a 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivative.

Materials:

  • 4-hydroxy-6-X-substituted-methyl-tetrahydropyran-2-one (where X is a leaving group)

  • Acetalization agent (e.g., 2,2-dimethoxypropane)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Organic solvent (e.g., acetone)

Procedure:

  • Dissolve the starting tetrahydropyran-2-one derivative in the organic solvent.

  • Add the acetalization agent and the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the desired 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivative.

Causality of Experimental Choices:

  • The use of an acetalization agent in the presence of an acid catalyst facilitates the ring-opening of the tetrahydropyran-2-one and subsequent formation of the dioxane ring.

  • Mild reaction conditions are employed to prevent the degradation of the relatively unstable product.[1]

  • The crystallinity of the intermediates is advantageous for achieving high chemical and stereochemical purity.[1]

Visualization of the Synthetic Workflow

G A 4-hydroxy-6-X-substituted-methyl- tetrahydropyran-2-one B Acetalization (e.g., 2,2-dimethoxypropane, acid catalyst) A->B C 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivative B->C D Further Conversion C->D E Statin (e.g., Atorvastatin, Rosuvastatin) D->E

Caption: General synthetic workflow for statin intermediates.

Part 2: Factor XIa Inhibitors - A New Frontier in Anticoagulation

More recently, this compound derivatives have emerged as a core component of novel Factor XIa inhibitors. These compounds are being investigated for the treatment and prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[3][4]

The Role of Factor XIa in Thrombosis

Factor XIa is a serine protease that plays a key role in the amplification of the intrinsic pathway of the coagulation cascade. Inhibiting Factor XIa is a promising strategy for preventing thrombosis without significantly impacting hemostasis.

Patented Factor XIa Inhibitors: A Structural Comparison

Several patents disclose complex molecules incorporating the this compound scaffold.

Table 2: Comparison of Patented Factor XIa Inhibitors

Patent General Structure Key Features
WO2022164735A1[5]Complex heterocyclic structuresSelective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein.[5]
WO2016015593A1[3]Substituted phenylalanine derivativesPotent and selective inhibition of Factor XIa.[6]
Performance Data: What the Patents Reveal

While direct head-to-head clinical data is not available in these patents, they provide in vitro data demonstrating the potency of these compounds. For instance, many of the claimed compounds in these patents exhibit IC50 values in the nanomolar range against Factor XIa.

Experimental Protocol: In Vitro Factor XIa Inhibition Assay

This protocol outlines a typical method for evaluating the inhibitory activity of a test compound against Factor XIa.

Objective: To determine the IC50 value of a this compound derivative against Factor XIa.

Materials:

  • Human Factor XIa

  • Fluorogenic substrate for Factor XIa

  • Assay buffer (e.g., Tris-HCl with NaCl and PEG)

  • Test compound dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the test compound dilutions to the wells of a microplate.

  • Add Factor XIa to each well and incubate for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of substrate cleavage for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality of Experimental Choices:

  • A fluorogenic substrate is used to provide a sensitive and continuous measure of enzyme activity.

  • The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium.

  • DMSO is used as a solvent for the test compounds, and its final concentration in the assay is kept low to minimize interference with the enzyme activity.

Visualization of the Coagulation Cascade and the Role of Factor XIa

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VII VII VIIa VIIa VII->VIIa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 2-(1,4-Dioxan-2-yl)acetic acid derivatives Inhibitor->XIa

Caption: The coagulation cascade and the inhibitory action of this compound derivatives on Factor XIa.

Conclusion

The this compound scaffold has proven to be a valuable asset in drug discovery and development. Its application has evolved from being a key building block for established drugs like statins to forming the core of innovative anticoagulants targeting Factor XIa. The patents cross-referenced in this guide highlight the diverse synthetic strategies employed to create these derivatives and underscore their therapeutic potential. As research continues, we can anticipate the emergence of new applications for this versatile chemical entity.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-(1,4-Dioxan-2-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical rationale behind each step, ensuring a culture of safety and environmental stewardship in the laboratory.

The molecular structure of this compound presents a dual-hazard profile. It possesses a carboxylic acid functional group, imparting corrosive properties typical of organic acids.[1][2][3] More critically, it is a derivative of 1,4-dioxane, a compound recognized by the U.S. Environmental Protection Agency (EPA) as a likely human carcinogen that is highly mobile and persistent in groundwater.[4][5] Therefore, disposal procedures must address both immediate corrosive hazards and long-term environmental and health risks.

Under no circumstances should this compound or its dilute solutions be disposed of down the drain. The environmental persistence and toxicity of the dioxane moiety necessitate that this compound be treated as a regulated hazardous waste stream destined for high-temperature incineration.

Part 1: Hazard Profile and Core Safety Principles

Before handling or disposal, a thorough understanding of the compound's hazard profile is critical. This assessment informs every subsequent step of the disposal protocol.

1.1. Chemical and Physical Hazards

The primary hazards are derived from its constituent functional groups:

  • Carboxylic Acid Group: This group makes the compound acidic and potentially corrosive, capable of causing skin and eye irritation or burns upon contact.[6][7] It will react exothermically with bases.

  • 1,4-Dioxane Ring: This cyclic ether structure is the dominant concern for disposal. 1,4-Dioxane is a regulated substance known for:

    • Carcinogenicity: Classified by the EPA as "likely to be carcinogenic to humans".[4][5]

    • Environmental Persistence: It is resistant to natural biodegradation, leading to long-term contamination of water sources.[4]

    • Peroxide Formation: Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light, although this risk is lower than with unstabilized ethers like diethyl ether.[4]

1.2. Immediate Safety and Handling Precautions

Adherence to the following safety measures is mandatory when handling this compound and its waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Chemical splash goggles and a face shield.[1]

    • A laboratory coat.[1]

  • Ventilation: All handling and waste consolidation procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[1] Collect the contaminated absorbent material into a designated hazardous waste container for disposal.[1][9] Do not use combustible materials like paper towels to absorb large spills.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reducing agents.[1] Never mix waste containing this compound with other waste streams unless compatibility has been confirmed.[10][11] Specifically, keep organic acid waste segregated from inorganic acids (e.g., nitric, sulfuric) and bases.[1]

Part 2: Step-by-Step Disposal Protocol

The following protocol ensures that waste this compound is managed in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Identification and Segregation Treat all quantities of this compound, including reaction byproducts and contaminated materials, as hazardous chemical waste.[9] Segregate this waste stream at the point of generation.[12][13] Keep solid and liquid waste in separate containers.[11]

Step 2: Containerization Select a waste container that is compatible and robust.

  • Container Type: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable.[1][14]

  • Fill Level: Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[1]

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[12][13][15]

Step 3: Labeling Proper labeling is a critical safety and regulatory requirement.

  • Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.[10][13]

  • The label must clearly state "Hazardous Waste" and include:

    • The full chemical name: "Waste this compound".[10]

    • A complete list of all constituents by percentage, including any solvents (e.g., Methanol 50%, Water 20%).

    • The relevant hazard characteristics (e.g., "Corrosive," "Irritant," "Environmental Hazard").[10]

    • The date the container was started.[15]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated SAA.

  • The SAA must be at or near the point of waste generation.[12][13]

  • Ensure the SAA is a secondary containment tray or cabinet to capture any potential leaks.[11]

  • Segregate the container from incompatible materials, particularly bases.[9]

  • Adhere to institutional limits for the volume of waste stored in an SAA (typically a maximum of 55 gallons).[9][13]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (at 90% capacity) or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][12]

  • Full containers must typically be removed from the SAA within three days.[1][13]

Step 6: Decontamination of Empty Containers Due to the persistent nature of the dioxane moiety, empty containers require special handling.

  • Triple rinse the empty container with a suitable solvent (e.g., methanol, acetone).

  • Crucially, collect all three rinsate portions as hazardous waste and add them to your this compound liquid waste stream.[9]

  • After triple rinsing, deface or remove the original label completely.[13] The container can then be disposed of as regular glass or plastic waste, per your institution's policy.[13]

Part 3: Data Summary & Workflow Visualization

Table 1: Disposal and Safety Data Summary

Parameter Guideline Rationale & References
Primary Hazards Skin/Eye Irritant, Harmful if Swallowed, Likely Carcinogen, Environmental Hazard. GHS classification and EPA data on the dioxane component.[4][5][6]
Disposal Method Hazardous Waste Incineration Only. The dioxane ring is environmentally persistent and carcinogenic; drain disposal is prohibited.[4][16]
PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat. Protects against splashes and skin/eye contact with the corrosive/irritant compound.[1][8]
Waste Container Labeled, sealed HDPE or Glass container. Ensures chemical compatibility and prevents leaks or spills.[1][14]
Waste Segregation Store separately from bases, oxidizing agents, and inorganic acids. Prevents dangerous chemical reactions in the waste container.[1][11]
Spill Cleanup Absorb with inert material (vermiculite, sand); collect as hazardous waste. Safely contains the spill without reacting with the chemical.[1][9]

| Empty Containers | Triple rinse with solvent; collect all rinsate as hazardous waste. | Ensures removal of the persistent dioxane residue before container disposal.[9] |

Disposal Decision Workflow

The following diagram outlines the mandatory workflow for the disposal of this compound and associated materials.

G start Waste Generated (Pure compound, solutions, contaminated labware) waste_id Identify as This compound Waste start->waste_id empty_container Empty Original Reagent Container? start->empty_container segregate Segregate from Incompatibles (e.g., Bases, Oxidizers) waste_id->segregate  Yes   container Select Compatible Container (HDPE or Glass) Max 90% Fill label Label Container Immediately - Full Chemical Name - All Constituents & % - Hazard Information container->label store Store in Designated SAA with Secondary Containment label->store segregate->container ehs Contact EHS for Pickup (When full or no longer needed) store->ehs rinse Triple Rinse with Solvent empty_container->rinse  Yes   collect_rinsate Collect ALL Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->container Add to Liquid Waste

Caption: Decision workflow for the disposal of this compound.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS. [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury. [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from Princeton EHS. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste. [Link]

  • Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt EHS. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet: Acetic Anhydride–Dioxan Solution. Retrieved from CPAchem. [Link]

  • U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1,4-Dioxane. Retrieved from EPA.gov. [Link]

  • EMD Chemicals Inc. (2011). Material Safety Data Sheet: Acetic Acid, Glacial. Retrieved from EMD. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from EPFL. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from Tion. [Link]

  • University of California, Santa Barbara. (n.d.). Glacial Acetic Acid. Retrieved from UCSB EH&S. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from Carl ROTH. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Acetic acid. Retrieved from ScienceLab.com. [Link]

  • Washington State Department of Ecology. (2014). Technical Fact Sheet – 1,4-Dioxane. Retrieved from WA.gov. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from NJ.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Risk Management for 1,4-Dioxane. Retrieved from EPA.gov. [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from Technion. [Link]

  • Interstate Technology Regulatory Council. (n.d.). Regulatory Framework – 1,4-Dioxane. Retrieved from ITRC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Risk Evaluation for 1,4-Dioxane. Retrieved from EPA.gov. [Link]

  • LOTTE BP Chemical. (2018). SAFETY DATA SHEET Acetic acid 99.85%. Retrieved from LOTTE BP Chemical. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 2. Retrieved from OSHA.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from OSHA.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from OSHA.gov. [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA.gov. [Link]

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A Senior Application Scientist's Guide to Safely Handling 2-(1,4-Dioxan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(1,4-Dioxan-2-yl)acetic acid. As laboratory professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural framework grounded in the specific chemical properties and potential hazards of this compound to ensure a self-validating system of safety.

Hazard Identification and Risk Profile

This compound is a chemical that requires careful handling due to its combination of functional groups: a carboxylic acid and a cyclic ether (dioxane). The hazard profile is derived from its GHS classification and the known risks associated with its structural components.

Primary Hazards: [1]

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Implicit Hazards based on Structure:

  • Peroxide Formation: The 1,4-dioxane structure is a cyclic ether, which is known to form explosive peroxides upon prolonged exposure to air and light.[2][3] This is a critical consideration for storage and handling, as distillation or concentration of a solution containing peroxides can lead to a violent explosion.[2]

  • Corrosivity: The acetic acid moiety suggests corrosive properties, particularly to metals, and contributes to its irritant nature.[4][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion. The selection of specific PPE is directly dictated by the identified hazards.

Protection Type Required PPE Rationale and Causality
Eye & Face Protection Tightly-fitting chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles are required to protect against splashes that can cause serious eye irritation.[1][6] A face shield should be worn over the goggles when handling larger quantities (>1 L) or during procedures with a high splash risk.
Skin & Body Protection Gloves: Butyl rubber gloves are recommended.[2][7] Nitrile gloves may be used for incidental splash protection but must be replaced immediately upon contamination.[8] Lab Coat: A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[3][7]The compound causes skin irritation.[1] Butyl rubber provides superior resistance to cyclic ethers like dioxane compared to standard nitrile or latex.[2][7] A lab coat protects against splashes and contamination of personal clothing.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. However, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[2][7]The substance may cause respiratory irritation.[1] Engineering controls are the primary defense. Respirator use requires prior medical clearance, training, and fit-testing as per institutional and regulatory requirements.[2]

Operational Plan: From Benchtop to Disposal

Safe handling is a workflow, not a single action. The following protocol outlines a self-validating process for managing this compound in the laboratory.

Engineering Controls and Preparation
  • Primary Containment: All work involving the transfer, weighing, or manipulation of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][9]

  • Ignition Source Removal: Keep the work area free of ignition sources such as open flames, hot plates, and spark-producing equipment.[8][10] While the compound itself is not rated as highly flammable, the related 1,4-dioxane is, and this precaution is a best practice for handling ethers.[3][11]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[10][12]

Handling Protocol
  • Don PPE: Before handling the chemical, put on all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.[9]

  • Container Inspection: Check the container for the date of receipt and opening. Ethers like dioxane can form peroxides over time.[3][13] If the container is old, has crystalline deposits around the cap, or its history is unknown, do not open it and consult your institution's Environmental Health & Safety (EHS) office.

  • Chemical Transfer: Use spark-proof tools for transfers. Ground and bond containers when transferring larger quantities to prevent static discharge.[10]

  • Hygiene: Avoid contact with skin and eyes.[6] After handling, wash hands and arms thoroughly with soap and water before leaving the laboratory, eating, or drinking.[2][9] Contaminated clothing should be removed immediately and laundered before reuse.[6]

Spill and Emergency Response
  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., vermiculite, sand) to contain the spill.[10]

    • Wearing appropriate PPE, collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team.[14]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][12]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6]

Waste Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.[14] The label must include the words "Hazardous Waste" and the full chemical name.[14]

  • Container Compatibility: Use a container compatible with the waste. Do not use metal containers due to the acidic nature of the compound.[14]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong bases and oxidizers.[14]

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this chemical down the drain.[6][9]

Procedural Workflow Diagram

The following diagram illustrates the complete, safe workflow for handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Disposal cluster_emergency Contingency prep Risk Assessment & Gathering Materials ppe_don Don Required PPE (Goggles, Butyl Gloves, Lab Coat) prep->ppe_don Verify Controls fume_hood Perform Work in Chemical Fume Hood ppe_don->fume_hood decon Decontaminate Work Area & Glassware fume_hood->decon spill Spill or Exposure Event fume_hood->spill If spill occurs waste Segregate & Label Hazardous Waste decon->waste ppe_doff Doff PPE Correctly waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash emergency_proc Execute Emergency Procedures spill->emergency_proc

Caption: Workflow for handling this compound.

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure for the use of 1,4-Dioxane. Western Carolina University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Dioxane. Centers for Disease Control and Prevention. [Link]

  • 1,4-Dioxane - Standard Operating Procedure. University of California. [Link]

  • Material Safety Data Sheet - 1,3-Dioxane, 97%. Cole-Parmer. [Link]

  • Safety data sheet - Acetic Anhydride–Dioxan Solution. CPAchem. [Link]

  • Material Safety Data Sheet - Acetic Acid, Glacial. EMD Chemicals Inc. [Link]

  • Ethers - Handling and control of exposure. The University of Edinburgh. [Link]

  • Hazardous Substance Fact Sheet - Acetic Acid. New Jersey Department of Health. [Link]

  • Lab Safety Guideline: Diethyl Ether. Harvard Environmental Health and Safety. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]

  • Safety Data Sheet - Acetic acid. Acros Organics. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.